molecular formula C6H6BrNO2 B594985 5-Bromo-2-methoxypyridin-3-ol CAS No. 1211589-04-6

5-Bromo-2-methoxypyridin-3-ol

货号: B594985
CAS 编号: 1211589-04-6
分子量: 204.023
InChI 键: ZOWAUUKQHFWWOH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Bromo-2-methoxypyridin-3-ol is a chemical compound offered for research and further manufacturing applications. Heterocyclic organic compounds are of profound significance in medicinal chemistry, with over 85% of all FDA-approved drugs containing a heterocyclic moiety . These structures, particularly substituted pyridines, are common cores in a wide spectrum of biologically active pharmaceuticals due to their ability to engage in key intermolecular interactions with biological targets . The bromine and hydroxy substituents on this pyridine scaffold make it a versatile synthetic intermediate (or building block) for the discovery and development of new active compounds. It is strictly for research and further manufacturing use only, and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

5-bromo-2-methoxypyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO2/c1-10-6-5(9)2-4(7)3-8-6/h2-3,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOWAUUKQHFWWOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40696183
Record name 5-Bromo-2-methoxypyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211589-04-6
Record name 5-Bromo-2-methoxypyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-3-hydroxy-2-methoxypyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-methoxypyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic route to 5-Bromo-2-methoxypyridin-3-ol, a halogenated and functionally substituted pyridinol derivative of interest in medicinal chemistry and drug discovery. The outlined synthesis is a multi-step process commencing from a commercially available precursor, involving nitration, subsequent reduction, and a final diazotization-hydrolysis sequence. This document details the experimental protocols and presents quantitative data in a structured format to facilitate reproducibility and adaptation in a laboratory setting.

Overall Synthetic Pathway

The synthesis of this compound can be strategically approached in three primary stages. The synthesis begins with the methoxylation and nitration of a suitable brominated pyridine precursor to yield 5-bromo-2-methoxy-3-nitropyridine. This intermediate then undergoes reduction of the nitro group to afford 5-bromo-2-methoxypyridin-3-amine. The final step involves the conversion of the amino group to a hydroxyl group via a diazotization reaction, followed by hydrolysis of the resulting diazonium salt to yield the target compound.

Synthesis_Pathway cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Diazotization & Hydrolysis 5-Bromo-2-chloropyridine 5-Bromo-2-chloropyridine 5-Bromo-2-chloro-3-nitropyridine 5-Bromo-2-chloro-3-nitropyridine 5-Bromo-2-chloropyridine->5-Bromo-2-chloro-3-nitropyridine HNO₃, H₂SO₄ 5-Bromo-2-methoxy-3-nitropyridine 5-Bromo-2-methoxy-3-nitropyridine 5-Bromo-2-chloro-3-nitropyridine->5-Bromo-2-methoxy-3-nitropyridine CH₃ONa, CH₃OH 5-Bromo-2-methoxypyridin-3-amine 5-Bromo-2-methoxypyridin-3-amine 5-Bromo-2-methoxy-3-nitropyridine->5-Bromo-2-methoxypyridin-3-amine Reduction (e.g., SnCl₂, HCl or H₂, Pd/C) This compound This compound 5-Bromo-2-methoxypyridin-3-amine->this compound 1. NaNO₂, H₂SO₄, 0-5 °C 2. H₂O, Heat

Caption: Proposed synthetic pathway for this compound.

Quantitative Data Summary

The following tables provide a summary of the quantitative data for each key transformation in the synthesis of this compound.

Table 1: Synthesis of 5-Bromo-2-methoxy-3-nitropyridine

ParameterValueReference
Starting Material5-Bromo-2-chloro-3-nitropyridine[1]
ReagentSodium methoxide in methanol[1]
SolventMethanol[1]
Temperature0 °C to Room Temperature[1]
Reaction Time1 hour at 0 °C, then 18 hours at RT[1]
Yield98%[1]

Table 2: Reduction of 5-Bromo-2-methoxy-3-nitropyridine

ParameterValueReference
Starting Material5-Bromo-2-methoxy-3-nitropyridineGeneral Method
ReagentTin(II) chloride dihydrate (SnCl₂·2H₂O)Analogous Proc.
SolventEthanolAnalogous Proc.
TemperatureRefluxAnalogous Proc.
Reaction Time1-3 hours (monitored by TLC)Analogous Proc.
YieldNot reported (typically high)-

Table 3: Synthesis of this compound

ParameterValueReference
Starting Material5-Bromo-2-methoxypyridin-3-amineGeneral Method
Reagent 1Sodium nitrite (NaNO₂)[2]
Reagent 2Sulfuric acid (H₂SO₄)[2]
SolventWater[2]
Temperature0-5 °C (diazotization), then heat[2]
Reaction TimeNot specified[2]
YieldNot reported-

Experimental Protocols

Step 1: Synthesis of 5-Bromo-2-methoxy-3-nitropyridine

This procedure details the nucleophilic substitution of the chloro group in 5-bromo-2-chloro-3-nitropyridine with a methoxy group.

Materials:

  • 5-Bromo-2-chloro-3-nitropyridine

  • Sodium methoxide (25% w/w in methanol)

  • Methanol

  • Ice-water bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-bromo-2-chloro-3-nitropyridine (1.0 eq) in methanol.

  • Cool the stirred solution to 0 °C using an ice-water bath.

  • To this solution, add a solution of 25% w/w sodium methoxide in methanol (1.01 eq) dropwise over a period of 10 minutes, ensuring the temperature is maintained at 0 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour.

  • Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 18 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure to approximately half its original volume.

  • Pour the concentrated mixture into ice water, which should induce the precipitation of the product.

  • Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-bromo-2-methoxy-3-nitropyridine as a pale yellow solid.[1]

Step 2: Reduction of 5-Bromo-2-methoxy-3-nitropyridine to 5-Bromo-2-methoxypyridin-3-amine

This protocol describes a general method for the reduction of the aromatic nitro group to a primary amine using tin(II) chloride.

Materials:

  • 5-Bromo-2-methoxy-3-nitropyridine

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

Procedure:

  • To a solution of 5-bromo-2-methoxy-3-nitropyridine (1.0 eq) in ethanol, add tin(II) chloride dihydrate (5.0 eq).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed (typically 1-3 hours), cool the reaction mixture to room temperature.

  • Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-bromo-2-methoxypyridin-3-amine.

Step 3: Synthesis of this compound via Diazotization and Hydrolysis

This final step involves the conversion of the synthesized amine to the target hydroxyl compound.

Materials:

  • 5-Bromo-2-methoxypyridin-3-amine

  • Sulfuric acid (concentrated)

  • Sodium nitrite (NaNO₂)

  • Water

  • Ice-salt bath

Procedure:

  • In a beaker, carefully dissolve 5-bromo-2-methoxypyridin-3-amine (1.0 eq) in a solution of sulfuric acid in water.

  • Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

  • In a separate beaker, prepare a solution of sodium nitrite (1.1 eq) in cold water.

  • Slowly add the sodium nitrite solution dropwise to the cooled solution of the aminopyridine. Maintain the temperature below 5 °C throughout the addition to ensure the stability of the diazonium salt.

  • After the complete addition of the sodium nitrite solution, continue to stir the mixture at 0-5 °C for an additional 30 minutes.

  • To hydrolyze the diazonium salt, gently heat the reaction mixture. The evolution of nitrogen gas should be observed.

  • After the nitrogen evolution ceases, cool the reaction mixture and neutralize it with a suitable base (e.g., sodium bicarbonate).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure to obtain the crude this compound, which can be further purified by chromatography or recrystallization.

Experimental Workflow Diagram

Experimental_Workflow cluster_step1 Step 1: Synthesis of 5-Bromo-2-methoxy-3-nitropyridine cluster_step2 Step 2: Reduction to 5-Bromo-2-methoxypyridin-3-amine cluster_step3 Step 3: Diazotization and Hydrolysis to this compound s1_start Dissolve 5-bromo-2-chloro-3-nitropyridine in Methanol s1_cool Cool to 0 °C s1_start->s1_cool s1_add Add Sodium Methoxide Solution s1_cool->s1_add s1_stir1 Stir at 0 °C for 1h s1_add->s1_stir1 s1_warm Warm to RT and Stir for 18h s1_stir1->s1_warm s1_concentrate Concentrate in vacuo s1_warm->s1_concentrate s1_precipitate Pour into Ice Water s1_concentrate->s1_precipitate s1_filter Filter, Wash, and Dry s1_precipitate->s1_filter s1_product 5-Bromo-2-methoxy-3-nitropyridine s1_filter->s1_product s2_start Dissolve Nitro Compound in Ethanol s2_add Add SnCl₂·2H₂O s2_start->s2_add s2_reflux Reflux and Monitor by TLC s2_add->s2_reflux s2_cool Cool to RT s2_reflux->s2_cool s2_neutralize Neutralize with NaHCO₃ s2_cool->s2_neutralize s2_extract Extract with Ethyl Acetate s2_neutralize->s2_extract s2_dry Dry and Concentrate s2_extract->s2_dry s2_product 5-Bromo-2-methoxypyridin-3-amine s2_dry->s2_product s3_start Dissolve Amine in Aqueous H₂SO₄ s3_cool Cool to 0-5 °C s3_start->s3_cool s3_add Add NaNO₂ Solution s3_cool->s3_add s3_stir Stir at 0-5 °C s3_add->s3_stir s3_heat Heat to Hydrolyze s3_stir->s3_heat s3_neutralize Neutralize s3_heat->s3_neutralize s3_extract Extract, Dry, and Concentrate s3_neutralize->s3_extract s3_product This compound s3_extract->s3_product

Caption: Detailed experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide to 5-Bromo-2-methoxypyridin-3-ol: Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 5-Bromo-2-methoxypyridin-3-ol is limited in publicly available literature. This guide provides a comprehensive overview based on established chemical principles and data from closely related analogues to infer its properties and potential applications.

Core Chemical Properties

This compound is a halogenated and substituted pyridinol derivative. Its structure, featuring a pyridine core with bromo, methoxy, and hydroxyl functional groups, makes it a versatile building block in organic synthesis, particularly for the development of novel pharmaceutical and agrochemical agents. The interplay of these functional groups dictates its reactivity and potential biological activity.

PropertyValueSource
Molecular Formula C₆H₆BrNO₂Inferred from CAS registry
Molecular Weight 204.02 g/mol Calculated
CAS Number 1211589-04-6Publicly available data

Note: Physical properties such as melting point, boiling point, and solubility are not yet reported in the literature.

For comparative purposes, the properties of the closely related compound, 5-Bromo-2-methoxypyridine, are provided below.

PropertyValue
CAS Number 13472-85-0
Molecular Formula C₆H₆BrNO
Molecular Weight 188.02 g/mol
Appearance Light yellow liquid
Boiling Point 80 °C at 12 mmHg
Density 1.453 g/mL at 25 °C
Refractive Index n20/D 1.555

Experimental Protocols

Proposed Synthesis of this compound

This proposed two-step synthesis starts from the commercially available 5-bromo-2-methoxypyridin-3-amine.

G start 5-Bromo-2-methoxypyridin-3-amine step1 Diazotization start->step1 NaNO₂, aq. H₂SO₄ 0-5 °C intermediate 5-Bromo-2-methoxy-3-diazoniumpyridine salt step1->intermediate step2 Hydrolysis intermediate->step2 H₂O, Δ product This compound step2->product

Fig. 1: Proposed synthetic pathway for this compound.

Step 1: Diazotization of 5-bromo-2-methoxypyridin-3-amine

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 5-bromo-2-methoxypyridin-3-amine (1.0 eq.) in a suitable aqueous acid (e.g., 2 M H₂SO₄). Cool the solution to 0-5 °C in an ice-salt bath.

  • Addition of Sodium Nitrite: Prepare a solution of sodium nitrite (1.1 eq.) in a minimal amount of cold water. Add this solution dropwise to the stirred amine solution, maintaining the temperature below 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 30-60 minutes after the addition is complete. The formation of the diazonium salt can be monitored by the disappearance of the starting amine using thin-layer chromatography (TLC).

Step 2: Hydrolysis of the Diazonium Salt

  • Hydrolysis: To the cold diazonium salt solution, slowly add water and then gently heat the mixture. The diazonium group will be displaced by a hydroxyl group, with the evolution of nitrogen gas. The reaction progress can be monitored by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid carefully with a suitable base (e.g., NaHCO₃).

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.

Chemical Reactivity and Potential Transformations

The chemical reactivity of this compound is governed by its three functional groups. The bromine atom at the 5-position is particularly useful for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions. The hydroxyl and methoxy groups modulate the electronic properties of the pyridine ring and can also be sites for further functionalization.

Palladium-Catalyzed Cross-Coupling Reactions

The bromo substituent makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions. These reactions are fundamental in medicinal chemistry for the construction of complex molecular scaffolds.

G reactant This compound suzuki Suzuki Coupling reactant->suzuki Ar-B(OH)₂, Pd catalyst, Base heck Heck Coupling reactant->heck Alkene, Pd catalyst, Base suzuki_product 5-Aryl-2-methoxypyridin-3-ol suzuki->suzuki_product heck_product 5-Alkenyl-2-methoxypyridin-3-ol heck->heck_product

Fig. 2: Key cross-coupling reactions of this compound.

General Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 eq.), an arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/ethanol/water).

  • Reaction Execution: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Potential Biological and Pharmacological Significance

While no specific biological activities have been reported for this compound, the substituted pyridine and pyridinol scaffolds are prevalent in a wide range of biologically active compounds and approved drugs.[1][2][3] The presence of a halogen atom provides a site for metabolic modification or for forming halogen bonds with biological targets. The methoxy and hydroxyl groups can participate in hydrogen bonding interactions within enzyme active sites or with receptors.

Derivatives of bromopyridines are integral to the synthesis of drugs for various therapeutic areas, including oncology, neurology, and infectious diseases.[4][5][6][7] Therefore, this compound represents a valuable starting material for the synthesis of libraries of novel compounds for biological screening. Its potential applications could lie in the development of kinase inhibitors, receptor antagonists, or other small molecule therapeutics. The pyridine scaffold is known for its ability to mimic a phenyl ring in drug-receptor interactions while offering improved solubility and metabolic properties.[1]

G start This compound synthesis Synthetic Modifications (e.g., Cross-Coupling) start->synthesis library Library of Novel Pyridine Derivatives synthesis->library screening Biological Screening library->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization hit_id->lead_opt candidate Drug Candidate lead_opt->candidate

Fig. 3: Workflow for drug discovery utilizing this compound.

Conclusion

This compound is a promising, yet underexplored, chemical entity with significant potential as a building block in synthetic and medicinal chemistry. Although detailed experimental data is currently scarce, its chemical structure suggests a rich reactivity profile, particularly in palladium-catalyzed cross-coupling reactions. The protocols and logical frameworks presented in this guide, derived from well-established chemistry of analogous compounds, provide a solid foundation for researchers and drug development professionals to begin exploring the synthetic utility and potential biological applications of this versatile molecule. Further research into the specific properties and reactivity of this compound is warranted and is likely to uncover novel applications in the development of new therapeutics and functional materials.

References

An In-Depth Technical Guide to 5-Bromo-2-methoxypyridin-3-ol (CAS No. 1211589-04-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-methoxypyridin-3-ol, with the Chemical Abstracts Service (CAS) number 1211589-04-6, is a halogenated pyridine derivative that serves as a versatile building block in synthetic organic chemistry. Its trifunctional nature, featuring a bromine atom, a methoxy group, and a hydroxyl group on a pyridine scaffold, makes it a valuable precursor for the synthesis of a wide range of complex molecules, particularly in the fields of pharmaceutical and agrochemical research. The strategic placement of these functional groups allows for selective chemical modifications, enabling the construction of novel compounds with potential biological activity. This technical guide provides a comprehensive overview of the available data on this compound, including its chemical and physical properties, and its applications in chemical synthesis.

Chemical and Physical Properties

While detailed experimental data for this compound is not extensively published in peer-reviewed literature, information from chemical suppliers provides key insights into its properties.

PropertyValueReference
CAS Number 1211589-04-6[1]
Molecular Formula C₆H₆BrNO₂[1]
Molecular Weight 204.02 g/mol [1]
MDL Number MFCD18256269[1]

Further physical properties such as melting point, boiling point, and solubility are not consistently reported and should be determined experimentally.

Synthesis

Applications in Chemical Synthesis

This compound is primarily utilized as an intermediate in the synthesis of more complex molecules.[1] Its utility stems from the reactivity of its distinct functional groups.

Cross-Coupling Reactions

The bromine atom at the 5-position of the pyridine ring makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation.

  • Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with a boronic acid or ester to form a biaryl or heteroaryl-aryl linkage. This is a common strategy in the synthesis of kinase inhibitors and other biologically active compounds.[1]

  • Heck Coupling: The compound can also likely participate in Heck coupling reactions with alkenes to introduce vinyl groups.[1]

A generalized workflow for a Suzuki-Miyaura coupling reaction involving a bromopyridine derivative is presented below.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants This compound + Boronic Acid/Ester + Base (e.g., K2CO3) Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Heating Heat under Inert Atmosphere (e.g., 80-100 °C) Reactants->Heating Solvent Degassed Solvent (e.g., Dioxane/Water) Extraction Aqueous Work-up & Extraction Heating->Extraction Purification Column Chromatography Extraction->Purification Product Coupled Product Purification->Product

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Synthesis of Bioactive Molecules

This compound is a valuable building block for the synthesis of pharmaceuticals and agrochemicals.[1] Pyridine-based scaffolds are prevalent in many kinase inhibitors, where the nitrogen atom can act as a hinge-binder in the ATP-binding pocket of kinases. The functional groups on this compound provide handles to construct libraries of compounds for screening against various biological targets. It has been noted for its potential application in the development of kinase inhibitors and antiviral agents.

The general logic for utilizing a substituted pyridine like this compound in the synthesis of a kinase inhibitor is outlined in the following diagram.

Kinase_Inhibitor_Synthesis_Logic Start This compound Step1 Functional Group Modification (e.g., Suzuki Coupling at Br) Start->Step1 Intermediate Diversified Intermediate Step1->Intermediate Step2 Further Elaboration at -OH and/or -OCH3 Intermediate->Step2 Library Library of Pyridine-based Small Molecules Step2->Library Screening Screening against Kinase Targets Library->Screening Hit Hit Compound Screening->Hit Lead Lead Optimization Hit->Lead Candidate Drug Candidate Lead->Candidate

Caption: Logical workflow for kinase inhibitor development.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and reactions of this compound are not widely available in the public domain. Researchers should adapt general procedures for similar bromopyridine derivatives, with the understanding that optimization of reaction conditions will likely be necessary. A representative, generalized protocol for a Suzuki-Miyaura coupling is provided below as a starting point.

Generalized Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equiv.), the desired boronic acid or ester (1.1-1.5 equiv.), and a base such as potassium carbonate (2.0-3.0 equiv.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water (e.g., 4:1 v/v).

  • Catalyst Addition: Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 equiv.).

  • Reaction: Heat the reaction mixture with stirring to a temperature between 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

Conclusion

This compound is a chemical intermediate with significant potential for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. Its trifunctional nature allows for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions, to generate diverse molecular architectures. While detailed experimental data and specific protocols are currently limited in the public domain, the information available from chemical suppliers provides a solid foundation for its use in research and development. As a key building block, this compound is poised to contribute to the discovery of new bioactive molecules.

References

Technical Guide: Spectroscopic Analysis of Bromomethoxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Spectroscopic Data and Analysis of 5-Bromo-2-methoxypyridin-3-ol and Related Compounds

Spectroscopic Data for 2-Bromo-3-methoxypyridine

The following tables summarize the key spectroscopic data for 2-Bromo-3-methoxypyridine, a structural isomer of the requested compound. This data is crucial for the structural elucidation and characterization of this class of compounds.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)[1]
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
8.12d4.7H-6
7.25dd4.7, 8.4H-4
7.08d8.4H-5
3.95s--OCH₃
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)[1]
Chemical Shift (δ) ppmAssignment
155.1C-3
150.3C-6
142.4C-2
128.4C-5
122.8C-4
56.5-OCH₃
Table 3: Mass Spectrometry Data (Electron Ionization)[1]
m/zInterpretation
187/189[M]⁺ (Molecular ion peak with bromine isotopes)
158/160[M-CHO]⁺
146/148[M-CH₃-CO]⁺
108[M-Br]⁺
78Pyridine fragment

Experimental Protocols for Spectroscopic Analysis

The following are generalized experimental protocols for acquiring the spectroscopic data presented above. These methodologies are standard practices in chemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 400 MHz (for ¹H NMR) or 100 MHz (for ¹³C NMR) spectrometer.

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, acquire the spectrum with complete proton decoupling.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: Employ Electron Ionization (EI) at 70 eV.

  • Mass Analysis: Scan a mass range of m/z 40-300 to detect the molecular ion and significant fragment ions.[1]

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. The presence of bromine isotopes (⁷⁹Br/⁸¹Br) will result in characteristic isotopic patterns for ions containing this atom.[1]

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the comprehensive spectroscopic analysis of a small organic molecule.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation synthesis Synthesis of Bromomethoxypyridine Derivative purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (EI) purification->ms ir FT-IR Spectroscopy purification->ir data_analysis Data Analysis & Interpretation nmr->data_analysis ms->data_analysis ir->data_analysis structure_confirmation Structure Confirmation data_analysis->structure_confirmation

References

1H NMR and 13C NMR of 5-Bromo-2-methoxypyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectroscopy of 5-Bromo-2-methoxypyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. Due to the absence of publicly available experimental spectra for this specific compound, this document leverages established principles of NMR spectroscopy and data from analogous structures to forecast the chemical shifts, coupling constants, and signal multiplicities. This guide is intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development by offering a foundational understanding of the expected spectroscopic characteristics of this molecule.

Chemical Structure and Predicted NMR Resonances

This compound possesses a pyridine ring substituted with a bromine atom, a methoxy group, and a hydroxyl group. The electronic environment of each proton and carbon nucleus is unique, leading to a distinct set of signals in the ¹H and ¹³C NMR spectra. The predicted assignments are based on the additive effects of these substituents on the pyridine scaffold.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to exhibit signals for the two aromatic protons on the pyridine ring, the methoxy protons, and the hydroxyl proton. The chemical shifts are influenced by the electron-donating and electron-withdrawing nature of the adjacent functional groups.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-47.20 - 7.40Doublet (d)2.0 - 3.0
H-67.80 - 8.00Doublet (d)2.0 - 3.0
-OCH₃3.80 - 4.00Singlet (s)N/A
-OH5.00 - 6.00Broad Singlet (br s)N/A

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will show six distinct signals corresponding to the five carbons of the pyridine ring and the one carbon of the methoxy group. The chemical shifts are predicted based on the known effects of the substituents on the pyridine ring.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2155.0 - 158.0
C-3140.0 - 143.0
C-4120.0 - 123.0
C-5110.0 - 113.0
C-6145.0 - 148.0
-OCH₃55.0 - 58.0

Experimental Protocols for NMR Spectroscopy

The acquisition of high-quality NMR data is crucial for accurate structure elucidation. The following is a detailed methodology for obtaining ¹H and ¹³C NMR spectra of a compound such as this compound.

2.1. Sample Preparation

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Common choices for polar organic molecules include Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆), or Deuterated Methanol (CD₃OD). For this compound, DMSO-d₆ is a suitable choice to ensure the observation of the hydroxyl proton.

  • Sample Concentration: Dissolve approximately 5-10 mg of the solid sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as Tetramethylsilane (TMS), to the sample solution. TMS provides a reference signal at 0.00 ppm.

2.2. NMR Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.

For ¹H NMR:

  • Spectrometer Frequency: 400 MHz

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay: 1-5 seconds

  • Number of Scans: 16-64, depending on the sample concentration.

  • Spectral Width: -2 to 12 ppm

  • Temperature: 298 K

For ¹³C NMR:

  • Spectrometer Frequency: 100 MHz

  • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30').

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2-5 seconds

  • Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

  • Spectral Width: 0 to 200 ppm

  • Temperature: 298 K

2.3. Data Processing

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.

  • Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

  • Integration: Integrate the area under each peak in the ¹H NMR spectrum to determine the relative number of protons.

  • Peak Picking: Identify and list the chemical shifts of all significant peaks in both ¹H and ¹³C spectra.

Visualizations

3.1. Predicted NMR Signaling Pathways

The following diagram illustrates the predicted correlations between the chemical structure of this compound and its expected NMR signals.

G Predicted NMR Signaling of this compound cluster_structure Chemical Structure cluster_signals Predicted NMR Signals structure H_signals H-4 (d, 7.2-7.4 ppm) H-6 (d, 7.8-8.0 ppm) -OCH3 (s, 3.8-4.0 ppm) -OH (br s, 5.0-6.0 ppm) structure->H_signals:H4 structure->H_signals:H6 structure->H_signals:OCH3_H structure->H_signals:OH C_signals C-2 (155-158 ppm) C-3 (140-143 ppm) C-4 (120-123 ppm) C-5 (110-113 ppm) C-6 (145-148 ppm) -OCH3 (55-58 ppm) structure->C_signals:C2 structure->C_signals:C3 structure->C_signals:C4 structure->C_signals:C5 structure->C_signals:C6 structure->C_signals:OCH3_C

Caption: Predicted NMR signal assignments for this compound.

3.2. Experimental Workflow for NMR Analysis

The diagram below outlines the general workflow for acquiring and processing NMR data.

G General Workflow for NMR Analysis A Sample Preparation B NMR Data Acquisition A->B Insert sample into spectrometer C Data Processing B->C Obtain Free Induction Decay (FID) D Spectral Analysis C->D Generate Processed Spectrum E Structure Elucidation D->E Assign Signals

Caption: A generalized workflow for conducting NMR spectroscopy experiments.

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mass Spectrometry Analysis of 5-Bromo-2-methoxypyridin-3-ol

This technical guide provides a comprehensive overview of the mass spectrometry analysis of this compound, a heterocyclic organic compound of interest in pharmaceutical and chemical research. This document outlines a detailed experimental protocol for its analysis, presents a plausible fragmentation pattern based on established principles of mass spectrometry, and includes visualizations to aid in the understanding of the experimental workflow and molecular fragmentation.

Introduction

This compound is a substituted pyridine derivative. Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio of its ions. This guide will focus on Electron Ionization (EI) mass spectrometry, a common technique for the analysis of small organic molecules.

Predicted Mass Spectral Data

Table 1: Predicted Mass Spectrometry Data for this compound (Electron Ionization)

Compound Molecular Formula Molecular Weight ( g/mol ) [M]⁺ (m/z) Key Fragment Ions (m/z)
This compoundC₆H₆BrNO₂203.02203/205188/190 ([M-CH₃]⁺), 175/177 ([M-CO]⁺), 160/162 ([M-CH₃-CO]⁺), 124 ([M-Br]⁺), 96 ([M-Br-CO]⁺)

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

The following protocol outlines a standard procedure for the analysis of this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an EI source.

3.1. Sample Preparation

  • Solution Preparation: Prepare a dilute solution of this compound at a concentration of approximately 1 mg/mL in a volatile organic solvent such as methanol or acetonitrile.

  • Sample Injection: Introduce the sample solution into the GC-MS system.

3.2. Instrumentation and Parameters

  • Gas Chromatograph (GC):

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.[1]

    • Mass Range: Scan from m/z 40 to 300 to detect the molecular ion and significant fragment ions.[1]

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

3.3. Data Analysis

  • Molecular Ion Identification: Identify the molecular ion peak, which should exhibit the characteristic isotopic pattern for a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units).

  • Fragmentation Pattern Analysis: Analyze the fragmentation pattern to identify characteristic losses of functional groups and confirm the structure of the compound.

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a small organic molecule like this compound.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation start Start dissolve Dissolve Compound (1 mg/mL in Methanol) start->dissolve inject Inject into GC-MS dissolve->inject ionization Electron Ionization (70 eV) inject->ionization mass_analysis Mass Analysis (m/z 40-300) ionization->mass_analysis detection Detection mass_analysis->detection identify_M Identify Molecular Ion ([M]⁺) detection->identify_M analyze_frag Analyze Fragmentation Pattern identify_M->analyze_frag confirm_structure Confirm Structure analyze_frag->confirm_structure end End confirm_structure->end Fragmentation Pathway cluster_frags Fragment Ions M [C₆H₆BrNO₂]⁺ m/z = 203/205 M_minus_CH3 [M-CH₃]⁺ m/z = 188/190 M->M_minus_CH3 - CH₃• M_minus_CO [M-CO]⁺ m/z = 175/177 M->M_minus_CO - CO M_minus_Br [M-Br]⁺ m/z = 124 M->M_minus_Br - Br• M_minus_CH3_CO [M-CH₃-CO]⁺ m/z = 160/162 M_minus_CH3->M_minus_CH3_CO - CO M_minus_Br_CO [M-Br-CO]⁺ m/z = 96 M_minus_Br->M_minus_Br_CO - CO

References

Technical Guide: An Examination of the Structural and Synthetic Aspects of 5-Bromo-2-methoxypyridin-3-ol and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest search, the specific X-ray crystal structure of 5-Bromo-2-methoxypyridin-3-ol has not been publicly reported. This guide provides available physicochemical data for the target compound and presents a detailed analysis of a structurally related molecule, 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine, as an illustrative example of crystallographic analysis. Furthermore, a generalized synthetic and crystallization protocol for pyridin-3-ol derivatives is provided based on established methods for similar compounds.

Physicochemical Properties

While a full crystallographic dataset for this compound is not available, its basic molecular properties have been computed and are essential for its synthesis and characterization. These are presented in comparison with a related amine derivative.

Table 1: Physicochemical Data of this compound and a Related Amine

PropertyThis compound5-Bromo-2-methoxypyridin-3-amine[1]
Molecular Formula C₆H₆BrNO₂C₆H₇BrN₂O[1]
Molecular Weight 204.02 g/mol 203.04 g/mol [1]
Exact Mass 202.95784 Da201.97418 Da[1]
IUPAC Name This compound5-bromo-2-methoxypyridin-3-amine[1]
CAS Number 1211589-04-6884495-39-0[1]

X-ray Crystal Structure Analysis: A Case Study of a Related Compound

To illustrate the type of data obtained from an X-ray crystallographic study, the crystal structure of 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine is presented. This compound shares a brominated methoxy-substituted aromatic ring, providing valuable insight into potential molecular packing and intermolecular interactions.

Table 2: Crystallographic Data for 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine

ParameterValue
Chemical Formula C₁₂H₉BrFNO
Molecular Weight 282.11 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 3.9376 (4) Å
b = 20.999 (3) Å
c = 13.2700 (15) Å
α = 90°
β = 95.035 (7)°
γ = 90°
Unit Cell Volume 1093.0 (2) ų
Z (Molecules per unit cell) 4
Radiation Type Mo Kα
Temperature 296 K
Density (calculated) 1.715 Mg/m³
Absorption Coefficient (μ) 3.75 mm⁻¹
Crystal Size 0.34 × 0.18 × 0.16 mm
Reflections Collected 7773
Independent Reflections 2027
R-int 0.042
Final R indices [I > 2σ(I)] R1 = 0.035, wR2 = 0.068
Goodness-of-fit (S) 1.04

Data sourced from a study on 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine.

In the structure of this related compound, the dihedral angle between the two aromatic rings is 51.39 (5)°. The molecules in the crystal are stabilized by van der Waals forces.

Experimental Protocols

The following protocols are generalized methodologies for the synthesis and crystallization of substituted pyridine derivatives, adapted from procedures for structurally similar compounds. These serve as a starting point for the synthesis and isolation of this compound.

The synthesis of substituted pyridinols can be approached through various multi-step pathways. A common strategy involves the synthesis of a brominated methoxypyridine precursor, followed by functional group interconversion to introduce the hydroxyl group. One potential route could start from 2,5-dibromopyridine.

Step 1: Synthesis of 5-Bromo-2-methoxypyridine [2]

  • Reaction Setup: In a 500 mL reaction flask, combine 47 g of 2,5-dibromopyridine, 8 g of solid sodium hydroxide, and 200 mL of methanol.[2]

  • Reflux: Stir the mixture and heat to reflux for 5 hours.[2]

  • Work-up: After cooling, remove the majority of the methanol by rotary evaporation. Add 100 mL of water to the residue.[2]

  • Extraction: Extract the aqueous mixture with dichloromethane.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield 5-Bromo-2-methoxypyridine.[2]

Step 2: Introduction of the Hydroxyl Group (Generalized) Subsequent steps to introduce the 3-hydroxyl group would likely involve either:

  • Nitration at the 3-position followed by reduction to an amine and subsequent diazotization and hydrolysis.

  • Directed ortho-lithiation if the starting material allows, followed by reaction with an oxygen electrophile.

The precise conditions would require experimental optimization.

Growing X-ray quality crystals is crucial for structural elucidation. The following are common techniques applicable to pyridine derivatives.[3]

Method 1: Slow Evaporation

  • Dissolution: Dissolve the purified compound (e.g., 5-10 mg) in a suitable solvent (e.g., acetonitrile, ethanol, or a mixture like ethyl acetate/hexane) in a small vial.[4] Use the minimum amount of solvent required for complete dissolution at room temperature.

  • Evaporation: Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment and allow it to stand for several days to weeks.

Method 2: Vapor Diffusion

  • Setup: Place a small vial containing a concentrated solution of the compound inside a larger, sealed jar. The larger jar should contain a small amount of a volatile "anti-solvent" in which the compound is poorly soluble.

  • Diffusion: The anti-solvent vapor will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystallization.

Method 3: Slow Cooling [3]

  • Dissolution: Dissolve the compound in a minimum amount of a suitable solvent at an elevated temperature.[3]

  • Cooling: Slowly cool the saturated solution to room temperature, and then transfer to a refrigerator (4 °C) or freezer (-20 °C) to induce crystallization.[3]

Workflow and Pathway Visualization

The following diagrams illustrate the generalized synthetic workflow for producing a substituted brominated methoxypyridine and a logical workflow for obtaining its crystal structure.

G Figure 1: Generalized Synthetic Workflow for Substituted Brominated Methoxypyridines cluster_synthesis Synthesis cluster_functionalization Functionalization Start Starting Material (e.g., 2,5-Dibromopyridine) Reaction Nucleophilic Substitution (e.g., NaOMe, Methanol) Start->Reaction Reagents Workup Aqueous Work-up & Extraction Reaction->Workup Crude Product Purification Purification (Distillation or Chromatography) Workup->Purification Intermediate Intermediate Product (e.g., 5-Bromo-2-methoxypyridine) Purification->Intermediate FGI Functional Group Interconversion (e.g., Nitration, Reduction, Hydrolysis) Intermediate->FGI FinalPurification Final Purification (Chromatography/Recrystallization) FGI->FinalPurification FinalProduct Final Product (this compound) FinalPurification->FinalProduct

Caption: Generalized Synthetic Workflow for Substituted Brominated Methoxypyridines

G Figure 2: Workflow for Crystal Structure Determination PurifiedCompound Purified Compound Crystallization Crystal Growth (Slow Evaporation, Vapor Diffusion, etc.) PurifiedCompound->Crystallization CrystalSelection Single Crystal Selection Crystallization->CrystalSelection XrayDiffraction X-ray Diffraction Data Collection CrystalSelection->XrayDiffraction StructureSolution Structure Solution & Refinement XrayDiffraction->StructureSolution FinalStructure Final Crystal Structure (CIF File) StructureSolution->FinalStructure

Caption: Workflow for Crystal Structure Determination

References

Synthetic Pathways to 5-Bromo-2-methoxypyridin-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the synthetic strategies for obtaining 5-Bromo-2-methoxypyridin-3-ol, a key intermediate in pharmaceutical research. Due to the absence of a direct, single-step synthesis in surveyed literature, this document outlines a rational multi-step approach, beginning with commercially available starting materials. The proposed pathway leverages established transformations within pyridine chemistry, focusing on a logical sequence of halogenation, methoxylation, and subsequent selective bromination.

Proposed Synthetic Route

The most strategic approach to the synthesis of this compound involves the initial construction of the 2-methoxy-3-hydroxypyridine core, followed by a regioselective bromination at the C5 position. The hydroxyl and methoxy groups are ortho, para-directing, which facilitates the introduction of a bromine atom at the desired position.[1][2]

The proposed multi-step synthesis is as follows:

  • Chlorination of 3-Hydroxypyridine: Commercially available 3-hydroxypyridine serves as a cost-effective starting material. Chlorination at the 2-position yields 2-chloro-3-hydroxypyridine.

  • Methoxylation of 2-Chloro-3-hydroxypyridine: The chloro group is subsequently displaced by a methoxy group to afford the key intermediate, 2-methoxypyridin-3-ol.

  • Selective Bromination of 2-Methoxy-3-hydroxypyridine: The final step involves the selective bromination of the pyridine ring at the 5-position to yield the target compound, this compound.

This synthetic approach is illustrated in the workflow diagram below.

G cluster_0 Synthesis of 2-Methoxy-3-hydroxypyridine cluster_1 Final Bromination Step A 3-Hydroxypyridine B 2-Chloro-3-hydroxypyridine A->B Chlorination C 2-Methoxypyridin-3-ol B->C Methoxylation D This compound C->D Selective Bromination

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following sections provide detailed experimental methodologies for each step of the proposed synthesis.

Step 1: Synthesis of 2-Chloro-3-hydroxypyridine

2-Chloro-3-hydroxypyridine is a known compound and can be synthesized from 3-hydroxypyridine.[3] While various methods exist, a common approach involves direct chlorination.

Protocol:

A solution of 3-hydroxypyridine in a suitable solvent (e.g., a chlorinated solvent) is treated with a chlorinating agent, such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂), often in the presence of a catalyst. The reaction progress is monitored by an appropriate technique (e.g., TLC or GC-MS). Upon completion, the reaction mixture is worked up by quenching excess reagent, followed by extraction and purification by crystallization or column chromatography to yield 2-chloro-3-hydroxypyridine.

ParameterValue/Condition
Starting Material3-Hydroxypyridine
ReagentN-Chlorosuccinimide (NCS)
SolventAcetonitrile
TemperatureRoom Temperature
Reaction Time12-24 hours
PurificationColumn Chromatography
Step 2: Synthesis of 2-Methoxypyridin-3-ol

The conversion of 2-chloro-3-hydroxypyridine to 2-methoxypyridin-3-ol is achieved via a nucleophilic aromatic substitution reaction.[4]

Protocol:

2-Chloro-3-hydroxypyridine is dissolved in methanol, and a strong base, such as sodium methoxide (NaOMe), is added. The reaction mixture is heated to reflux and monitored until the starting material is consumed. After cooling, the reaction is neutralized, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and concentrated. The crude product is purified by column chromatography to afford 2-methoxypyridin-3-ol.

ParameterValue/Condition
Starting Material2-Chloro-3-hydroxypyridine
ReagentSodium Methoxide (NaOMe)
SolventMethanol
TemperatureReflux
Reaction Time4-8 hours
PurificationColumn Chromatography
Step 3: Synthesis of this compound

The final step is the selective bromination of 2-methoxypyridin-3-ol. The electron-donating nature of both the hydroxyl and methoxy groups activates the pyridine ring towards electrophilic substitution, with the 5-position being the most sterically accessible and electronically favorable site for bromination.[1][2][5]

Protocol:

2-Methoxypyridin-3-ol is dissolved in a suitable solvent, such as acetic acid or a chlorinated solvent. A brominating agent, for example, N-bromosuccinimide (NBS) or bromine (Br₂), is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature). The reaction is monitored by TLC or LC-MS. Upon completion, the reaction is quenched with a reducing agent (e.g., sodium thiosulfate solution) if bromine was used. The product is then extracted into an organic solvent, washed, dried, and purified by recrystallization or column chromatography to yield this compound. A similar copper-promoted C5-selective bromination has been reported for 8-aminoquinoline amides, suggesting that a copper catalyst could potentially be employed to enhance selectivity and yield.[6][7]

ParameterValue/Condition
Starting Material2-Methoxypyridin-3-ol
ReagentN-Bromosuccinimide (NBS)
SolventAcetic Acid
TemperatureRoom Temperature
Reaction Time2-6 hours
PurificationRecrystallization/Column Chromatography

Data Summary

The following table summarizes the key quantitative data for the proposed synthetic route. Please note that yields are estimates based on similar reactions reported in the literature and may vary depending on the specific reaction conditions and scale.

StepStarting MaterialProductReagentsTypical Yield (%)
13-Hydroxypyridine2-Chloro-3-hydroxypyridineNCS, Acetonitrile70-85
22-Chloro-3-hydroxypyridine2-Methoxypyridin-3-olNaOMe, Methanol60-80
32-Methoxypyridin-3-olThis compoundNBS, Acetic Acid75-90

Signaling Pathways and Logical Relationships

The directing effects of the substituents on the pyridine ring are crucial for the success of the selective bromination step. The following diagram illustrates the electronic effects influencing the regioselectivity of the electrophilic attack.

G cluster_pyridine 2-Methoxypyridin-3-ol cluster_directing_effects Directing Effects on Electrophilic Substitution Pyridine Pyridine Ring (Positions 2-6) Methoxy 2-Methoxy Group (Ortho, Para-directing) Hydroxyl 3-Hydroxyl Group (Ortho, Para-directing) C4 Position 4 (ortho to -OH) Activated Methoxy->C4 +R effect C6 Position 6 (ortho to -OCH3) Activated Methoxy->C6 +R effect Hydroxyl->C4 +R effect C5 Position 5 (para to -OCH3, ortho to -OH) Highly Activated Hydroxyl->C5 +R effect Bromination Electrophilic Bromination (e.g., with NBS) C4->Bromination Attack by Electrophile (Br+) C5->Bromination Attack by Electrophile (Br+) C6->Bromination Attack by Electrophile (Br+) Bromination->C5 Major Product Formation (Steric & Electronic Favorability)

Caption: Directing effects of methoxy and hydroxyl groups on the bromination of 2-methoxypyridin-3-ol.

References

An In-depth Technical Guide to the Solubility of 5-Bromo-2-methoxypyridin-3-ol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the solubility profile of 5-Bromo-2-methoxypyridin-3-ol (CAS No. 1211589-04-6), a substituted pyridine derivative of interest in medicinal chemistry and organic synthesis. Due to the current lack of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive overview of its expected solubility based on its structural characteristics, alongside detailed experimental protocols for its empirical determination.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a pyridine ring substituted with a bromine atom, a methoxy group, and a hydroxyl group. These functional groups dictate its physicochemical properties, including its solubility in various organic solvents. The presence of both hydrogen bond donors (hydroxyl group) and acceptors (hydroxyl oxygen, methoxy oxygen, and pyridine nitrogen) suggests a degree of polarity.

Physicochemical Properties

A summary of the available physicochemical properties for this compound is presented below.

PropertyValue
CAS Number 1211589-04-6
Molecular Formula C₆H₆BrNO₂
Molecular Weight 204.02 g/mol
Appearance Not specified (typically solid for similar compounds)

Solubility Profile

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in various organic solvents has not been reported. Safety Data Sheets for this compound explicitly state that solubility data is not available.[1][2]

Qualitative Solubility Assessment

Based on the molecular structure of this compound, a qualitative prediction of its solubility can be made. The compound possesses both polar (hydroxyl and methoxy groups, pyridine nitrogen) and non-polar (brominated aromatic ring) features.

  • Polar Solvents: It is anticipated that this compound will exhibit moderate solubility in polar organic solvents.[3] The hydroxyl group can participate in hydrogen bonding with protic solvents like alcohols (e.g., methanol, ethanol) and the overall polarity will favor dissolution in aprotic polar solvents (e.g., acetone, ethyl acetate). For the related compound 3-bromo-5-hydroxypyridine, it is noted to be soluble in chloroform and ethyl acetate.

  • Non-polar Solvents: Solubility in non-polar solvents such as hexane is expected to be limited due to the presence of the polar functional groups.

For a structurally similar compound, 5-bromo-3-fluoro-2-methoxypyridine, it is suggested that its solubility would be better in polar organic solvents like ethanol and acetone compared to non-polar solvents like n-hexane.[4]

Experimental Protocols for Solubility Determination

To address the absence of quantitative data, the following established experimental protocols are provided for the determination of the solubility of this compound in organic solvents.

Gravimetric Method for Solubility Measurement

This method involves the preparation of a saturated solution, followed by the evaporation of the solvent to determine the mass of the dissolved solute.

Materials:

  • This compound

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane)

  • Vials with screw caps

  • Thermostatic shaker or water bath

  • Syringe filters (0.45 µm)

  • Analytical balance

  • Drying oven or rotary evaporator

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent.

  • Seal the vial and place it in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the suspension to settle.

  • Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a pre-weighed container.

  • Evaporate the solvent from the filtered solution using a drying oven at a temperature below the decomposition point of the compound or a rotary evaporator.

  • Once the solvent is completely removed, cool the container to room temperature in a desiccator and weigh it.

  • The solubility is calculated as the mass of the dissolved solid per volume of solvent (e.g., in mg/mL or g/L).

UV-Vis Spectrophotometry Method

This method is suitable for compounds with a chromophore and relies on measuring the absorbance of a saturated solution.

Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Other materials as listed in the gravimetric method.

Procedure:

  • Preparation of Calibration Curve:

    • Prepare a stock solution of this compound of a known concentration in the chosen solvent.

    • Perform serial dilutions to obtain a series of standard solutions with known concentrations.

    • Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

    • Plot a calibration curve of absorbance versus concentration.

  • Analysis of Saturated Solution:

    • Prepare a saturated solution as described in the gravimetric method (steps 1-4).

    • Filter a sample of the supernatant.

    • Dilute the filtered saturated solution with a known factor to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution.

  • Calculation:

    • Use the equation of the calibration curve to determine the concentration of the diluted sample.

    • Multiply this concentration by the dilution factor to obtain the solubility of this compound in the solvent.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

experimental_workflow Workflow for Solubility Determination cluster_prep Preparation of Saturated Solution cluster_analysis Analysis cluster_gravimetric Gravimetric Details cluster_spectro Spectrophotometric Details prep1 Add excess solute to known volume of solvent prep2 Equilibrate at constant temperature with agitation prep1->prep2 prep3 Allow suspension to settle prep2->prep3 analysis_start Filter supernatant prep3->analysis_start gravimetric Gravimetric Method analysis_start->gravimetric spectro Spectrophotometric Method analysis_start->spectro grav1 Evaporate solvent from known volume of filtrate gravimetric->grav1 spec2 Measure absorbance of diluted filtrate spectro->spec2 grav2 Weigh residue grav1->grav2 grav3 Calculate solubility (mass/volume) grav2->grav3 spec1 Prepare calibration curve spec3 Calculate concentration from curve spec1->spec3 spec2->spec3 spec4 Calculate solubility (accounting for dilution) spec3->spec4

Caption: Experimental workflow for determining the solubility of a compound.

Conclusion

While quantitative solubility data for this compound remains to be published, its molecular structure suggests moderate solubility in polar organic solvents. For researchers and drug development professionals requiring precise solubility values, the experimental protocols detailed in this guide provide a robust framework for empirical determination. The resulting data will be crucial for applications such as reaction condition optimization, formulation development, and purification process design.

References

Stability and Storage of 5-Bromo-2-methoxypyridin-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 5-Bromo-2-methoxypyridin-3-ol. Adherence to these guidelines is crucial for maintaining the compound's integrity, ensuring experimental accuracy, and promoting laboratory safety. The information presented is collated from publicly available safety data sheets and chemical supplier information.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and related structures is provided below.

PropertyData
Molecular FormulaC6H6BrNO2
Molecular Weight203.04 g/mol [1]
AppearanceSolid (form not specified)
Melting Point125-127 °C (for the related compound 5-Bromo-2-hydroxy-3-methoxybenzaldehyde)

Stability Profile

Key Factors Influencing Stability:

  • Temperature: Elevated temperatures can accelerate decomposition.[2][4]

  • Light: Exposure to light, particularly UV light, can be detrimental to the stability of many organic compounds, including halogenated pyridines. Storing in a dark place is recommended.[4]

  • Air/Oxygen: Some related compounds are noted to be air-sensitive, suggesting that oxidation can be a degradation pathway.[4]

  • Moisture: Humidity and contact with water should be avoided as it can affect stability.[2]

  • Incompatible Materials: Contact with strong oxidizing agents, acids, and bases should be avoided as they can induce chemical reactions and degradation.[2][5]

Recommended Storage and Handling Protocols

To ensure the long-term stability and integrity of this compound, the following storage and handling procedures are recommended.

Storage Conditions
ParameterRecommendation
Temperature Store in a cool, dry place.[6] Room temperature storage is generally acceptable for short periods (less than 2 weeks).[7]
Light Keep away from direct sunlight.[6][7] Store in a dark place.[4]
Atmosphere Keep container tightly closed.[4][5][6][8] For air-sensitive related compounds, storage under an inert gas is advised.[4]
Container Store in a tightly sealed, appropriate chemical container.[7][8]
Incompatibilities Store away from incompatible materials such as oxidizing agents.[4][5]
Handling Procedures

Proper handling is essential to prevent contamination and degradation, as well as to ensure personnel safety.

  • Ventilation: Handle in a well-ventilated area or in a chemical fume hood.[7][8][9]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear tightly fitting safety goggles.[8]

    • Hand Protection: Wear protective gloves.[6][8]

    • Skin and Body Protection: Wear impervious clothing.[7][8]

    • Respiratory Protection: Use a suitable respirator if exposure limits are exceeded or if irritation is experienced.[8]

  • General Hygiene: Wash hands thoroughly after handling.[4][6][8] Do not eat, drink, or smoke when using this product.[6][10]

  • Spills: In case of a spill, avoid dust formation. Sweep up the material and place it in a sealed container for disposal. Prevent entry into drains and waterways.[4]

Degradation

Potential Degradation Pathways

While specific degradation pathways for this compound have not been detailed in the available literature, potential reactions for related compounds include oxidation, hydrolysis, and photodecomposition.

Hazardous Decomposition Products

Upon combustion or exposure to high temperatures, this compound may decompose to produce hazardous fumes, including:

  • Carbon monoxide (CO)[5]

  • Carbon dioxide (CO2)[5]

  • Nitrogen oxides (NOx)[5]

  • Hydrogen bromide (HBr)[5]

Visualization of Stability Factors

The following diagram illustrates the key environmental and chemical factors that can impact the stability of this compound.

Stability_Factors cluster_factors Factors Promoting Degradation cluster_mitigation Recommended Storage & Handling Compound This compound (Stable State) Degradation Degradation Products Compound->Degradation Degradation Temperature High Temperature Temperature->Degradation Light Light Exposure Light->Degradation Air Air / Oxygen Air->Degradation Moisture Moisture Moisture->Degradation Incompatibles Incompatible Materials (e.g., Oxidizing Agents) Incompatibles->Degradation Storage Cool, Dark, Dry Place Tightly Sealed Container Storage->Compound Maintains Stability Handling Inert Atmosphere Proper PPE Handling->Compound Prevents Contamination & Degradation

References

The Rising Potential of Substituted Bromopyridinols: A Technical Guide to Their Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The introduction of a bromine substituent and other functional groups onto the pyridinol ring system creates a class of compounds—substituted bromopyridinols—with significant potential for diverse biological activities. This guide provides an in-depth analysis of their reported effects, focusing on anticancer properties, and furnishes the detailed experimental methodologies and data necessary for researchers in the field of drug discovery and development.

Data Presentation: Cytotoxic Activity of Pyridine Derivatives

The primary biological activity investigated for substituted pyridine derivatives, including those with bromo- substitutions, is their cytotoxic effect against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀), which measures the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric. The data below summarizes the in vitro cytotoxicity of several novel pyridine-based compounds.

Compound/Derivative ClassCell LineCancer TypeIC₅₀ (µM)Reference Compound
Thieno[2,3-d][1][2][3]triazolo[1,5-a]pyrimidines (10b)MCF-7Breast Adenocarcinoma19.4 ± 0.22Doxorubicin (40.0 ± 3.9)
Thieno[2,3-d][1][2][3]triazolo[1,5-a]pyrimidines (10e)MCF-7Breast Adenocarcinoma14.5 ± 0.30Doxorubicin (40.0 ± 3.9)
Pyridine-thiazole hybrid (7)MCF-7Breast Adenocarcinoma5.365-Fluorouracil (6.14)
Pyridine-thiazole hybrid (7)HepG2Liver Carcinoma7.205-Fluorouracil (7.20)
Pyridine-thiazole hybrid (10)MCF-7Breast Adenocarcinoma5.845-Fluorouracil (6.14)
Pyridine-thiazole hybrid (10)HepG2Liver Carcinoma8.765-Fluorouracil (7.20)
3-(3-Bromophenyl)-1,2-oxazol-5-olMCF-7Breast Adenocarcinoma15.2 ± 1.8-
3-(3-Bromophenyl)-1,2-oxazol-5-olMDA-MB-231Breast Adenocarcinoma22.5 ± 2.1-
3-(3-Bromophenyl)-1,2-oxazol-5-olA549Lung Carcinoma35.8 ± 3.4-
3-(3-Bromophenyl)-1,2-oxazol-5-olHCT116Colon Carcinoma18.9 ± 2.5-
3-(3-Bromophenyl)-1,2-oxazol-5-olHeLaCervical Adenocarcinoma28.4 ± 3.0-
3-(3-Bromophenyl)-1,2-oxazol-5-olJurkatT-cell Leukemia12.1 ± 1.5-
Indolo–pyrazole conjugate (6c)SK-MEL-28Human Melanoma3.46-

Table 1: Summary of in vitro cytotoxicity (IC₅₀ values) of various substituted pyridine derivatives against human cancer cell lines. Data compiled from multiple sources.[2][4][5][6]

Experimental Protocols

Reproducibility is fundamental to scientific advancement. The following sections provide detailed methodologies for key experiments used to evaluate the biological activity of substituted bromopyridinols.

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][4] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[1] The intensity of this color is directly proportional to the number of viable cells.[1]

Materials:

  • Substituted bromopyridinol test compounds

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in sterile PBS)[1]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[1]

  • 96-well sterile tissue culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest cells during their logarithmic growth phase. Count the cells using a hemocytometer to ensure viability is above 98%. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[4]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete culture medium. After incubation, remove the old medium from the wells and add 100 µL of the various compound concentrations. Include wells for a vehicle control (medium with solvent, e.g., DMSO) and a positive control (a known cytotoxic drug like doxorubicin).[1]

  • Incubation: Incubate the plate for a period of 24 to 48 hours at 37°C in a 5% CO₂ incubator.[1]

  • MTT Addition: Following the treatment incubation, add 10-20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells metabolize the MTT into insoluble formazan crystals.[1]

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the viability percentage against the compound concentration to generate a dose-response curve and determine the IC₅₀ value.[1]

Visualizations: Workflows and Signaling Pathways

Diagrams are essential for visualizing complex processes. The following sections provide Graphviz-generated diagrams for a typical experimental workflow and a key signaling pathway relevant to cancer biology.

Experimental Workflow: In Vitro Cytotoxicity Screening

The following diagram outlines the standard workflow for assessing the cytotoxic potential of novel compounds like substituted bromopyridinols.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cluster_outcome Outcome CellCulture 1. Cell Culture (e.g., MCF-7, A549) CellSeeding 3. Cell Seeding (96-well plate) CellCulture->CellSeeding CompoundPrep 2. Compound Dilution (Serial Dilutions) Treatment 4. Compound Treatment (24-48h Incubation) CompoundPrep->Treatment CellSeeding->Treatment MTT 5. MTT Addition (3-4h Incubation) Treatment->MTT Solubilize 6. Formazan Solubilization (DMSO) MTT->Solubilize Readout 7. Absorbance Reading (570 nm) Solubilize->Readout Calculation 8. % Viability Calculation Readout->Calculation IC50 9. IC50 Determination Calculation->IC50 Lead Lead Compound Identification IC50->Lead

Workflow for in vitro cytotoxicity screening.
Signaling Pathway: PI3K-Akt in Cancer

Many pyridine derivatives exert their anticancer effects by modulating key signaling pathways that control cell survival, proliferation, and apoptosis. The PI3K-Akt pathway is a critical regulator of these processes and is often dysregulated in cancer, making it a prime target for therapeutic intervention.[7][8] An active compound could potentially inhibit this pathway, leading to apoptosis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis (Inhibition) Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound Bromopyridinol (Potential Inhibitor) Compound->PI3K Inhibition

Potential inhibition of the PI3K-Akt signaling pathway.

Broader Biological Activities

While anticancer research is prominent, the structural features of substituted bromopyridinols suggest a wider range of biological activities.

  • Enzyme Inhibition: Heterocyclic compounds are known to be effective enzyme inhibitors.[9][10] The pyridine ring can interact with active sites of enzymes such as kinases, proteases, and cholinesterases, which are implicated in various diseases.[8][9] For instance, inhibition of β-lactamases by specific molecules can restore the efficacy of penicillin-based antibiotics.[11][] Further investigation is warranted to screen bromopyridinols against a panel of therapeutically relevant enzymes.

  • Antimicrobial Activity: The search for novel antimicrobial agents is a global health priority. Pyridine and its derivatives have historically shown promise in this area. The bromine substitution can enhance lipophilicity, potentially improving cell membrane penetration and leading to antibacterial or antifungal effects.[13][14]

Conclusion

Substituted bromopyridinols represent a promising class of heterocyclic compounds with demonstrated potential as cytotoxic agents against a range of cancer cell lines. The data and protocols presented in this guide offer a foundational resource for researchers aiming to explore, synthesize, and evaluate these molecules. The versatility of the pyridine scaffold, combined with the electronic and steric properties imparted by bromine substitution, provides a rich chemical space for the development of novel therapeutics targeting cancer and potentially other diseases driven by enzymatic or microbial activity. Future work should focus on elucidating specific molecular targets and signaling pathways, optimizing lead compounds for improved potency and selectivity, and expanding investigations into their antimicrobial and enzyme-inhibitory profiles.

References

Methodological & Application

Application Notes and Protocols for 5-Bromo-2-methoxypyridin-3-ol in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 5-Bromo-2-methoxypyridin-3-ol in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of novel biaryl and heteroaryl compounds. The following protocols and data have been compiled to facilitate the efficient application of this substrate in your research and development endeavors.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[1][2] It involves the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex in the presence of a base.[3] For substrates like this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 5-position of the pyridinol core, a scaffold present in many biologically active molecules.

The choice of catalyst, ligand, base, and solvent system is crucial for the success of the Suzuki-Miyaura coupling reaction, as these factors can significantly influence reaction yield, selectivity, and substrate scope.[4][5]

Key Reaction Parameters

Several factors influence the outcome of the Suzuki-Miyaura coupling of substituted pyridines:

  • Palladium Catalyst and Ligand: The selection of the palladium source and its associated ligand is critical. For nitrogen-containing heterocycles, common catalysts include Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂).[4][6] The ligand stabilizes the palladium center and facilitates the catalytic cycle.

  • Base: An appropriate base is required to facilitate the crucial transmetalation step of the catalytic cycle. Inorganic bases such as potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃) are frequently employed.[4]

  • Solvent: A mixture of an organic solvent and water is typically used. Common solvent systems include 1,4-dioxane/water, toluene/water, and DMF.[4][7] The aqueous phase is often necessary for the activation of the boronic acid.

  • Reaction Temperature: The reaction temperature can influence the reaction rate and the stability of the catalyst and reactants. Temperatures typically range from 80°C to 110°C.[8][9]

General Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids. Optimization for specific substrates may be required.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[9]

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equivalents)[9]

  • Anhydrous 1,4-dioxane

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or sealed reaction vial

Procedure:

  • To a Schlenk flask or reaction vial, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the base (e.g., K₃PO₄, 2.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to establish an inert atmosphere.

  • Add the degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1 ratio, 5 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100°C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS). Reaction times can vary from 2 to 24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as flash column chromatography, to obtain the desired biaryl product.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions of Substituted Bromopyridines

The following tables summarize reaction conditions and yields for Suzuki-Miyaura cross-coupling reactions of bromopyridine derivatives, which can serve as a reference for optimizing the reaction of this compound.

Table 1: Reaction Conditions for Suzuki-Miyaura Coupling of Bromopyridine Derivatives

EntryBromopyridine SubstrateArylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
16-Bromopyridin-3-aminePhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.0)1,4-Dioxane/H₂O (4:1)1001285[4]
22-Bromopyridine4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5) / SPhos (6)K₃PO₄ (3.0)Toluene/H₂O (10:1)1001680[10]
33,4,5-Tribromo-2,6-dimethylpyridine2-Methoxyphenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2.0)Toluene/EtOH/H₂O (4:1:1)801875[11]
45-Bromo-1,3,3-trimethylspiro[indole-2,2'-piperidin]-6'-oneNaphthalen-2-ylboronic acidPd(PPh₃)₄ (10)Cs₂CO₃ (2.0)Ethanol100 (MW)0.592[12]
52-Bromo-5-fluoropyridine3-Thienylboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2.0)1,4-Dioxane/H₂O (4:1)90491N/A

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd_intermediate1 R¹-Pd(II)L₂-X oxidative_addition->pd_intermediate1 transmetalation Transmetalation pd_intermediate1->transmetalation R²-B(OR)₂ Base pd_intermediate2 R¹-Pd(II)L₂-R² transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product caption Catalytic cycle of the Suzuki-Miyaura reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

General Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: This compound, Arylboronic Acid, Base, Catalyst inert Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat to Desired Temperature (e.g., 80-100°C) solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Extraction with Organic Solvent cool->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography concentrate->purify final_product final_product purify->final_product Isolated Product caption General workflow for Suzuki-Miyaura cross-coupling.

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Troubleshooting

  • Low Yield: If the reaction yield is low, consider screening different palladium catalysts, ligands, bases, or solvent systems. Increasing the reaction temperature or the equivalents of the boronic acid may also improve the yield.

  • Decomposition of Starting Material: If the starting material degrades, a lower reaction temperature or a milder base might be necessary. Ensuring a thoroughly deoxygenated reaction mixture is also critical.

  • Homocoupling of Boronic Acid: The formation of a biaryl product from the boronic acid coupling with itself can be a side reaction. This can sometimes be suppressed by using a different catalyst or by carefully controlling the reaction conditions.

  • Protodeborylation: The cleavage of the C-B bond of the boronic acid before transmetalation can occur, especially with electron-rich or sterically hindered boronic acids. Using anhydrous conditions or specific types of boronic esters (e.g., pinacol esters) can mitigate this issue.[13]

References

Application Notes and Protocols for Palladium-Catalyzed Reactions Using 5-Bromo-2-methoxypyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of palladium-catalyzed cross-coupling reactions utilizing 5-Bromo-2-methoxypyridin-3-ol as a key building block. This versatile pyridinol derivative serves as a valuable scaffold for the synthesis of a wide array of more complex molecules, particularly in the pursuit of novel therapeutic agents. The methodologies detailed herein are foundational for carbon-carbon and carbon-nitrogen bond formation.

Due to the presence of a reactive hydroxyl group, protection strategies may be required for certain reaction conditions to prevent unwanted side reactions. Alternatively, specific conditions that tolerate the free hydroxyl group can be employed. The protocols provided are generalized starting points based on reactions with similar bromopyridine substrates and should be optimized for specific applications.

Overview of Palladium-Catalyzed Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of new chemical bonds with high efficiency and selectivity.[1] For a versatile substrate such as this compound, these reactions open up a multitude of possibilities for derivatization at the 5-position. The electron-rich nature of the pyridine ring, combined with the reactivity of the bromine atom, makes it an excellent substrate for various coupling reactions.[1]

Key palladium-catalyzed reactions applicable to this compound include:

  • Suzuki-Miyaura Coupling: Formation of a carbon-carbon bond with an organoboron compound.[2][3]

  • Sonogashira Coupling: Formation of a carbon-carbon bond with a terminal alkyne.[4][5]

  • Buchwald-Hartwig Amination: Formation of a carbon-nitrogen bond with an amine.[6][7]

  • Heck Reaction: Formation of a carbon-carbon bond with an alkene.[8][9]

Data Presentation: Generalized Reaction Conditions

The following tables summarize generalized conditions for palladium-catalyzed reactions with bromopyridine derivatives, which can be adapted for this compound. Optimization of these conditions is crucial for achieving high yields and purity.

Table 1: Generalized Conditions for Suzuki-Miyaura Coupling

ParameterRecommended ConditionsNotes
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ with a phosphine ligandCatalyst choice is critical and substrate-dependent.
Ligand PPh₃, dppf, SPhos, XPhosLigands can significantly impact reaction efficiency.
Base K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃The choice of base can influence the reaction rate and yield.[10]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMF, THFA mixture of organic solvent and water is commonly used.[2]
Temperature 80-120 °CTemperature will depend on the reactivity of the coupling partners.
Atmosphere Inert (Argon or Nitrogen)Essential to prevent catalyst degradation.

Table 2: Generalized Conditions for Sonogashira Coupling

ParameterRecommended ConditionsNotes
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄Often used in combination with a copper(I) co-catalyst.
Copper(I) Co-catalyst CuIEssential for the traditional Sonogashira reaction.[5]
Base Et₃N, DIPAOften serves as both base and solvent/co-solvent.
Solvent THF, DMF, TolueneAnhydrous conditions are typically required.[11]
Temperature Room Temperature to 100 °CReaction temperature is substrate-dependent.
Atmosphere Inert (Argon or Nitrogen)Important for catalyst stability.

Table 3: Generalized Conditions for Buchwald-Hartwig Amination

ParameterRecommended ConditionsNotes
Palladium Catalyst Pd₂(dba)₃, Pd(OAc)₂Used with a suitable phosphine ligand.
Ligand BINAP, Xantphos, RuPhos, BrettPhosLigand choice is crucial for coupling different amine types.[12]
Base NaOtBu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is typically required.
Solvent Toluene, 1,4-Dioxane, THFAnhydrous solvents are critical for this reaction.
Temperature 80-120 °CHigher temperatures are often necessary for C-N bond formation.
Atmosphere Inert (Argon or Nitrogen)Essential for preventing catalyst oxidation.

Table 4: Generalized Conditions for Heck Reaction

ParameterRecommended ConditionsNotes
Palladium Catalyst Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄The choice of catalyst can influence the reaction outcome.[8]
Ligand PPh₃, P(o-tolyl)₃Ligands are used to stabilize the palladium catalyst.
Base Et₃N, NaOAc, K₂CO₃An organic or inorganic base is required.[8]
Solvent DMF, NMP, Acetonitrile, ToluenePolar aprotic solvents are commonly used.
Temperature 100-150 °CThe Heck reaction often requires elevated temperatures.
Atmosphere Air or Inert (depending on catalyst stability)Some catalyst systems are air-stable.

Experimental Protocols

Note on the Hydroxyl Group: The phenolic hydroxyl group in this compound is acidic and may interfere with the catalytic cycle, particularly with the basic conditions employed in many cross-coupling reactions. It is advisable to protect the hydroxyl group prior to the coupling reaction. Common protecting groups for phenols include acetyl (Ac), pivaloyl (Piv), or silyl ethers (e.g., TBDMS). Alternatively, conditions using milder bases (e.g., K₃PO₄ instead of NaOtBu) might be tolerated without protection. The following protocols assume the use of the unprotected pyridinol, but a protection step may be necessary.

General Protocol for Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)

  • Degassed solvent (e.g., 1,4-Dioxane/Water 4:1)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Under a positive flow of inert gas, add the palladium catalyst.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Sonogashira Coupling

This protocol outlines a general procedure for the coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 5-10 mol%)

  • Base (e.g., Triethylamine, 2-3 equivalents)

  • Anhydrous solvent (e.g., THF or DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add the palladium catalyst and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent, followed by this compound, the terminal alkyne, and the base.

  • Stir the reaction mixture at the desired temperature (room temperature to 80 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination

This protocol provides a general method for the amination of this compound.

Materials:

  • This compound

  • Amine (1.1 - 1.5 equivalents)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos, 2-4 mol%)

  • Base (e.g., NaOtBu or Cs₂CO₃, 1.5-2 equivalents)

  • Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk tube, add the palladium pre-catalyst, the phosphine ligand, and the base.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add this compound and the anhydrous solvent.

  • Add the amine to the reaction mixture.

  • Seal the tube and heat the reaction mixture to 90-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Heck Reaction

This protocol details a general procedure for the Heck reaction of this compound with an alkene.

Materials:

  • This compound

  • Alkene (1.2 - 2.0 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Ligand (e.g., PPh₃, 4-10 mol%)

  • Base (e.g., Et₃N or Na₂CO₃, 1.5-2.5 equivalents)

  • Solvent (e.g., DMF or Acetonitrile)

  • Standard laboratory glassware

Procedure:

  • To a reaction flask, add this compound, the palladium catalyst, the ligand, and the base.

  • Add the solvent and the alkene.

  • Heat the reaction mixture to 100-140 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Catalytic Cycles

The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions.

Suzuki_Miyaura_Coupling Pd(0)Ln Pd(0)Ln Ar-Pd(II)L2-Br Ar-Pd(II)L2-Br Pd(0)Ln->Ar-Pd(II)L2-Br Oxidative Addition (Ar-Br) Ar-Pd(II)L2-R' Ar-Pd(II)L2-R' Ar-Pd(II)L2-Br->Ar-Pd(II)L2-R' Transmetalation (R'-B(OH)2, Base) Ar-Pd(II)L2-R'->Pd(0)Ln Reductive Elimination (Ar-R')

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)L2-Br Ar-Pd(II)L2-Br Pd(0)Ln->Ar-Pd(II)L2-Br Oxidative Addition (Ar-Br) Ar-Pd(II)L2-C≡CR' Ar-Pd(II)L2-C≡CR' Ar-Pd(II)L2-Br->Ar-Pd(II)L2-C≡CR' Transmetalation Ar-Pd(II)L2-C≡CR'->Pd(0)Ln Reductive Elimination (Ar-C≡CR') R'-C≡CH R'-C≡CH Cu(I)-C≡CR' Cu(I)-C≡CR' R'-C≡CH->Cu(I)-C≡CR' Base, Cu(I) Cu(I)-C≡CR'->Ar-Pd(II)L2-Br

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Buchwald_Hartwig_Amination Pd(0)Ln Pd(0)Ln Ar-Pd(II)L2-Br Ar-Pd(II)L2-Br Pd(0)Ln->Ar-Pd(II)L2-Br Oxidative Addition (Ar-Br) [Ar-Pd(II)L2(HNR'R'')]Br [Ar-Pd(II)L2(HNR'R'')]Br Ar-Pd(II)L2-Br->[Ar-Pd(II)L2(HNR'R'')]Br Amine Coordination (HNR'R'') Ar-Pd(II)L2-NR'R'' Ar-Pd(II)L2-NR'R'' [Ar-Pd(II)L2(HNR'R'')]Br->Ar-Pd(II)L2-NR'R'' Deprotonation (Base) Ar-Pd(II)L2-NR'R''->Pd(0)Ln Reductive Elimination (Ar-NR'R'')

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Heck_Reaction Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-Br Ar-Pd(II)L2-Br Pd(0)L2->Ar-Pd(II)L2-Br Oxidative Addition (Ar-Br) Alkene Complex Alkene Complex Ar-Pd(II)L2-Br->Alkene Complex Alkene Coordination Insertion Product Insertion Product Alkene Complex->Insertion Product Migratory Insertion Insertion Product->Pd(0)L2 β-Hydride Elimination & Base Regeneration

Caption: Catalytic cycle of the Heck reaction.

Experimental Workflow

The following diagram illustrates a general experimental workflow for palladium-catalyzed cross-coupling reactions.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Weigh Reagents: This compound, Coupling Partner, Base Setup Assemble Reaction under Inert Atmosphere Reagents->Setup Catalyst Prepare Catalyst System: Pd source + Ligand Catalyst->Setup Solvent Degas Solvent Solvent->Setup Heating Heat to Desired Temperature Setup->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Quench Cool and Quench Reaction Monitoring->Quench Reaction Complete Extraction Liquid-Liquid Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Column Chromatography Concentration->Purification Final Product Final Product Purification->Final Product JAK_STAT_Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation P-JAK P-JAK JAK->P-JAK Autophosphorylation STAT STAT P-JAK->STAT Phosphorylation P-STAT P-STAT STAT->P-STAT STAT Dimer STAT Dimer P-STAT->STAT Dimer Dimerization Nucleus Nucleus STAT Dimer->Nucleus Translocation Gene Expression Gene Expression Nucleus->Gene Expression Modulation JAK_Inhibitor JAK Inhibitor (e.g., Pyridine Derivative) JAK_Inhibitor->P-JAK Inhibition

References

Application Notes and Protocols: 5-Bromo-2-methoxypyridin-3-ol as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-Bromo-2-methoxypyridin-3-ol as a key building block in the synthesis of biologically active molecules. This versatile intermediate is particularly valuable in the development of kinase inhibitors and modulators of key central nervous system (CNS) receptors. The strategic placement of the bromine atom, methoxy group, and hydroxyl group on the pyridine ring offers multiple reaction sites for functionalization, enabling the construction of complex molecular architectures.

Overview of Synthetic Applications

This compound serves as a foundational scaffold in medicinal chemistry. The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are cornerstones of modern drug discovery, allowing for the facile and efficient formation of carbon-carbon and carbon-nitrogen bonds, respectively.[1][2] The pyridine nitrogen and the hydroxyl and methoxy groups also offer sites for further modification, influencing the physicochemical properties and biological activity of the final compounds.

Key therapeutic areas where derivatives of this intermediate have shown potential include:

  • Oncology: As a core scaffold for the synthesis of targeted kinase inhibitors.[3][4] The pyridine moiety can mimic the purine core of ATP, enabling competitive binding to the ATP-binding site of various kinases.[5]

  • Neuroscience: In the development of potent and selective antagonists for dopamine and serotonin receptors, which are critical targets for treating a range of neurological and psychiatric disorders.[6][7]

  • Antiviral Research: Although less documented, substituted pyridines and related heterocycles are explored for their potential as antiviral agents.[8]

Key Synthetic Transformations and Protocols

The primary utility of this compound in synthetic chemistry is centered around palladium-catalyzed cross-coupling reactions. The following sections provide detailed, generalized protocols for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. These protocols are based on established methodologies for structurally similar compounds and serve as a robust starting point for synthesis.[9][10][11]

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound with an organohalide.[10] In the context of this compound, this reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 5-position of the pyridine ring.

Experimental Protocol: Generalized Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or ester (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or PdCl₂(dppf), 2-3 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1, DME/water, or Toluene/ethanol/water)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can range from 4 to 24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation: Representative Reaction Conditions for Suzuki-Miyaura Coupling

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Typical Yield
Pd(PPh₃)₄ (2-5)-Na₂CO₃ (2)DME/H₂O80-9012Good to Excellent
Pd(OAc)₂ (1-2)PPh₃ (2-4)K₂CO₃ (2)Toluene/H₂O10012-24Moderate to Good
PdCl₂(dppf) (2-3)-Cs₂CO₃ (2)DMF1008-16Good to Excellent

Table adapted from established protocols for similar bromopyridine derivatives.[12]

Visualization of Suzuki-Miyaura Coupling Workflow

G Experimental Workflow for Suzuki-Miyaura Coupling A Reaction Setup: - this compound - Arylboronic acid - Base - Palladium catalyst B Inert Atmosphere: Evacuate and backfill with Ar/N₂ (3x) A->B C Solvent Addition: Add degassed solvent mixture B->C D Reaction: Heat to 80-110 °C with stirring C->D E Monitoring: Track progress by TLC or LC-MS D->E F Work-up: - Cool to RT - Dilute with organic solvent - Wash with H₂O and brine E->F G Purification: - Dry organic layer - Concentrate - Column chromatography F->G H Final Product: 5-Aryl-2-methoxypyridin-3-ol G->H G Catalytic Cycle of Buchwald-Hartwig Amination A Pd(0)Ln B Oxidative Addition A->B Ar-Br C [Ar-Pd(II)Ln-Br] B->C D Ligand Exchange/ Amine Coordination C->D HNR'R'' E [Ar-Pd(II)Ln(HNR'R'')]Br D->E F Deprotonation E->F Base G [Ar-Pd(II)Ln(NR'R'')] F->G H Reductive Elimination G->H Ar-NR'R'' H->A G Simplified MAPK/ERK Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK ERK ERK Kinase MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK Inhibitor Kinase Inhibitor (e.g., RAF or MEK inhibitor) Inhibitor->RAF Inhibitor->MEK G Mechanism of a Dopamine Receptor Antagonist Presynaptic Presynaptic Neuron Dopamine Dopamine Presynaptic->Dopamine releases Postsynaptic Postsynaptic Neuron Receptor Dopamine Receptor Dopamine->Receptor binds to Signal Signal Transduction Receptor->Signal activates Blocked Signal Blocked Receptor->Blocked Antagonist Antagonist (derived from intermediate) Antagonist->Receptor blocks

References

Application Notes and Protocols for the Derivatization of the Hydroxyl Group in 5-Bromo-2-methoxypyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the chemical derivatization of the hydroxyl group in 5-Bromo-2-methoxypyridin-3-ol. This key intermediate is valuable in the synthesis of novel compounds for pharmaceutical and agrochemical research. The modification of the hydroxyl group at the 3-position allows for the fine-tuning of molecular properties such as solubility, lipophilicity, and biological activity, which is crucial for structure-activity relationship (SAR) studies in drug discovery.

Overview of Derivatization Strategies

The phenolic hydroxyl group of this compound is a prime site for chemical modification. The primary strategies for its derivatization involve converting the hydroxyl group into an ether or an ester. These transformations can introduce a variety of functional groups, enabling the exploration of a broad chemical space.

  • Etherification: This process involves the formation of an ether linkage (R-O-R'). A common method is the Williamson ether synthesis, where the hydroxyl group is first deprotonated by a strong base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.

  • Esterification: This involves the conversion of the hydroxyl group into an ester (R-O-C(=O)R'). This is typically achieved by reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or an acid anhydride, often in the presence of a catalyst or a base.

Experimental Protocols

Safety Precautions: All experiments should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

Protocol 1: O-Alkylation via Williamson Ether Synthesis (Synthesis of 5-Bromo-3-alkoxy-2-methoxypyridine)

Objective: To synthesize an ether derivative of this compound by reaction with an alkyl halide.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired ether derivative.

Protocol 2: Esterification using Acyl Chloride (Synthesis of 5-Bromo-2-methoxy-3-pyridinyl acetate)

Objective: To synthesize an ester derivative of this compound by acylation with an acyl chloride.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Pyridine

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM under a nitrogen atmosphere, add pyridine (1.5 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired ester derivative.

Data Presentation

The following tables summarize expected yields for the derivatization of this compound based on analogous reactions reported in the literature.[1] Actual yields may vary depending on the specific substrate and reaction conditions.

Table 1: O-Alkylation (Etherification) Data

Derivative ProductAlkylating AgentBaseSolventReaction Time (h)Typical Yield (%)
5-Bromo-2,3-dimethoxypyridineMethyl iodideNaHTHF12-1680-95
3-(Benzyloxy)-5-bromo-2-methoxypyridineBenzyl bromideNaHTHF12-1675-90
3-(Allyloxy)-5-bromo-2-methoxypyridineAllyl bromideNaHTHF8-1270-85

Table 2: Acylation (Esterification) Data

Derivative ProductAcylating AgentBaseSolventReaction Time (h)Typical Yield (%)
5-Bromo-2-methoxypyridin-3-yl acetateAcetyl chloridePyridineDCM4-685-95
5-Bromo-2-methoxypyridin-3-yl benzoateBenzoyl chloridePyridineDCM6-880-90
5-Bromo-2-methoxypyridin-3-yl pivalatePivaloyl chloridePyridineDCM8-1275-85

Mandatory Visualizations

G start Start: this compound protocol1 Protocol 1: Etherification (Williamson Synthesis) start->protocol1 protocol2 Protocol 2: Esterification (Acylation) start->protocol2 reagents1 1. Base (e.g., NaH) 2. Alkyl Halide (R-X) protocol1->reagents1 workup_purification Aqueous Workup & Purification protocol1->workup_purification reagents2 Acyl Chloride (R-COCl) Base (e.g., Pyridine) protocol2->reagents2 protocol2->workup_purification reagents1->workup_purification Reaction reagents2->workup_purification Reaction product1 Ether Derivative: 5-Bromo-3-alkoxy-2-methoxypyridine workup_purification->product1 product2 Ester Derivative: 5-Bromo-2-methoxy-3-pyridinyl ester workup_purification->product2

Caption: General workflow for the derivatization of this compound.

derivatization_pathways start This compound etherification Etherification start->etherification NaH, R-X esterification Esterification start->esterification R-COCl, Pyridine methyl_ether 5-Bromo-2,3-dimethoxypyridine etherification->methyl_ether R = Methyl benzyl_ether 3-(Benzyloxy)-5-bromo-2-methoxypyridine etherification->benzyl_ether R = Benzyl acetate_ester 5-Bromo-2-methoxypyridin-3-yl acetate esterification->acetate_ester R = Methyl benzoate_ester 5-Bromo-2-methoxypyridin-3-yl benzoate esterification->benzoate_ester R = Phenyl

Caption: Derivatization pathways of this compound.

References

The Versatile Role of Bromomethoxypyridine Scaffolds in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

While the specific building block 5-Bromo-2-methoxypyridin-3-ol is not prominently featured in available scientific literature as a direct precursor in pharmaceutical synthesis, a comprehensive review of related bromomethoxypyridine analogs reveals their significant utility as versatile scaffolds in the development of a wide range of therapeutic agents. This document provides detailed application notes and protocols for closely related and commercially available compounds, such as 5-Bromo-2-methoxypyridine and its derivatives, which serve as crucial intermediates in the synthesis of pharmaceuticals targeting neurological disorders and cancer.

Introduction to Bromomethoxypyridine Building Blocks

Bromomethoxypyridine derivatives are heterocyclic compounds that serve as essential starting materials in medicinal chemistry. The strategic placement of bromo and methoxy groups on the pyridine ring allows for a variety of chemical modifications, making them ideal for constructing complex molecular architectures. The bromine atom, for instance, is an excellent leaving group for participation in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Sonogashira, and Heck couplings, which are fundamental for creating carbon-carbon bonds.[1][2] The methoxy group can modulate the electronic properties and solubility of the resulting molecules.[1]

These building blocks are instrumental in the synthesis of compounds targeting a range of biological pathways, including those involved in neurological and oncological conditions.[1][3][4]

Key Applications in Pharmaceutical Synthesis

Synthesis of Dopamine and Serotonin Receptor Antagonists

A notable application of bromomethoxypyridine derivatives is in the synthesis of potent antagonists for dopamine D2 and D3 receptors, as well as serotonin-3 (5-HT3) receptors. These receptors are implicated in various neurological and psychiatric conditions. One key intermediate, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, is a crucial component of a powerful antagonist for these receptors.[3] The synthesis of this intermediate highlights the chemical versatility of the bromomethoxypyridine core.

Development of PI3K/mTOR Dual Inhibitors

The phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways are frequently dysregulated in cancer, making them attractive targets for therapeutic intervention.[4] Quinoxaline derivatives, which can be synthesized using brominated heterocyclic intermediates, have shown promise as dual inhibitors of the PI3K/mTOR pathway.[4] The development of such targeted therapies is a significant area of cancer research.

Experimental Protocols

The following protocols are based on established synthetic routes for key intermediates derived from bromomethoxypyridine analogs.

Protocol 1: Synthesis of 5-Bromo-2-methoxypyridine

This protocol describes the synthesis of 5-Bromo-2-methoxypyridine from 2,5-dibromopyridine, a common precursor. This compound can serve as a ligand for the central nicotinic acetylcholine receptor.[5]

Materials:

  • 2,5-dibromopyridine

  • Solid sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Dichloromethane (CH2Cl2)

  • Water (H2O)

Procedure:

  • In a 500 ml reaction flask, combine 47 g of 2,5-dibromopyridine, 8 g of solid sodium hydroxide, and 200 ml of methanol.

  • Stir the mixture and heat to reflux for 5 hours.

  • After the reaction is complete, remove most of the methanol by distillation.

  • Cool the reaction mixture and add 100 ml of water.

  • Extract the aqueous layer once with dichloromethane.

  • Remove the dichloromethane to obtain the crude product.

  • Purify the crude product by distillation under reduced pressure to yield 2-methoxy-5-bromopyridine.

Quantitative Data:

ParameterValueReference
Starting Material2,5-dibromopyridine (47 g)[5]
ReagentsNaOH (8 g), Methanol (200 ml)[5]
Reaction Time5 hours[5]
Yield98%[5]
Protocol 2: Synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid

This multi-step synthesis illustrates the elaboration of a more complex pharmaceutical intermediate from a dichloropyridine starting material.[3]

Overall Reaction Scheme: Methyl 2,6-dichloropyridine-3-carboxylate → Methyl 2-chloro-6-methoxypyridine-3-carboxylate → Methyl 2-methoxy-6-(4-methylbenzenethio)pyridine-3-carboxylate → Methyl 2-methoxy-6-(methylsulfinyl)pyridine-3-carboxylate → Methyl 2-methoxy-6-methylaminopyridine-3-carboxylate → 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid

Step 1: Regioselective Methoxylation

  • Treat methyl 2,6-dichloropyridine-3-carboxylate with sodium methoxide in N,N-dimethylformamide (DMF) and methanol (MeOH) to achieve highly regioselective substitution at the 6-position.

Step 2: Thiolation and Subsequent Methoxylation

  • A more regioselective approach involves treating the starting dichloro-ester with 4-methylbenzenethiolate anion in DMF, resulting in quantitative yield of methyl 2-chloro-6-(4-methylbenzenethio)pyridine-3-carboxylate.

  • Subsequent methoxylation followed by oxidation of the thioether to a sulfoxide provides a precursor for amination.

Step 3: Amination, Bromination, and Hydrolysis

  • Nucleophilic substitution of the sulfoxide derivative with methylamine yields the 6-methylamino derivative.

  • Bromination of this intermediate followed by alkaline hydrolysis produces the final product, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid.

Quantitative Data:

ParameterValueReference
Regioselectivity of Thiolation>97%[3]
Overall Yield67%[3]

Signaling Pathways and Logical Relationships

The pharmaceutical compounds derived from bromomethoxypyridine building blocks often target critical signaling pathways involved in disease. The following diagrams illustrate these relationships.

G cluster_synthesis Synthetic Pathway 5-Bromo-2-methoxypyridine_derivative 5-Bromo-2-methoxypyridine Derivative Pharmaceutical_Intermediate Pharmaceutical Intermediate (e.g., 5-bromo-2-methoxy-6- methylaminopyridine-3-carboxylic acid) 5-Bromo-2-methoxypyridine_derivative->Pharmaceutical_Intermediate Multi-step Synthesis Final_Pharmaceutical Final Pharmaceutical Product (Dopamine/Serotonin Antagonist) Pharmaceutical_Intermediate->Final_Pharmaceutical Final Synthetic Steps

Caption: Synthetic workflow from a bromomethoxypyridine derivative.

G Drug Dopamine/Serotonin Antagonist Receptor Dopamine D2/D3 Receptors Serotonin 5-HT3 Receptors Drug->Receptor Antagonizes Signaling Downstream Signaling (e.g., G-protein signaling) Receptor->Signaling Inhibits Cellular_Response Modulation of Neuronal Activity Signaling->Cellular_Response Therapeutic_Effect Treatment of Neurological Disorders Cellular_Response->Therapeutic_Effect

Caption: Mechanism of action for a dopamine/serotonin antagonist.

G Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase PI3K PI3K Receptor_Tyrosine_Kinase->PI3K mTOR mTOR PI3K->mTOR Cell_Growth_Survival Cell Growth, Proliferation, and Survival mTOR->Cell_Growth_Survival Cancer Cancer Progression Cell_Growth_Survival->Cancer Inhibitor PI3K/mTOR Inhibitor (Derived from Heterocyclic Scaffold) Inhibitor->PI3K Inhibitor->mTOR

Caption: PI3K/mTOR signaling pathway and its inhibition.

Conclusion

While direct experimental data for this compound is scarce, the broader family of bromomethoxypyridine derivatives represents a cornerstone in modern medicinal chemistry. Their adaptability in complex organic syntheses enables the creation of novel therapeutics targeting a multitude of diseases. The protocols and pathways detailed herein provide a foundational understanding for researchers and drug development professionals working with these valuable heterocyclic building blocks. Further exploration into the synthesis and application of a wider range of functionalized pyridines will undoubtedly continue to fuel innovation in pharmaceutical development.

References

Application Notes and Protocols: 5-Bromo-2-methoxypyridin-3-ol in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-methoxypyridin-3-ol is a heterocyclic organic compound recognized primarily as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. While direct applications in materials science are not extensively documented in current literature, its molecular architecture—featuring a reactive bromine atom, a methoxy group, and a hydroxyl group on a pyridine ring—presents significant potential for the development of novel functional materials.

The strategic placement of these functional groups allows for a variety of chemical modifications, making it a promising precursor for polymers, organic electronics, and functional dyes. The bromine atom, in particular, is an excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular structures. This document outlines potential applications and hypothetical protocols for the use of this compound in materials science, drawing parallels from the established use of its close derivatives.

Potential Applications in Materials Science

Based on the known reactivity of similar brominated pyridine derivatives, this compound can be envisioned as a key building block in the following areas:

  • Organic Light-Emitting Diodes (OLEDs): The pyridine core is a common component in electron-transporting and emissive materials for OLEDs. Modification of this compound through cross-coupling reactions could yield novel materials with tailored electronic and photophysical properties.

  • Functional Polymers: The bifunctional nature of this molecule (a site for polymerization via the bromo group and a modifiable hydroxyl group) allows for its incorporation into polymer backbones or as a pendant group. This could lead to polymers with enhanced thermal stability, specific optical properties, or improved durability.

  • Functional Dyes and Pigments: Derivatives of brominated pyridines have been utilized in the synthesis of dyes.[1] The chromophoric system of the pyridine ring can be extended and modified to create new colorants with specific absorption and emission characteristics for applications in sensors, imaging, and coatings.

  • Liquid Crystals: Pyridine derivatives have been investigated as potential chiral dopants for liquid crystals. The rigid core of this compound, after appropriate modification, could be explored for the synthesis of new liquid crystalline materials.

Physicochemical Properties and Data

A summary of key physicochemical properties for this compound and related compounds is presented below. This data is essential for designing synthetic protocols and understanding the behavior of these molecules in material formulations.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Features for Materials Science
This compound 1211589-04-6C₆H₆BrNO₂204.02Reactive bromine for cross-coupling; hydroxyl group for further functionalization.
5-Bromo-2,3-dimethoxypyridine 52605-98-8C₇H₈BrNO₂218.05Building block for Suzuki-Miyaura, Sonogashira, and Heck reactions.[2]
5-Bromo-2-iodo-3-methoxypyridine 944805-60-1C₆H₅BrINO313.92Used in creating materials with specific electronic and optical properties, including dyes and pigments.[3]
5-Bromo-2-cyano-3-methylpyridine N/AC₈H₆BrN₃224.06Employed in creating advanced materials like polymers and coatings to improve durability and resistance.

Experimental Protocols: Hypothetical Applications in Materials Synthesis

The following protocols are proposed based on standard organic synthesis techniques and the known reactivity of similar bromopyridine compounds. These are intended as a starting point for researchers exploring the use of this compound in materials science.

Protocol 1: Synthesis of a Novel Bipyridine Derivative for Organic Electronics via Suzuki Cross-Coupling

This protocol outlines a hypothetical synthesis of a bipyridine derivative from this compound, which could be investigated as a component in organic electronic devices.

Materials:

  • This compound

  • Pyridine-3-boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water, deionized

  • Standard glassware for inert atmosphere synthesis

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), pyridine-3-boronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).

  • Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) to the flask.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent mixture of toluene (10 mL), ethanol (2 mL), and water (2 mL) to the flask.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and add water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired bipyridine derivative.

Expected Outcome:

The successful synthesis of a novel bipyridine compound with potential applications as an electron-transporting or emissive material in OLEDs. Further characterization of its photophysical and electrochemical properties would be required.

Protocol 2: Functionalization of a Polymer with this compound via Post-Polymerization Modification

This protocol describes a hypothetical approach to modify a pre-existing polymer with pendant this compound units, which could impart new optical or thermal properties to the material.

Materials:

  • A polymer with reactive sites (e.g., poly(4-vinylbenzyl chloride))

  • This compound

  • Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methanol

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound (1.5 mmol) in anhydrous DMF (10 mL).

  • Carefully add sodium hydride (1.5 mmol, 60% dispersion in mineral oil) portion-wise to the solution at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to form the sodium salt of the hydroxyl group.

  • In a separate flask, dissolve the reactive polymer (e.g., poly(4-vinylbenzyl chloride), 1.0 mmol of reactive units) in anhydrous DMF (20 mL).

  • Add the polymer solution dropwise to the solution of the activated this compound.

  • Heat the reaction mixture to 60 °C and stir for 24-48 hours.

  • Cool the reaction to room temperature and precipitate the functionalized polymer by slowly adding the reaction mixture to a large volume of methanol.

  • Filter the polymer, wash thoroughly with methanol, and dry under vacuum.

Expected Outcome:

A modified polymer with pendant 5-bromo-2-methoxypyridin-3-yl ether groups. The bromine atoms on the polymer can then be used for further cross-coupling reactions to introduce other functional moieties, creating a multifunctional material.

Visualizations

Logical Workflow for Materials Development

The following diagram illustrates a logical workflow for the development of new materials starting from this compound.

G A This compound (Starting Material) B Chemical Modification (e.g., Suzuki Coupling, Etherification) A->B C Novel Monomers / Functionalized Molecules B->C D Polymerization / Material Synthesis C->D E Functional Materials (Polymers, Dyes, Organic Electronics) D->E F Characterization (Spectroscopy, Thermal Analysis, etc.) E->F G Device Fabrication & Testing F->G

Workflow for material development.
Hypothetical Suzuki Coupling Reaction Pathway

This diagram illustrates the key steps in the hypothetical Suzuki cross-coupling reaction described in Protocol 1.

G cluster_reactants Reactants cluster_catalyst Catalytic System A This compound E Suzuki Cross-Coupling (Toluene/Ethanol/Water, 90°C) A->E B Pyridine-3-boronic acid B->E C Pd(OAc)2 / PPh3 C->E D K2CO3 (Base) D->E F Novel Bipyridine Derivative E->F

Suzuki coupling reaction pathway.

Conclusion

While this compound is not yet established as a primary component in materials science, its chemical structure holds considerable promise for future applications. Its versatility as a synthetic intermediate suggests that it could be a valuable addition to the toolbox of materials scientists. The protocols and potential applications outlined in this document are intended to stimulate further research into the development of novel functional materials based on this and related pyridine scaffolds. Researchers are encouraged to adapt and optimize these hypothetical protocols to explore the full potential of this compound in creating the next generation of advanced materials.

References

Application Notes and Protocols for Heck Coupling with 5-Bromo-2-methoxypyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Heck reaction, also known as the Mizoroki-Heck reaction, is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[1][2][3] This reaction is a cornerstone of modern organic synthesis and has found widespread application in the pharmaceutical industry for the construction of complex molecular architectures and the synthesis of biologically active compounds.[4][5] The reaction is valued for its ability to create substituted alkenes with high efficiency and stereoselectivity, often under relatively mild conditions, and its tolerance of a wide variety of functional groups.[3]

Reaction Principle

The Heck reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps of the mechanism are:

  • Oxidative Addition: The aryl bromide (5-Bromo-2-methoxypyridin-3-ol) reacts with the active Pd(0) catalyst to form a Pd(II) intermediate.

  • Olefin Coordination and Insertion: The alkene coordinates to the palladium center, followed by migratory insertion of the olefin into the palladium-carbon bond.

  • β-Hydride Elimination: A β-hydride is eliminated from the alkylpalladium intermediate to form the substituted alkene product and a palladium-hydride species.

  • Reductive Elimination: The palladium catalyst is regenerated by reductive elimination of HBr with the help of a base, completing the catalytic cycle.

Experimental Protocol

This protocol provides a general procedure for the Heck coupling of this compound with a generic alkene (e.g., styrene or an acrylate). Optimization of the reaction conditions (catalyst, ligand, base, solvent, temperature, and reaction time) is often necessary to achieve the desired outcome and yield for a specific substrate combination.

Materials:

  • This compound

  • Alkene (e.g., styrene, n-butyl acrylate)

  • Palladium catalyst (e.g., Palladium(II) acetate - Pd(OAc)₂, Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄)

  • Phosphine ligand (e.g., Triphenylphosphine - PPh₃, BINAP) (if not using a pre-formed phosphine complex)

  • Base (e.g., Triethylamine - Et₃N, Potassium carbonate - K₂CO₃, Sodium acetate - NaOAc)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide - DMF, Acetonitrile - MeCN, Toluene)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and equipment (reaction flask, condenser, magnetic stirrer, heating mantle, etc.)

  • Thin Layer Chromatography (TLC) supplies for reaction monitoring

  • Purification supplies (silica gel for column chromatography, solvents)

Procedure:

  • Reaction Setup:

    • To a dry reaction flask under an inert atmosphere (nitrogen or argon), add the palladium catalyst and phosphine ligand (if used).

    • Add the anhydrous solvent and stir the mixture for a few minutes to allow for catalyst and ligand complexation.

  • Addition of Reagents:

    • Add this compound, the alkene, and the base to the reaction mixture. The order of addition may be varied, but it is common to add the aryl halide, alkene, and then the base.

  • Reaction Conditions:

    • Heat the reaction mixture to the desired temperature (typically between 80-140 °C) with vigorous stirring.[6]

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure coupled product.

Data Presentation: Summary of Reaction Components

The following tables summarize common components and conditions used in Heck coupling reactions, which can be used as a starting point for optimizing the reaction with this compound.

Table 1: Common Palladium Catalysts and Precatalysts

Catalyst/PrecatalystCommon Loading (mol%)Notes
Palladium(II) acetate (Pd(OAc)₂)1-5Often used with a phosphine ligand.[1]
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)1-5A common Pd(0) source.
Palladium(II) chloride (PdCl₂)1-5Requires reduction in situ to Pd(0).[1]
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)1-5A stable Pd(0) source.

Table 2: Common Phosphine Ligands

LigandMolar Ratio (Ligand:Pd)Notes
Triphenylphosphine (PPh₃)2-4A common and relatively inexpensive ligand.[1]
Tri(o-tolyl)phosphine (P(o-tol)₃)2-4More electron-rich and bulkier than PPh₃.
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)1-2A chiral ligand used for asymmetric Heck reactions.[1]

Table 3: Common Bases

BaseEquivalentsNotes
Triethylamine (Et₃N)1.5-3A common organic base.[1]
Potassium carbonate (K₂CO₃)1.5-3An inorganic base, often used in polar solvents.[1][6]
Sodium acetate (NaOAc)1.5-3A mild inorganic base.[1]
N,N-Diisopropylethylamine (DIPEA)1.5-3A hindered organic base.

Table 4: Common Solvents

SolventBoiling Point (°C)Notes
N,N-Dimethylformamide (DMF)153A polar aprotic solvent, commonly used.
Acetonitrile (MeCN)82A polar aprotic solvent.
Toluene111A non-polar solvent.
Water100Often used as a co-solvent in "green" protocols.[4]

Mandatory Visualizations

Heck_Coupling_Workflow start Start setup Reaction Setup: - Add Pd Catalyst & Ligand - Add Anhydrous Solvent start->setup reagents Add Reagents: - this compound - Alkene - Base setup->reagents reaction Reaction: - Heat to 80-140°C - Stir vigorously - Monitor by TLC reagents->reaction workup Work-up: - Cool to RT - Dilute & Extract - Dry & Concentrate reaction->workup purification Purification: - Column Chromatography workup->purification product Pure Product purification->product

Caption: Experimental workflow for the Heck coupling reaction.

Heck_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd_intermediate Ar-Pd(II)-X(L₂) pd0->pd_intermediate Ar-X olefin_coordination Olefin Coordination olefin_complex [Ar-Pd(II)-X(L₂)(Alkene)] pd_intermediate->olefin_complex Alkene migratory_insertion Migratory Insertion insertion_product R-CH₂-CH(Ar)-Pd(II)-X(L₂) olefin_complex->insertion_product beta_hydride_elimination β-Hydride Elimination product_complex [H-Pd(II)-X(L₂)] + Product insertion_product->product_complex product_complex->pd0 -HX reductive_elimination Reductive Elimination (with Base)

Caption: Simplified catalytic cycle of the Heck reaction.

Optimization and Troubleshooting

  • Low or No Conversion:

    • Catalyst Activity: Ensure the palladium catalyst is active. Pd(OAc)₂ can be sensitive to air and light. Consider using a fresh batch or a more stable precatalyst.

    • Temperature: The reaction may require higher temperatures. Consider screening temperatures from 80 °C to 140 °C.

    • Base: The choice of base is crucial. If an organic base like triethylamine is not effective, an inorganic base like potassium carbonate in a polar solvent like DMF might be more suitable.

    • Ligand: For challenging substrates, a more electron-rich or bulkier phosphine ligand may be necessary to promote oxidative addition.

  • Formation of Side Products:

    • Homocoupling of the Alkene: This can occur at high temperatures. Reducing the reaction temperature or time may help.

    • Dehalogenation of the Aryl Bromide: This side reaction can be promoted by certain conditions. The addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) has been shown to suppress dehalogenation in some cases.[7]

    • Isomerization of the Product: The position of the double bond in the product can sometimes isomerize. The choice of ligand and reaction conditions can influence this.

  • Phosphine-Free Conditions: For some applications, phosphine-free catalyst systems are desirable to avoid toxic phosphine oxide byproducts. Systems using N-heterocyclic carbene (NHC) ligands or palladium nanoparticles have been developed for this purpose.[2][8]

Safety Precautions

  • Palladium compounds and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.

  • Organic solvents are flammable and should be handled with care, away from ignition sources.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Reactions at elevated temperatures should be conducted behind a safety shield.

By following this detailed protocol and considering the optimization strategies, researchers can effectively apply the Heck coupling reaction to this compound for the synthesis of novel compounds for drug discovery and development.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-methoxypyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a generalized experimental protocol for the Buchwald-Hartwig amination of 5-Bromo-2-methoxypyridin-3-ol. This reaction is a powerful method for the formation of a carbon-nitrogen (C-N) bond, a crucial linkage in many pharmaceutical compounds and functional materials.[1][2] The protocol and data presented are based on established methodologies for similar bromopyridine substrates and serve as a comprehensive guide for optimization and application in a laboratory setting.[2]

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the construction of C(sp²)-N bonds.[3] Its broad functional group tolerance and wide substrate scope have made it an invaluable tool in medicinal chemistry for the synthesis of arylamines.[1][2] The substrate, this compound, possesses a reactive C-Br bond on a pyridine ring, making it a suitable candidate for this transformation. The presence of the hydroxyl and methoxy groups may influence the reactivity and require careful optimization of the reaction conditions.

Reaction Principle

The reaction proceeds via a catalytic cycle involving a palladium(0) complex.[2][4] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[2]

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.[2][5]

  • Reductive Elimination: The desired N-arylated product is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.[2][5]

The choice of palladium precursor, ligand, base, and solvent is critical for the success and efficiency of the reaction.[2][4]

Data Presentation: Representative Reaction Conditions

The following table summarizes typical conditions for the Buchwald-Hartwig amination of aryl bromides, which can be used as a starting point for the optimization of the reaction with this compound.

ParameterCondition 1Condition 2Condition 3Condition 4
Palladium Precursor Pd₂(dba)₃Pd(OAc)₂[Pd(cinnamyl)Cl]₂Pd(OAc)₂
Ligand XPhosBINAPDavePhosXantPhos
Base NaOtBuCs₂CO₃K₃PO₄DBU
Solvent TolueneDioxaneTolueneMeCN/Toluene
Temperature (°C) 80-110100-110100140
Typical Amine Primary/Secondary Alkyl or ArylAryl AminesPrimary AminesAmides
Catalyst Loading (mol%) 1-51-51-52-5
Reference [6][7][8][8]

Experimental Protocol: General Procedure

This protocol provides a generalized methodology for the Buchwald-Hartwig amination of this compound. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques to prevent catalyst deactivation.[2][6]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOtBu, 1.5-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, 5-10 mL per mmol of substrate)

  • Schlenk flask or sealed reaction tube

  • Magnetic stir bar

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precursor and the phosphine ligand.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.[6]

  • Reagent Addition: Under a positive pressure of the inert gas, add the base, this compound, and the amine.

  • Solvent Addition: Add the anhydrous and degassed solvent via syringe.[6]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[2]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Safety Precautions:

  • Palladium catalysts and phosphine ligands are often air- and moisture-sensitive and should be handled under an inert atmosphere.[6]

  • Strong bases such as sodium tert-butoxide are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[6]

  • The reaction should be performed in a well-ventilated fume hood. Always consult the Safety Data Sheets (SDS) for all reagents before use.[6]

Mandatory Visualizations

G General Experimental Workflow for Buchwald-Hartwig Amination A Reaction Setup: Add Pd precursor and ligand to a dry Schlenk flask. B Establish Inert Atmosphere: Evacuate and backfill with N₂ or Ar (3x). A->B C Add Reagents: Add base, this compound, and amine. B->C D Add Solvent: Inject anhydrous, degassed solvent. C->D E Heat Reaction: Stir at elevated temperature (e.g., 80-110 °C). D->E F Monitor Progress: Use TLC or LC-MS to track reaction completion. E->F G Workup: Cool, dilute, filter through Celite, and perform aqueous wash. F->G H Purification: Dry, concentrate, and purify by column chromatography. G->H

Caption: General experimental workflow for the Buchwald-Hartwig amination.

G Catalytic Cycle of the Buchwald-Hartwig Amination Pd0 LₙPd(0) OA_complex LₙPd(II)(Ar)(X) Pd0->OA_complex Oxidative Addition (Ar-X) Amine_complex [LₙPd(II)(Ar)(H₂NR)]⁺X⁻ OA_complex->Amine_complex + H₂NR Amido_complex LₙPd(II)(Ar)(HNR) Amine_complex->Amido_complex - HX (Base) Amido_complex->Pd0 Reductive Elimination Product Ar-NHR Amido_complex->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.[2]

References

Synthesis of Novel Ligands from 5-Bromo-2-methoxypyridin-3-ol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel ligands derived from the versatile building block, 5-Bromo-2-methoxypyridin-3-ol. This pyridine derivative is a valuable starting material for the generation of diverse molecular scaffolds, particularly for the development of kinase inhibitors and other targeted therapeutics.

Application Notes

The this compound scaffold is of significant interest in medicinal chemistry. The bromine atom at the 5-position serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of aryl, heteroaryl, and alkyl substituents. The methoxy and hydroxyl groups on the pyridine ring can modulate the electronic properties and solubility of the resulting ligands, as well as participate in key interactions with biological targets.

Derivatives of 2-methoxypyridine have been successfully utilized in the development of potent kinase inhibitors. Specifically, the structurally related 5-bromo-2-methoxypyridin-3-amine has been employed as a key intermediate in the synthesis of dual inhibitors of Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1][2] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Ligands based on the 2-methoxypyridin-3-ol core can be designed to target the ATP-binding site of these kinases, making this scaffold highly valuable for the development of novel anti-cancer agents.

Furthermore, a fragment library based on the 3-aminopyridin-2-one scaffold, synthesized from 5-bromo-2-methoxypyridin-3-amine via Suzuki cross-coupling, has been successfully screened against a panel of protein kinases, leading to the identification of novel inhibitors of monopolar spindle 1 (MPS1) and Aurora kinases, both of which are crucial for mitosis.[3]

Key Synthetic Strategies

The primary synthetic routes for elaborating the this compound core involve palladium-catalyzed cross-coupling reactions. The two most prominent and versatile methods are the Suzuki-Miyaura coupling for the formation of C-C bonds and the Buchwald-Hartwig amination for the formation of C-N bonds.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust method for creating biaryl and heteroaryl structures by reacting the aryl bromide with an organoboron reagent, typically a boronic acid or a boronic ester.[4] This reaction is highly tolerant of various functional groups, although the presence of the free hydroxyl group on the pyridine ring may necessitate the use of a protecting group in some cases to prevent side reactions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the direct formation of arylamines by coupling the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst and a strong base.[5][6][7][8][9] This reaction is instrumental in introducing diverse amine functionalities, which can serve as key pharmacophoric elements for interaction with biological targets.

Experimental Protocols

The following protocols are generalized procedures based on established methodologies for structurally similar bromopyridine derivatives.[10][11] Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature) may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound

This protocol describes a typical procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), the base (2.0 eq.), and the palladium catalyst (0.05 eq.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Note on Protecting Groups: The free hydroxyl group at the 3-position may interfere with the catalytic cycle. If low yields or side products are observed, protection of the hydroxyl group as a silyl ether (e.g., TBDMS) or a benzyl ether may be required prior to the coupling reaction.[12][13] Deprotection can be achieved under standard conditions after the coupling.

Protocol 2: Buchwald-Hartwig Amination of this compound

This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%)

  • Base (e.g., Cs₂CO₃ or NaOtBu, 1.5-2.5 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry Schlenk tube.

  • Add this compound (1.0 eq.) and the amine (1.2 eq.).

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the tube and heat the reaction mixture to 100-120 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an appropriate organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following tables summarize typical reaction conditions for Suzuki-Miyaura and Buchwald-Hartwig reactions on related bromopyridine scaffolds. These serve as a starting point for the optimization of reactions with this compound.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines

Catalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemperature (°C)Time (h)Yield (%)
Pd(PPh₃)₄ (3-5)-K₂CO₃ (2)Toluene/H₂O10012-24Moderate to Good
Pd(OAc)₂ (1-2)PPh₃ (2-4)Na₂CO₃ (2)DME/H₂O80-9012Good to Excellent
Pd₂(dba)₃ (1-2)SPhos (2-4)K₃PO₄ (2-3)Dioxane/H₂O100-1104-12Good to Excellent
PdCl₂(dppf) (2-3)-Cs₂CO₃ (2)DMF1008-16Good to Excellent

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridines

Precatalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemperature (°C)Time (h)Yield (%)
Pd₂(dba)₃ (1-2)Xantphos (2-4)Cs₂CO₃ (2.2)1,4-Dioxane1104-24Good to Excellent
Pd(OAc)₂ (2)BINAP (3)NaOtBu (1.5)Toluene10016-24Good to Excellent
Pd₂Cl₂(dppf) (2)-K₂CO₃ (2)Toluene10012-18Moderate to Good

Mandatory Visualizations

Synthetic Workflow

G cluster_start Starting Material cluster_reactions Key Reactions cluster_products Ligand Scaffolds cluster_application Application start This compound suzuki Suzuki-Miyaura Coupling (+ Arylboronic Acid) start->suzuki Pd Catalyst, Base buchwald Buchwald-Hartwig Amination (+ Amine) start->buchwald Pd Catalyst, Ligand, Base product_suzuki 5-Aryl-2-methoxypyridin-3-ol suzuki->product_suzuki product_buchwald 5-Amino-2-methoxypyridin-3-ol buchwald->product_buchwald application Kinase Inhibitor Development product_suzuki->application product_buchwald->application

Caption: General workflow for the synthesis of novel ligands.

PI3K/AKT/mTOR Signaling Pathway

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation (Activation) mTORC1 mTORC1 AKT->mTORC1 Activation Survival Cell Survival AKT->Survival mTORC2 mTORC2 mTORC2->AKT Phosphorylation (Full Activation) Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Novel Ligand (e.g., from 5-Bromo-2- methoxypyridin-3-ol) Inhibitor->PI3K Inhibition Inhibitor->mTORC1 Inhibition

Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition.

References

The Strategic Application of 5-Bromo-2-methoxypyridin-3-ol in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its ability to engage in crucial hydrogen bonding interactions within the ATP-binding site of kinases makes it a highly sought-after motif in the design of targeted inhibitors. The strategic functionalization of the pyridine ring is paramount for achieving high potency and selectivity. 5-Bromo-2-methoxypyridin-3-ol represents a versatile building block for the synthesis of a diverse range of kinase inhibitors. The bromine atom at the C5 position provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of various aryl and heteroaryl moieties. The methoxy and hydroxyl groups at the C2 and C3 positions, respectively, can serve as key pharmacophoric elements, potentially interacting with specific residues in the kinase active site to enhance binding affinity and selectivity.

While specific literature detailing the direct use of this compound in kinase inhibitor synthesis is not extensively documented, the synthetic principles are well-established through the use of structurally similar brominated pyridine derivatives. This document provides detailed application notes and protocols based on these established methodologies, offering a robust framework for the utilization of this compound in the development of next-generation kinase inhibitors.

I. Synthetic Strategy and Experimental Protocols

The primary synthetic utility of this compound in kinase inhibitor synthesis lies in its amenability to palladium-catalyzed cross-coupling reactions. These reactions facilitate the formation of carbon-carbon and carbon-nitrogen bonds, allowing for the construction of complex molecular architectures designed to target the ATP-binding pocket of specific kinases.

A generalized synthetic approach involves the Suzuki-Miyaura cross-coupling of this compound with a suitable aryl or heteroaryl boronic acid. This reaction introduces diversity at the C5 position of the pyridine ring, which is crucial for exploring structure-activity relationships (SAR) and optimizing inhibitor potency and selectivity.

G A This compound C Suzuki-Miyaura Coupling (Pd Catalyst, Base) A->C B Aryl/Heteroaryl Boronic Acid B->C D Kinase Inhibitor Scaffold C->D C-C Bond Formation E Further Functionalization (Optional) D->E F Final Kinase Inhibitor E->F

Figure 1: Generalized synthetic workflow for kinase inhibitors.
Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general framework for the Suzuki-Miyaura cross-coupling of a bromopyridine with an arylboronic acid, a cornerstone in the synthesis of many kinase inhibitors.[1][2]

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.1 mmol)

  • Potassium phosphate (2.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol)

  • 1,4-Dioxane/Water (4:1 mixture)

  • Ethyl acetate

  • Brine

Procedure:

  • To a round-bottom flask, add this compound, the arylboronic acid, potassium phosphate, and tetrakis(triphenylphosphine)palladium(0).[1]

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Stir the reaction mixture at reflux (typically 80-100 °C) under the inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 4 to 24 hours.[1]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

II. Biological Evaluation and Data Presentation

The synthesized compounds are subsequently evaluated for their inhibitory activity against a panel of protein kinases. The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify the potency of a kinase inhibitor.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[3]

Materials:

  • Kinase of interest

  • Substrate peptide/protein

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compounds dissolved in DMSO

  • White, opaque 96-well or 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations (final DMSO concentration should be ≤1%).

  • Add 5 µL of the diluted compound solution to the wells of the assay plate. Include positive (DMSO vehicle) and negative (no kinase) controls.

  • Prepare a kinase/substrate master mix in assay buffer.

  • Initiate the kinase reaction by adding 5 µL of the kinase/substrate master mix to each well.

  • Incubate the plate at 30°C for 60 minutes.[3]

  • To stop the kinase reaction and deplete the remaining ATP, add 10 µL of ADP-Glo™ Reagent to each well.

  • Incubate at room temperature for 40 minutes.[3]

  • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30-60 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[3]

Table 1: Inhibitory Activity of Representative Kinase Inhibitors Synthesized from Bromopyridine Precursors

The following table summarizes the inhibitory activity of kinase inhibitors synthesized using bromopyridine building blocks, demonstrating the potential of this scaffold.

CompoundTarget KinaseIC50 (nM)Reference Compound
PazopanibVEGFR1105-Bromo-2-nitropyridine
PazopanibVEGFR2305-Bromo-2-nitropyridine
PazopanibVEGFR3475-Bromo-2-nitropyridine
PazopanibPDGFRα715-Bromo-2-nitropyridine
PazopanibPDGFRβ845-Bromo-2-nitropyridine
Pazopanibc-Kit745-Bromo-2-nitropyridine
Data for Pazopanib, a prominent kinase inhibitor synthesized using a bromopyridine derivative, is presented to illustrate the potential of this chemical class.[4]

III. Signaling Pathways

Kinase inhibitors developed from bromopyridine scaffolds often target critical signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. One such key pathway is the Anaplastic Lymphoma Kinase (ALK) signaling cascade. In certain cancers, a chromosomal rearrangement leads to a constitutively active ALK fusion protein that drives tumorigenesis.[1]

G cluster_0 cluster_1 cluster_2 A Growth Factors B ALK Receptor Tyrosine Kinase A->B Activation C Phosphorylation Cascade (e.g., RAS-RAF-MEK-ERK) B->C D STAT3 Pathway B->D E PI3K-AKT Pathway B->E F Gene Transcription C->F D->F E->F G Cell Proliferation F->G H Cell Survival F->H I Angiogenesis F->I J Kinase Inhibitor (Derived from Bromopyridine) J->B Inhibition

Figure 2: Anaplastic Lymphoma Kinase (ALK) signaling pathway.

Inhibition of the ALK kinase domain by small molecules, which can be synthesized from bromopyridine precursors, blocks the downstream signaling cascades, ultimately leading to a reduction in tumor cell proliferation and survival. The 2-amino group, often present in these inhibitors, is critical for forming hydrogen bonds with the kinase hinge region, a key determinant of binding affinity.[1]

IV. Conclusion

This compound is a promising and versatile starting material for the synthesis of potent kinase inhibitors. The protocols and data presented in these application notes, based on well-established methodologies for structurally related compounds, provide a solid foundation for researchers in the field of drug discovery to design and synthesize novel kinase inhibitors. The ability to readily perform Suzuki-Miyaura cross-coupling reactions on this scaffold allows for the systematic exploration of structure-activity relationships, ultimately leading to the development of optimized therapeutic agents targeting a range of kinases involved in various diseases.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-2-methoxypyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Bromo-2-methoxypyridin-3-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound. A plausible and commonly utilized synthetic route involves the bromination of 2-methoxypyridin-3-ol. The following Q&A format will guide you through potential challenges in this process.

Q1: My bromination of 2-methoxypyridin-3-ol is resulting in a low yield. What are the potential causes and how can I improve it?

A1: Low yields in the bromination of 2-methoxypyridin-3-ol can stem from several factors. Here is a systematic approach to troubleshooting:

  • Sub-optimal Reaction Conditions: The reaction temperature and time are critical. Bromination of hydroxypyridines is often conducted at low temperatures to control selectivity and minimize side reactions.

    • Troubleshooting:

      • Ensure the reaction is cooled to the recommended temperature (e.g., -10 to 0 °C) before the addition of bromine.

      • Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Both incomplete reaction and prolonged reaction times can lead to a mixture of products and reduced yield of the desired compound.

  • Incorrect Stoichiometry of Reagents: The molar ratio of the brominating agent to the starting material is crucial. An excess of bromine can lead to the formation of di-brominated or other over-brominated byproducts.

    • Troubleshooting:

      • Carefully control the stoichiometry of the brominating agent. Start with a 1:1 molar ratio of bromine to 2-methoxypyridin-3-ol.

  • Degradation of Starting Material or Product: The pyridine ring, especially when activated by hydroxyl and methoxy groups, can be sensitive to strongly acidic or basic conditions, as well as oxidizing agents.

    • Troubleshooting:

      • Ensure that the pH of the reaction mixture is controlled, especially during workup.

      • Use a milder brominating agent if degradation is suspected. N-Bromosuccinimide (NBS) can be a good alternative to liquid bromine.

Q2: I am observing multiple spots on my TLC plate after the bromination reaction. What are the likely byproducts?

A2: The formation of multiple byproducts is a common issue. The main culprits are typically:

  • Di-brominated Products: The pyridine ring might undergo a second bromination, leading to the formation of di-bromo-2-methoxypyridin-3-ol. The positions of the second bromination will depend on the directing effects of the existing substituents.

  • Over-oxidation: The hydroxyl group can be sensitive to oxidation under certain conditions.

  • Unreacted Starting Material: Incomplete reaction will result in the presence of 2-methoxypyridin-3-ol.

Troubleshooting:

  • Optimize Bromine Addition: Add the bromine solution dropwise and slowly to the reaction mixture to maintain better control over the reaction and minimize localized high concentrations of the brominating agent.

  • Purification: Column chromatography is often necessary to separate the desired mono-brominated product from byproducts. A gradient elution with a mixture of hexane and ethyl acetate is a common starting point for purification.

Q3: I am having difficulty synthesizing the starting material, 2-methoxypyridin-3-ol. What is a reliable method?

A3: A common route to 2-methoxypyridin-3-ol is through the methylation of 3-hydroxypyridine, followed by any necessary functional group manipulations. A related patent for the synthesis of 2-bromo-3-methoxypyridine suggests a two-step process starting from 3-hydroxypyridine. The first step is the bromination of 3-hydroxypyridine to yield 2-bromo-3-hydroxypyridine.[1] This intermediate could then potentially be methylated and the bromo group at the 2-position selectively removed or transformed.

A more direct approach would be the selective methylation of the hydroxyl group at the 3-position of a suitable pyridine precursor.

Troubleshooting for Starting Material Synthesis:

  • Choice of Methylating Agent: Common methylating agents include methyl iodide, dimethyl sulfate, and diazomethane. The choice will depend on the specific reaction conditions and the sensitivity of other functional groups.

  • Protecting Groups: If there are other reactive sites in the molecule, it may be necessary to use protecting groups to ensure selective methylation.

  • Reaction Conditions: The choice of base and solvent is critical for efficient methylation.

Data Presentation

The following table summarizes hypothetical yield data for the bromination of 2-methoxypyridin-3-ol under different conditions to illustrate the impact of key parameters.

Entry Brominating Agent Solvent Temperature (°C) Reaction Time (h) Yield (%)
1Br₂Acetic Acid25445
2Br₂NaOH(aq)0265
3NBSAcetonitrile25370
4NBSAcetonitrile0578

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-3-hydroxypyridine (Analogous Reaction)

This protocol is adapted from a patented procedure for a closely related compound and can be used as a starting point for the synthesis of this compound.[1]

Materials:

  • 3-Hydroxypyridine

  • 40% Aqueous Sodium Hydroxide (NaOH)

  • Liquid Bromine (Br₂)

  • Hydrochloric Acid (for pH adjustment)

  • Ice-salt bath

Procedure:

  • In a reaction flask, cool a 40% aqueous solution of sodium hydroxide to -10 to 0 °C using an ice-salt bath.

  • Slowly add liquid bromine to the cold NaOH solution with stirring.

  • In a separate beaker, dissolve 3-hydroxypyridine in a 40% aqueous solution of sodium hydroxide.

  • Add the 3-hydroxypyridine solution dropwise to the bromine solution, maintaining the system temperature at 10-15 °C.

  • After the addition is complete, continue stirring at room temperature for 2.5-3 hours.

  • Adjust the pH of the reaction mixture to 7 using an appropriate acid.

  • The crude product can be collected and recrystallized to obtain 2-bromo-3-hydroxypyridine. A yield of 70-75% has been reported for this analogous reaction.[1]

Note: This protocol would need to be adapted for the bromination of 2-methoxypyridin-3-ol, likely at the 5-position due to the directing effects of the hydroxyl and methoxy groups.

Mandatory Visualization

Logical Workflow for Troubleshooting Low Yield

The following diagram illustrates a logical workflow for troubleshooting low yield in the synthesis of this compound.

Troubleshooting_Workflow start Low Yield of this compound check_conditions Verify Reaction Conditions (Temp, Time) start->check_conditions check_stoichiometry Check Reagent Stoichiometry (Molar Ratios) start->check_stoichiometry check_purity Analyze Purity of Starting Material start->check_purity side_reactions Investigate Potential Side Reactions start->side_reactions optimize_temp Optimize Temperature (e.g., lower temperature) check_conditions->optimize_temp optimize_time Optimize Reaction Time (TLC monitoring) check_conditions->optimize_time adjust_ratio Adjust Brominating Agent Ratio check_stoichiometry->adjust_ratio change_brominating_agent Consider Milder Brominating Agent (e.g., NBS) check_stoichiometry->change_brominating_agent purify_sm Purify Starting Material check_purity->purify_sm characterize_byproducts Characterize Byproducts (NMR, MS) side_reactions->characterize_byproducts successful_synthesis Improved Yield optimize_temp->successful_synthesis optimize_time->successful_synthesis adjust_ratio->successful_synthesis change_brominating_agent->successful_synthesis purify_sm->successful_synthesis adjust_workup Modify Workup Procedure (pH control, extraction) characterize_byproducts->adjust_workup adjust_workup->successful_synthesis

Caption: Troubleshooting workflow for low yield.

Proposed Synthetic Pathway

This diagram outlines a plausible synthetic pathway for this compound.

Synthetic_Pathway cluster_0 Step 1: Methylation cluster_1 Step 2: Bromination 3-Hydroxypyridine 3-Hydroxypyridine 2-Methoxypyridin-3-ol 2-Methoxypyridin-3-ol 3-Hydroxypyridine->2-Methoxypyridin-3-ol Methylating Agent (e.g., CH3I, DMS) This compound This compound 2-Methoxypyridin-3-ol->this compound Brominating Agent (e.g., Br2, NBS)

Caption: Proposed synthesis of this compound.

References

Technical Support Center: Purification of 5-Bromo-2-methoxypyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 5-Bromo-2-methoxypyridin-3-ol, a key intermediate in pharmaceutical and chemical research.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable initial purification technique for crude this compound?

A1: The choice of the initial purification technique depends on the nature and quantity of impurities. For solid crude products, recrystallization is often a good starting point as it is cost-effective and can remove significant amounts of impurities. If the crude product is an oil or contains a complex mixture of impurities, column chromatography is generally more effective.

Q2: How do I select an appropriate solvent for the recrystallization of this compound?

A2: A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. Given the structure of this compound, which has both polar (hydroxyl) and less polar (bromo, methoxy) groups, a mixed solvent system is often effective. Small-scale solubility tests are recommended. A common approach is to dissolve the compound in a "good" solvent (e.g., ethanol, methanol, or ethyl acetate) at an elevated temperature and then add a "poor" solvent (e.g., water or hexanes) until the solution becomes slightly cloudy.

Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid above its melting point. To prevent this, you can:

  • Add more of the "good" solvent to the hot solution to lower the saturation point.

  • Allow the solution to cool more slowly to give the molecules time to orient into a crystal lattice.

  • If possible, use a seed crystal to induce crystallization at a lower temperature.

  • Consider a different solvent system with a lower boiling point.

Q4: What are the common impurities I might encounter, and how can I remove them?

A4: Potential impurities can arise from starting materials, side reactions, or degradation. Common impurities may include starting materials from the synthesis or byproducts from incomplete reactions. Column chromatography is generally the most effective method for separating closely related impurities.

Q5: What stationary and mobile phases are recommended for column chromatography of this compound?

A5: For column chromatography, silica gel is a standard stationary phase. The mobile phase (eluent) should be chosen based on the polarity of the compound and its impurities. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often effective. A common solvent system is a mixture of hexanes and ethyl acetate.

Purification Protocols

Recrystallization Protocol
  • Solvent Selection : Perform small-scale solubility tests to identify a suitable solvent or solvent pair.

  • Dissolution : In a flask, dissolve the crude this compound in the minimum amount of the hot "good" solvent.

  • Decolorization (Optional) : If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration : Quickly filter the hot solution through a pre-heated funnel to remove insoluble impurities and activated charcoal.

  • Crystallization : Allow the filtrate to cool slowly to room temperature. If using a mixed solvent system, add the "poor" solvent dropwise to the hot solution until it becomes slightly cloudy, then allow it to cool.

  • Cooling : Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation : Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing : Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying : Dry the purified crystals under vacuum.

Column Chromatography Protocol
  • Column Packing : Prepare a slurry of silica gel in the initial, non-polar eluent and pour it into the column. Allow the silica to settle, ensuring a flat, undisturbed surface. Add a thin layer of sand on top.[1]

  • Sample Loading : Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel.[2]

  • Elution : Begin eluting with the non-polar solvent, gradually increasing the polarity by adding a more polar solvent (e.g., increasing the percentage of ethyl acetate in hexanes).[1][3]

  • Fraction Collection : Collect the eluate in fractions using test tubes.

  • Analysis : Monitor the fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the purified product.

  • Solvent Removal : Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Solvent Selection for Recrystallization

Solvent System (Good:Poor)Solubility (Hot)Solubility (Cold)Crystal Quality
Ethanol:WaterHighLowGood
Methanol:WaterHighLowFair to Good
Ethyl Acetate:HexanesModerateLowGood
Dichloromethane:HexanesHighModerateFair

Table 2: Elution Conditions for Column Chromatography

Stationary PhaseMobile Phase (Eluent)GradientTypical Rf of Product
Silica Gel (60 Å, 230-400 mesh)Hexanes:Ethyl Acetate10% to 50% Ethyl Acetate0.3 - 0.4 (in 30% EtOAc/Hex)
Alumina (neutral)Dichloromethane:Methanol1% to 10% MethanolVaries

Visual Guides

Purification_Decision_Workflow start Crude this compound is_solid Is the crude product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No (Oil/Complex Mixture) is_pure Is the product pure? recrystallization->is_pure final_product Pure Product column_chromatography->final_product is_pure->final_product Yes troubleshoot Troubleshoot Recrystallization (e.g., change solvent) is_pure->troubleshoot No troubleshoot->recrystallization

Caption: Decision workflow for selecting a purification technique.

Recrystallization_Troubleshooting start Recrystallization Attempted issue What is the issue? start->issue oiling_out Compound 'Oils Out' issue->oiling_out Oiling low_yield Low Yield issue->low_yield Yield no_crystals No Crystals Form issue->no_crystals Formation solution_oiling Add more 'good' solvent Allow slower cooling Use a seed crystal oiling_out->solution_oiling solution_low_yield Use minimum hot solvent Pre-heat filtration apparatus Concentrate mother liquor low_yield->solution_low_yield solution_no_crystals Concentrate solution Scratch flask with glass rod Add a seed crystal no_crystals->solution_no_crystals

Caption: Troubleshooting guide for common recrystallization issues.

References

Technical Support Center: Synthesis of 5-Bromo-2-methoxypyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-2-methoxypyridin-3-ol.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, focusing on potential side reactions and offering corrective actions.

Issue IDProblemPotential Cause(s)Suggested Solution(s)
SYN-001 Low yield of the desired this compound - Incomplete bromination of the starting material. - Over-bromination leading to di-bromo byproducts. - Inefficient hydroxylation or methoxylation step. - Loss of product during work-up and purification.- Monitor the bromination reaction closely using TLC or HPLC to ensure full conversion of the starting material. - Control the stoichiometry of the brominating agent and the reaction temperature to minimize over-bromination.[1] - Optimize the reaction conditions for the hydroxylation and methoxylation steps (e.g., temperature, reaction time, choice of reagents). - Ensure efficient extraction and minimize transfers during purification.
SYN-002 Presence of a di-brominated impurity in the final product - Use of excess brominating agent. - Reaction temperature is too high during bromination. - The pyridine ring is highly activated, leading to multiple brominations.- Carefully control the molar ratio of the substrate to the brominating agent. - Perform the bromination at a lower temperature to increase selectivity. - Consider using a less reactive brominating agent.
SYN-003 Formation of isomeric bromo-methoxy-pyridin-ol products - Lack of regioselectivity during the bromination, hydroxylation, or methoxylation steps. The directing effects of the existing substituents on the pyridine ring can influence the position of incoming groups.[2]- Choose a synthetic route that proceeds with high regioselectivity. - Protect certain positions on the pyridine ring to direct the substitution to the desired position. - Purify the final product using column chromatography or recrystallization to separate the isomers.
SYN-004 Incomplete removal of a nitro group precursor - If the synthesis involves the reduction of a nitro group to an amino group, which is then converted to a hydroxyl group, the reduction may be incomplete.- Ensure the reduction of the nitro group goes to completion by monitoring the reaction by TLC or HPLC. - Use a more potent reducing agent or increase the reaction time or temperature if necessary.
SYN-005 Presence of an N-oxide impurity - If an oxidation step is involved, for instance, to introduce the hydroxyl group, over-oxidation can lead to the formation of a pyridine N-oxide.- Use a milder oxidizing agent or carefully control the stoichiometry of the oxidant. - The N-oxide can potentially be reduced back to the pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions to expect during the synthesis of this compound?

A1: The most common side reactions are typically associated with the electrophilic substitution steps on the pyridine ring. These can include:

  • Over-bromination: The introduction of a second bromine atom to the pyridine ring, leading to the formation of di-bromo species. The presence of activating groups like methoxy and hydroxyl can make the ring more susceptible to further bromination.[1]

  • Formation of isomers: Depending on the synthetic route and the directing effects of the substituents, bromination, nitration (if applicable), or other substitutions can occur at different positions on the pyridine ring, leading to a mixture of isomers.[2]

  • Incomplete reactions: Steps such as the reduction of a nitro group or the conversion of an amino group to a hydroxyl group might not go to completion, resulting in the presence of starting materials or intermediates in the final product.

Q2: How can I minimize the formation of the di-bromo byproduct during the bromination step?

A2: To minimize di-bromination, you should carefully control the reaction conditions. This includes:

  • Stoichiometry: Use a 1:1 molar ratio or a slight deficiency of the brominating agent relative to your substrate.

  • Temperature: Perform the reaction at a low temperature to increase the selectivity for mono-bromination.

  • Slow Addition: Add the brominating agent slowly to the reaction mixture to maintain a low concentration of the electrophile.

Q3: My final product is a mixture of isomers. How can I improve the regioselectivity of my synthesis?

A3: Improving regioselectivity often requires a strategic approach to the synthetic route. Consider the following:

  • Order of reactions: The sequence in which you introduce the bromo, methoxy, and hydroxyl groups can significantly impact the regiochemical outcome due to the different directing effects of these substituents.

  • Protecting groups: Temporarily blocking a more reactive position with a protecting group can force the substitution to occur at the desired, less reactive site.

  • Choice of reagents: Some reagents offer higher regioselectivity than others under specific conditions.

Q4: I am following a procedure that involves the reduction of a nitro group. What are the best practices to ensure this step is successful?

A4: For the reduction of a nitro group on a pyridine ring, several methods can be employed. Best practices include:

  • Catalytic Hydrogenation: Using catalysts like Pd/C with a hydrogen source is a common and effective method. Ensure the catalyst is active and the reaction is run under the appropriate pressure of hydrogen.

  • Metal/Acid Reduction: Reagents like Sn/HCl or Fe/acetic acid are also effective.

  • Reaction Monitoring: Always monitor the progress of the reduction by TLC or HPLC to ensure the complete disappearance of the starting nitro compound.

Experimental Protocols

Example Protocol: Synthesis of 5-bromo-2-hydroxy-3-nitropyridine (a potential precursor) [3]

  • To 100 g (574.7 mmol) of 2-amino-5-bromopyridine in 300 ml of concentrated sulfuric acid (d=1.84 g/cm3 ), 34.5 ml (821.6 mmol) of fuming nitric acid (d=1.5 g/cm3 ) is added dropwise at 60°C.

  • The mixture is then stirred at 60°C for 2 hours.

  • After the reaction is complete, the mixture is poured into ice water.

  • The precipitated solid is collected by filtration, washed with water, and dried to yield 88.16 g of 5-bromo-2-hydroxy-3-nitropyridine.

Disclaimer: This is an example protocol for a related compound and would need to be adapted and optimized for the synthesis of this compound.

Visualizations

Logical Relationship of Potential Side Reactions

Side_Reactions Potential Side Reactions in the Synthesis of this compound cluster_bromination Bromination Step cluster_substitution Substitution Steps (e.g., Hydroxylation/Methoxylation) cluster_reduction Reduction of Nitro Group (if applicable) Starting Material Starting Material Desired Mono-bromo Product Desired Mono-bromo Product Starting Material->Desired Mono-bromo Product Controlled Bromination Di-bromo Byproduct Di-bromo Byproduct Starting Material->Di-bromo Byproduct Over-bromination Desired Mono-bromo Product->Di-bromo Byproduct Further Bromination Bromo-methoxy Pyridine Intermediate Bromo-methoxy Pyridine Intermediate Target Product Target Product Bromo-methoxy Pyridine Intermediate->Target Product Regioselective Substitution Isomeric Byproduct Isomeric Byproduct Bromo-methoxy Pyridine Intermediate->Isomeric Byproduct Poor Regioselectivity Nitro Precursor Nitro Precursor Amino Intermediate Amino Intermediate Nitro Precursor->Amino Intermediate Complete Reduction Incomplete Reduction Unreacted Nitro Precursor Nitro Precursor->Incomplete Reduction Incomplete Reaction

Caption: Logical flow of potential side reactions during synthesis.

Hypothetical Experimental Workflow

Workflow Hypothetical Workflow for this compound Synthesis Start Start Step1 1. Bromination of a 2-methoxypyridin-3-amine precursor Start->Step1 QC1 Check for over-bromination Step1->QC1 QC1->Step1 Fail - Re-optimize Step2 2. Diazotization of the amino group QC1->Step2 Pass Step3 3. Hydrolysis of the diazonium salt to introduce the hydroxyl group Step2->Step3 QC2 Check for isomer formation Step3->QC2 QC2->Step3 Fail - Re-purify Step4 4. Purification of This compound QC2->Step4 Pass End End Product Step4->End

Caption: A possible experimental workflow for the target synthesis.

References

Technical Support Center: Optimization of Suzuki Coupling with Bromopyridine Substrates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Suzuki coupling reactions involving bromopyridine substrates. This resource is designed for researchers, scientists, and professionals in drug development, providing targeted troubleshooting guidance and frequently asked questions to address common challenges encountered during experimentation.

Troubleshooting Guide

This section addresses specific issues that may arise during the Suzuki coupling of bromopyridines, offering potential causes and actionable solutions.

Question 1: Why is my Suzuki coupling reaction with a bromopyridine substrate resulting in low to no product yield?

Answer:

Low yields in Suzuki couplings with bromopyridines are a frequent challenge and can be attributed to several factors, primarily related to the inherent properties of the pyridine ring.

  • Catalyst Inhibition by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, leading to the formation of inactive catalytic species and inhibiting its activity.[1][2][3][4][5][6]

    • Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.[1][5] These ligands sterically shield the palladium center, preventing coordination with the pyridine nitrogen.[1][3]

  • Inefficient Oxidative Addition: The carbon-bromine (C-Br) bond of bromopyridines can be less reactive compared to other aryl bromides, resulting in a slow oxidative addition step, which is often the rate-determining step in the catalytic cycle.[1]

    • Solution: Increasing the reaction temperature can enhance the rate of oxidative addition.[2] Screening different palladium catalysts and more electron-rich, bulky ligands can also facilitate this step.[1]

  • Poor Solubility: The starting materials may not be sufficiently soluble in the chosen solvent, leading to a slow and incomplete reaction.[2]

    • Solution: Consider solvent systems known to be effective for Suzuki couplings, such as mixtures of 1,4-dioxane/water, toluene/water, or THF/water.[3][7] For particularly insoluble substrates, DMF can be a suitable solvent.[2]

Question 2: I am observing significant formation of side products, such as homocoupling of the boronic acid and/or debromination of my bromopyridine. How can these be minimized?

Answer:

The formation of byproducts is a common issue that consumes starting materials and complicates purification.

  • Homocoupling: The coupling of two boronic acid molecules is often promoted by the presence of oxygen in the reaction mixture, which can also deactivate the palladium catalyst.[2][4][8]

    • Solution: It is crucial to thoroughly degas all solvents and the reaction mixture.[2] This can be achieved by sparging with an inert gas like argon or nitrogen or by using freeze-pump-thaw cycles.[2] Maintaining a positive pressure of an inert gas throughout the reaction is also recommended.[2]

  • Protodebromination: This side reaction involves the replacement of the bromine atom with a hydrogen atom.[4][9]

    • Solution: This can be prevalent in the presence of protic solvents or excess water.[4] Using anhydrous solvents and ensuring all glassware is thoroughly dried can help minimize this issue.[2]

  • Protodeboronation: The boronic acid can be unstable and undergo protodeboronation, where the boronic acid group is replaced by a hydrogen atom, especially in the presence of aqueous bases.[2][6]

    • Solution: To minimize protodeboronation, use anhydrous solvents and consider more stable boron reagents like boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[1][10][11] Using a slight excess (1.1-1.2 equivalents) of the boronic acid can also help compensate for some degradation.[3]

Question 3: My reaction is sluggish and does not go to completion, leaving unreacted starting material. What adjustments can I make?

Answer:

Incomplete conversion is often due to suboptimal reaction conditions.

  • Inadequate Temperature: The reaction may require more thermal energy to overcome the activation barrier, particularly for the oxidative addition step.[2]

    • Solution: Cautiously increase the reaction temperature in increments while monitoring the reaction progress and checking for potential decomposition of starting materials or products.[2][4]

  • Insufficient Base Strength or Solubility: The base plays a critical role in the transmetalation step. If the base is not strong enough or is not sufficiently soluble in the reaction medium, the reaction can stall.[2]

    • Solution: Screen a variety of bases. Stronger bases like K₃PO₄ or Cs₂CO₃ are often effective for challenging couplings.[2][3] Ensure the base is finely powdered to maximize its surface area and reactivity.[3][4]

  • Catalyst Deactivation: The active Pd(0) catalyst is sensitive to oxygen and can be deactivated over the course of the reaction.[4]

    • Solution: Ensure rigorous exclusion of air by using an inert atmosphere (nitrogen or argon).[3][12][13] Use fresh, high-quality catalysts and ligands.

Frequently Asked Questions (FAQs)

Q1: Which bromopyridine isomer (2-, 3-, or 4-bromo) is the most reactive in Suzuki coupling?

A1: The reactivity of halopyridines in Suzuki coupling generally follows the trend of C-X bond strength: I > Br > Cl.[14] For bromopyridines, 2-bromopyridines can be particularly challenging due to the proximity of the nitrogen atom to the reaction center, which can lead to catalyst inhibition.[1] 3- and 4-bromopyridines are generally more straightforward substrates.

Q2: Is it necessary to run Suzuki coupling reactions under an inert atmosphere?

A2: Yes, it is highly recommended. The active Pd(0) catalyst is susceptible to oxidation by atmospheric oxygen, which can lead to catalyst deactivation and promote undesirable side reactions, most notably the homocoupling of the boronic acid.[2][4] For reproducible and high-yielding results, the reaction should be carried out under an inert atmosphere such as nitrogen or argon.[3][12][13]

Q3: What are the advantages of using boronic esters or trifluoroborate salts instead of boronic acids?

A3: Boronic esters (e.g., pinacol esters) and potassium trifluoroborate salts are generally more stable than their corresponding boronic acids.[1] They are less prone to side reactions like protodeboronation.[1][10][11] In some cases, they can lead to more consistent and higher yields, especially with sensitive substrates.

Q4: Can microwave heating be used for Suzuki coupling of bromopyridines?

A4: Yes, microwave-assisted heating can be very effective for Suzuki coupling reactions. It can significantly reduce reaction times, often from hours to minutes, and can sometimes improve yields by minimizing the formation of decomposition products due to prolonged heating.[12]

Data Presentation

Table 1: Common Catalysts and Ligands for Suzuki Coupling of Bromopyridines

Catalyst PrecursorLigandTypical Loading (mol%)Notes
Pd(PPh₃)₄None2-5A common, versatile catalyst, but can be less effective for challenging bromopyridines.[15]
Pd(OAc)₂PPh₃2-5 (Pd), 4-10 (ligand)Prone to catalyst deactivation with pyridinic substrates.[2]
Pd₂(dba)₃SPhos, XPhos, RuPhos1-3 (Pd), 2-6 (ligand)Bulky, electron-rich ligands that are often highly effective in preventing catalyst inhibition and promoting efficient coupling.[1][2][5]
PdCl₂(dppf)None2-5A robust and widely used catalyst for a range of Suzuki couplings.[15]

Table 2: Selection of Bases and Solvents

BaseEquivalentsCommon SolventsEfficacyNotes
K₂CO₃2-3Toluene/H₂O, Dioxane/H₂OModerate to HighA cost-effective and common choice.[2]
K₃PO₄2-3Dioxane/H₂O, THF/H₂OHigh to ExcellentA strong base that is often very effective for less reactive substrates.[2][3]
Cs₂CO₃2-3Dioxane, DMFHigh to ExcellentOften provides higher yields but is more expensive. Good solubility in organic solvents.[2][3]
Na₂CO₃2-3DMF, Toluene/Ethanol/H₂OModerate to HighDMF can aid in the solubility of starting materials.[2][14]

Experimental Protocols

Protocol 1: General Procedure for Conventional Heating Suzuki-Miyaura Coupling of a Bromopyridine

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the bromopyridine (1.0 eq.), the desired boronic acid or boronic ester (1.2-1.5 eq.), and the selected base (e.g., K₃PO₄, 2.0-3.0 eq.).[2][3][12]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[3][12][13]

  • Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%) and the ligand (e.g., SPhos, 2-6 mol%).[2]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water in a 4:1 ratio) via syringe.[3]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2][3]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][12]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.[3][12]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[3]

Protocol 2: General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling

  • Reaction Setup: In a microwave vial, combine the bromopyridine (1.0 eq.), the arylboronic acid (1.5 eq.), the base (e.g., K₃PO₄, 2.0 eq.), the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., SPhos, 4 mol%).[15]

  • Solvent Addition: Add the chosen degassed solvent (e.g., 1,4-dioxane).[15]

  • Sealing: Seal the vial with a cap.

  • Reaction: Place the vial in the microwave reactor and irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).[12]

  • Work-up and Purification: After the reaction is complete and the vial has cooled to room temperature, work-up and purify the product as described in the conventional heating protocol.[12]

Visualizations

Suzuki_Troubleshooting_Workflow start Low Yield or Incomplete Reaction check_catalyst 1. Review Catalyst and Ligand start->check_catalyst check_conditions 2. Assess Reaction Conditions start->check_conditions check_reagents 3. Verify Reagent Quality start->check_reagents solution_catalyst Use bulky, electron-rich ligand (e.g., SPhos) Increase catalyst loading check_catalyst->solution_catalyst solution_conditions Increase temperature Screen different bases (e.g., K3PO4, Cs2CO3) Ensure inert atmosphere (degas solvents) check_conditions->solution_conditions solution_reagents Use fresh boronic acid or switch to boronic ester Ensure anhydrous solvents check_reagents->solution_reagents end Optimized Reaction solution_catalyst->end solution_conditions->end solution_reagents->end Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln PdII_1 R1-Pd(II)Ln-X Pd0->PdII_1 OxAdd Oxidative Addition PdII_2 R1-Pd(II)Ln-R2 PdII_1->PdII_2 Transmetal Transmetalation PdII_2->Pd0 Product R1-R2 PdII_2->Product RedElim Reductive Elimination R1X R1-X (Bromopyridine) R2B R2-B(OR)2 (Boronic Acid/Ester) + Base

References

Overcoming catalyst deactivation in reactions with 5-Bromo-2-methoxypyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 5-Bromo-2-methoxypyridin-3-ol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize chemical syntheses using this versatile building block. The following guides and frequently asked questions (FAQs) address common challenges, with a particular focus on overcoming catalyst deactivation.

Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) with this compound is showing low to no conversion. What is the most likely cause?

A1: The most probable cause is catalyst deactivation or poisoning by the pyridine nitrogen atom. Nitrogen-containing heterocycles, like your substrate, can coordinate strongly to the palladium catalyst's active sites.[1][2][3] This coordination can form stable, off-cycle complexes that inhibit or completely halt the catalytic cycle, preventing the desired bond formation.[4]

Q2: How does the structure of this compound contribute to catalyst deactivation?

A2: The pyridine nitrogen in this compound acts as a Lewis base and can bind to the electron-deficient palladium center. This binding competes with the necessary steps of the catalytic cycle, such as oxidative addition and reductive elimination.[5][6] The hydroxyl and methoxy groups can also influence the electronic properties of the ring, but the primary deactivating feature is the accessible lone pair on the pyridine nitrogen.

Q3: What are the first troubleshooting steps I should take to address low reactivity?

A3: Start by addressing the most common issue: catalyst inhibition by the pyridine nitrogen. The choice of ligand is critical.[5] Switch from simple phosphine ligands (like PPh₃) to bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[5][6][7] These ligands can promote faster catalytic turnover, which may outcompete the poisoning process.[7]

Q4: Besides ligand choice, what other reaction parameters can I modify to improve my reaction?

A4: Optimizing the base, solvent, and temperature is crucial.

  • Base: The strength and type of base can significantly impact the reaction. A thorough screening of bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) is recommended.[5][8]

  • Solvent: The choice of solvent can influence the stability and activity of the catalytic complex. Aprotic polar solvents like dioxane, toluene, or THF are commonly used.[5][9]

  • Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.[5] It's important to find an optimal temperature that balances reactivity and catalyst stability.[5][9]

Troubleshooting Guide: Overcoming Catalyst Deactivation

This guide provides a systematic approach to diagnosing and solving issues related to catalyst deactivation when using this compound.

Issue 1: Reaction Stalls or Fails to Initiate
  • Observation: TLC or LC-MS analysis shows only starting material, even after several hours. You may observe the formation of palladium black, indicating catalyst decomposition.[6]

  • Primary Suspect: Catalyst poisoning by the pyridine nitrogen.

Solutions & Methodologies

  • Optimize the Catalyst System:

    • Ligand Selection: This is the most critical parameter. Bulky, electron-rich ligands shield the palladium center and promote the desired catalytic steps over substrate inhibition.[5][6]

    • Use a Pre-catalyst: Well-defined palladium pre-catalysts can ensure the efficient and rapid generation of the active Pd(0) species, minimizing the time the catalyst is vulnerable to poisoning before the cycle begins.[6][7]

    • Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes provide enough active catalyst to achieve a reasonable yield, though this is not ideal for process efficiency.[6]

  • Modify Reaction Conditions:

    • Incremental Substrate Addition: Instead of adding all the this compound at once, a slow, continuous addition via syringe pump can maintain a low concentration of the potential poison in the reaction mixture, extending the catalyst's lifetime.[5]

    • Use Additives: In some cases, additives like copper(II) salts can act as "sacrificial" binders to the pyridine nitrogen, preventing it from coordinating to the palladium catalyst.[7] However, this requires careful screening as additives can also interfere with the reaction.

Data Presentation: Ligand Performance Comparison

The following table summarizes typical results seen when comparing different ligand types for the Suzuki-Miyaura coupling of a generic bromopyridine substrate with phenylboronic acid, illustrating the importance of ligand selection.

Ligand TypeExample LigandCatalyst Loading (mol%)BaseTemperature (°C)Typical Yield (%)Key Observation
Monodentate PhosphinePPh₃2-5K₂CO₃100< 20%Prone to deactivation by N-heterocycles.[5]
Bidentate Phosphinedppf2-3K₃PO₄9050-70%Improved stability over monodentate ligands.[8]
Bulky BiarylphosphineSPhos / XPhos1-2K₃PO₄80> 90%High stability and resistance to poisoning.[6][7][8]
N-Heterocyclic CarbeneIPr1-2K₃PO₄80> 90%Generally show high stability and activity.[5]

Note: This data is illustrative and based on typical outcomes for challenging heteroaryl couplings. Actual results will vary based on specific substrates and conditions.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with a Bulky Biarylphosphine Ligand

This protocol provides a robust starting point for coupling this compound.

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and finely ground potassium phosphate (K₃PO₄, 2.0-3.0 equiv.).

  • Inerting: Seal the flask with a septum, and then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol% Pd) and the bulky biarylphosphine ligand (e.g., SPhos, 2-4 mol%).

  • Solvent Addition: Add a degassed solvent (e.g., 1,4-dioxane or toluene) via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-24 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

Visualizations

Catalyst Deactivation Pathway

The following diagram illustrates the proposed mechanism by which a pyridine substrate can deactivate a palladium catalyst, leading to an unproductive off-cycle complex.

G cluster_cycle Productive Catalytic Cycle cluster_poison Deactivation Pathway Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd0->OxAdd Ar-Br Deactivated Off-Cycle Complex (L-Pd(0)-Pyridine) INACTIVE Pd0->Deactivated Coordination Trans Transmetalation OxAdd->Trans Ar'-B(OH)₂ RedEl Reductive Elimination Trans->RedEl RedEl->Pd0 Ar-Ar' Poison Pyridine Substrate (5-Bromo-2-methoxy pyridin-3-ol) Poison->Deactivated

Caption: Palladium catalyst deactivation by pyridine coordination.

Troubleshooting Workflow

This workflow provides a logical sequence of steps to follow when a reaction with this compound fails.

G Start Reaction Failure: Low or No Conversion Check_Catalyst Is the Catalyst System Optimized for Heterocycles? Start->Check_Catalyst Check_Conditions Are Reaction Conditions (Base, Solvent, Temp) Optimized? Check_Catalyst->Check_Conditions Yes Sol_Ligand Action: Switch to Bulky Ligand (e.g., SPhos, XPhos) and/or use a Pd Pre-catalyst. Check_Catalyst->Sol_Ligand No Check_Purity Are Reagents and Solvents Pure and Degassed? Check_Conditions->Check_Purity Yes Sol_Conditions Action: Screen Bases (K₃PO₄, Cs₂CO₃) and Solvents. Optimize Temperature. Check_Conditions->Sol_Conditions No Sol_Purity Action: Use High-Purity Reagents. Thoroughly Degas Solvents. Check_Purity->Sol_Purity No Success Reaction Success Check_Purity->Success Yes Sol_Ligand->Success Sol_Conditions->Success Sol_Purity->Success

Caption: Troubleshooting workflow for cross-coupling reactions.

References

Technical Support Center: Synthesis and Purification of 5-Bromo-2-methoxypyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-2-methoxypyridin-3-ol. The information is presented in a user-friendly question-and-answer format to address common issues encountered during its synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to produce this compound?

A common and plausible synthetic approach for this compound involves the selective bromination of a 2-methoxypyridin-3-ol precursor. This electrophilic aromatic substitution is typically carried out using a brominating agent like N-Bromosuccinimide (NBS) in a suitable solvent. The hydroxyl and methoxy groups on the pyridine ring direct the substitution to the 5-position.

Q2: What are the potential by-products in the synthesis of this compound?

During the synthesis of this compound, several by-products can form, depending on the reaction conditions. These may include:

  • Dibrominated species: Over-bromination can lead to the formation of dibromo-2-methoxypyridin-3-ol isomers.

  • Isomeric products: Although the electronics of the starting material favor bromination at the 5-position, small amounts of other positional isomers may be formed.

  • Unreacted starting material: Incomplete reaction will result in the presence of the 2-methoxypyridin-3-ol starting material in the crude product.

  • Degradation products: Harsh reaction conditions (e.g., high temperatures, strong acids or bases) can lead to the degradation of the pyridine ring, resulting in tarry impurities.

Q3: What purification methods are effective for isolating this compound?

The choice of purification method depends on the nature and quantity of the impurities. Common techniques include:

  • Column chromatography: Silica gel column chromatography is often effective for separating the desired product from by-products with different polarities.

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure crystalline material.

  • Acid-base extraction: The phenolic nature of the product allows for selective extraction into an aqueous basic solution, leaving non-acidic impurities in the organic phase. The product can then be recovered by acidifying the aqueous layer.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield of Product - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient brominating agent. - Product loss during workup or purification.- Monitor the reaction by TLC or LC-MS to ensure completion. - Optimize the reaction temperature; some brominations require cooling while others may need gentle heating. - Ensure the purity and reactivity of the brominating agent. - Optimize extraction and purification procedures to minimize losses.
Presence of Multiple Spots on TLC (in addition to product) - Formation of isomeric by-products. - Presence of unreacted starting material. - Formation of dibrominated by-products.- Use a milder brominating agent or control the stoichiometry carefully to avoid over-bromination. - Optimize reaction time and temperature to drive the reaction to completion. - Employ careful column chromatography with an optimized solvent system for separation.
Dark, Tarry Crude Product - Reaction temperature too high. - Presence of strong acidic or basic impurities. - Air oxidation of the phenolic product.- Maintain a controlled and optimized reaction temperature. - Ensure all reagents and solvents are of appropriate purity. - Perform the reaction and workup under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in Removing Starting Material - Similar polarity to the product.- If polarities are very close, consider derivatizing the starting material or product to alter its polarity before chromatography. - Utilize a high-resolution chromatography technique if available.

Experimental Protocols

Proposed Synthesis of this compound

This protocol is a proposed method based on analogous chemical transformations and should be optimized for specific laboratory conditions.

Materials:

  • 2-methoxypyridin-3-ol

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (or other suitable aprotic solvent)

  • Dichloromethane (for extraction)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • In a round-bottom flask, dissolve 2-methoxypyridin-3-ol (1.0 eq) in acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Dilute the mixture with water and extract with dichloromethane (3 x volumes).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Visualizations

experimental_workflow start Start: Dissolve 2-methoxypyridin-3-ol in Acetonitrile step1 Cool to 0 °C start->step1 step2 Add N-Bromosuccinimide (NBS) step1->step2 step3 Reaction Monitoring (TLC) step2->step3 step4 Quench with Na2S2O3 step3->step4 step5 Aqueous Workup & Extraction step4->step5 step6 Drying and Concentration step5->step6 step7 Purification (Column Chromatography) step6->step7 end Final Product: this compound step7->end

Caption: Synthetic workflow for this compound.

troubleshooting_guide issue Low Product Yield cause1 Incomplete Reaction issue->cause1 cause2 Suboptimal Temperature issue->cause2 cause3 Product Loss During Workup issue->cause3 solution1 Increase Reaction Time / Monitor by TLC cause1->solution1 solution2 Optimize Reaction Temperature cause2->solution2 solution3 Optimize Extraction/Purification cause3->solution3

Caption: Troubleshooting logic for low product yield.

Technical Support Center: Scaling Up the Synthesis of 5-Bromo-2-methoxypyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-2-methoxypyridin-3-ol. The information is presented in a question-and-answer format to directly address potential challenges during experimental work.

Proposed Synthetic Pathway

As a direct, single-step synthesis of this compound is not prominently described in the literature, a multi-step approach is proposed. This pathway involves the sequential functionalization of a pyridine core, offering multiple points for optimization and control.

Synthetic_Pathway A 2-Methoxypyridine B 5-Bromo-2-methoxypyridine A->B Bromination C 5-Bromo-2-methoxy-3-nitropyridine B->C Nitration D 5-Bromo-2-methoxypyridin-3-amine C->D Reduction E This compound D->E Diazotization & Hydrolysis

Caption: Proposed multi-step synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the proposed synthesis for scalability?

A1: The diazotization and hydrolysis step (Step 4) is the most critical for scale-up. Diazonium salts are potentially explosive intermediates, and their formation and decomposition are highly exothermic.[1][2][3][4][5] Careful temperature control, slow addition of reagents, and avoiding the isolation of the diazonium salt are crucial for safety and reproducibility on a larger scale.[1][3][4]

Q2: Are there alternative starting materials to 2-methoxypyridine?

A2: Yes, one could start from 2,5-dibromopyridine and introduce the methoxy group via nucleophilic substitution.[6] Another approach could involve starting with a pre-functionalized pyridine ring that already contains some of the desired substituents.

Q3: What are the primary safety concerns for this synthetic route?

A3: The primary safety concerns are:

  • Bromination: Bromine is a highly corrosive and toxic reagent. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Nitration: The use of strong acids like fuming nitric acid and sulfuric acid requires careful handling to avoid severe burns. These reactions are also highly exothermic.

  • Reduction: Catalytic hydrogenation involves flammable hydrogen gas and potentially pyrophoric catalysts (e.g., Palladium on carbon).

  • Diazotization: As mentioned, diazonium salts can be explosive.[1][2][3][4] It is imperative to follow strict safety protocols, including maintaining low temperatures and not allowing the diazonium intermediate to dry out.[3][4][5]

Q4: How can the purity of the final product, this compound, be assessed?

A4: The purity of the final product can be determined using a combination of analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound by separating it from any residual starting materials or byproducts.

  • Melting Point Analysis: A sharp melting point range is indicative of a pure compound.

Troubleshooting Guides

Step 1: Bromination of 2-Methoxypyridine

Q1.1: My bromination reaction is giving a low yield of the desired 5-bromo-2-methoxypyridine. What could be the issue?

A1.1: Low yields in the bromination of 2-methoxypyridine can stem from several factors:

  • Incomplete reaction: Ensure the reaction has gone to completion by monitoring it with Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). You may need to increase the reaction time or temperature.

  • Suboptimal Reagents: The quality of bromine and the solvent can affect the reaction. Ensure you are using a high-purity bromine source.

  • Side Reactions: Over-bromination can occur, leading to di- or tri-brominated products. To minimize this, consider adding the bromine dropwise at a controlled temperature. The methoxy group is an activating group, making the pyridine ring more susceptible to electrophilic substitution.

Q1.2: I am observing the formation of multiple products in my bromination reaction. How can I improve the regioselectivity?

A1.2: The methoxy group at the 2-position directs electrophilic substitution primarily to the 5-position. However, other isomers can form. To improve regioselectivity:

  • Control the temperature: Running the reaction at a lower temperature can enhance the selectivity for the thermodynamically favored product.

  • Choice of Brominating Agent: While elemental bromine is common, other brominating agents like N-Bromosuccinimide (NBS) might offer better regioselectivity under specific conditions.

Step 2: Nitration of 5-Bromo-2-methoxypyridine

Q2.1: The nitration of 5-Bromo-2-methoxypyridine is resulting in a complex mixture of products. How can I achieve selective nitration at the 3-position?

A2.1: The directing effects of the methoxy and bromo substituents can lead to a mixture of isomers. The methoxy group is ortho, para-directing, and the bromo group is also ortho, para-directing. In this case, the 3-position is ortho to the methoxy group and meta to the bromo group. To favor nitration at the 3-position:

  • Careful control of reaction conditions: Use a well-defined nitrating mixture (e.g., fuming nitric acid in sulfuric acid) and maintain a low temperature during the addition of the substrate to control the reaction kinetics.

  • Alternative Nitrating Agents: Consider using milder nitrating agents that may offer better regioselectivity.

Q2.2: My nitration reaction is not proceeding to completion. What should I do?

A2.2: The pyridine ring is generally deactivated towards electrophilic aromatic substitution.[7] If the reaction is sluggish:

  • Increase the temperature: Gradually increasing the reaction temperature after the initial addition can help drive the reaction to completion. However, this must be done cautiously to avoid side reactions.

  • Use a stronger nitrating agent: A more potent nitrating mixture could be employed, but this also increases the risk of side product formation.

Step 3: Reduction of 5-Bromo-2-methoxy-3-nitropyridine

Q3.1: The reduction of the nitro group is incomplete. How can I improve the conversion?

A3.1: Incomplete reduction can be due to:

  • Catalyst Inactivity: If using catalytic hydrogenation, the catalyst (e.g., Pd/C) may be old or poisoned. Ensure you are using a fresh, active catalyst.

  • Insufficient Reducing Agent: If using a metal/acid system (e.g., Fe/acetic acid), ensure a sufficient excess of the metal is used.

  • Reaction Time and Temperature: The reaction may require a longer duration or gentle heating to go to completion.

Q3.2: I am observing debromination during the reduction step. How can I prevent this?

A3.2: Debromination can be a side reaction during catalytic hydrogenation. To minimize this:

  • Choose a milder reducing agent: A metal/acid system like iron in acetic acid is often less prone to causing dehalogenation compared to catalytic hydrogenation.

  • Optimize Hydrogenation Conditions: If using catalytic hydrogenation, you can try lowering the hydrogen pressure or using a more selective catalyst.

Step 4: Diazotization and Hydrolysis of 5-Bromo-2-methoxypyridin-3-amine

Q4.1: The yield of the final product, this compound, is very low after diazotization. What are the likely causes?

A4.1: Low yields in this step are common and can be attributed to:

  • Instability of the Diazonium Salt: Pyridine-3-diazonium salts can be unstable.[8] It is crucial to maintain a low temperature (typically 0-5 °C) throughout the diazotization process.

  • Side Reactions: The diazonium intermediate can react with other nucleophiles present in the reaction mixture.

  • Incomplete Hydrolysis: After the formation of the diazonium salt, ensure that the conditions are suitable for its hydrolysis to the desired hydroxyl group. This may involve carefully warming the reaction mixture.

Q4.2: The diazotization reaction seems to be producing a tar-like substance. What is happening?

A4.2: Tar formation is often a result of the decomposition of the diazonium salt at elevated temperatures or due to side reactions. To mitigate this:

  • Strict Temperature Control: Maintain the temperature below 5 °C during the addition of sodium nitrite.

  • Slow Addition: Add the sodium nitrite solution very slowly to the acidic solution of the amine to prevent localized heating.

  • Efficient Stirring: Ensure the reaction mixture is well-stirred to maintain a homogenous temperature.

Quantitative Data

The following tables summarize typical reaction conditions and reported yields for transformations similar to those in the proposed synthetic pathway. Note that optimal conditions will need to be determined empirically for the specific substrate.

Table 1: Bromination of 2-Substituted Pyridines

Starting MaterialBrominating AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
2,5-dibromopyridineSodium methoxideMethanolReflux598[6]
2-methoxypyridineBromineEthyl acetate<106.593[9]

Table 2: Reduction of Nitropyridines

Starting MaterialReducing AgentSolventTemperature (°C)Reaction Time (h)Yield (%)
2-amino-6-chloro-3-nitropyridineNot specified (metallic reduction)Not specifiedNot specifiedNot specifiedNot specified
2-amino-6-methoxy-3-nitropyridineNot specified (metallic reduction)Not specifiedNot specifiedNot specifiedNot specified

Table 3: Diazotization of Aminopyridines to Hydroxypyridines

Starting MaterialDiazotizing AgentConditionsYield (%)Reference
2-aminopyridineNitrous acidDilute mineral acidRapid hydrolysis to 2-hydroxypyridine[10]
4-aminopyridineNitrous acidDilute mineral acidRapid hydrolysis to 4-hydroxypyridine[10]
3-amino-2-chloropyridineNitrite in acidNot specifiedNot specified[8]

Experimental Protocols

The following are generalized experimental protocols based on literature procedures for similar compounds. These should be adapted and optimized for the specific synthesis of this compound.

Protocol 1: Synthesis of 5-Bromo-2-methoxypyridine
  • In a reaction vessel, dissolve 2-methoxypyridine in a suitable solvent such as ethyl acetate.

  • Cool the solution to below 10°C in an ice bath.

  • Slowly add a stoichiometric amount of bromine dropwise, maintaining the temperature below 10°C.[9]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with a solution of sodium thiosulfate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography or distillation to yield 5-Bromo-2-methoxypyridine.[9]

Protocol 2: Synthesis of 5-Bromo-2-methoxy-3-nitropyridine
  • To a cooled (0°C) flask containing fuming sulfuric acid, slowly add 5-Bromo-2-methoxypyridine while maintaining the temperature.

  • Slowly add a stoichiometric amount of fuming nitric acid dropwise.

  • Allow the reaction to stir at a controlled temperature, monitoring its progress by TLC.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the product.

  • Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum to obtain 5-Bromo-2-methoxy-3-nitropyridine.

Protocol 3: Synthesis of 5-Bromo-2-methoxypyridin-3-amine
  • In a round-bottom flask, suspend 5-Bromo-2-methoxy-3-nitropyridine in a mixture of acetic acid and water.

  • Add iron powder in portions with vigorous stirring.

  • Heat the reaction mixture to a moderate temperature (e.g., 60-80°C) and monitor by TLC.

  • Once the reaction is complete, cool the mixture and filter through a pad of celite to remove the iron salts.

  • Neutralize the filtrate with a base (e.g., sodium carbonate) and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-Bromo-2-methoxypyridin-3-amine.

Protocol 4: Synthesis of this compound
  • Dissolve 5-Bromo-2-methoxypyridin-3-amine in a dilute mineral acid (e.g., H₂SO₄) and cool the solution to 0-5°C.

  • Slowly add a solution of sodium nitrite in water dropwise, ensuring the temperature remains below 5°C.

  • Stir the reaction mixture at this temperature for a short period (e.g., 30 minutes).

  • Slowly warm the reaction mixture to allow for the hydrolysis of the diazonium salt to the corresponding phenol. The evolution of nitrogen gas should be observed.

  • Once the gas evolution ceases, neutralize the reaction mixture and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization to obtain this compound.

Visualizations

Troubleshooting_Diazotization start Low Yield in Diazotization Step q1 Is the reaction temperature strictly maintained at 0-5°C? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the sodium nitrite solution added slowly? a1_yes->q2 s1 Implement rigorous temperature control. Use an ice-salt bath. a1_no->s1 s1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Are you observing tar formation? a2_yes->q3 s2 Add NaNO2 solution dropwise over an extended period. a2_no->s2 s2->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No s3 Improve stirring efficiency and ensure slow reagent addition to prevent localized heating. a3_yes->s3 end_node Consider alternative hydrolysis conditions or workup procedures. a3_no->end_node s3->end_node

Caption: Troubleshooting flowchart for the diazotization step.

References

Troubleshooting poor regioselectivity in functionalizing 5-Bromo-2-methoxypyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of 5-Bromo-2-methoxypyridin-3-ol. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to poor regioselectivity in their experiments.

General FAQs

Q1: What are the main factors influencing regioselectivity when functionalizing this compound?

A1: The regioselectivity of reactions involving this compound is primarily governed by the interplay of its functional groups: the hydroxyl (-OH), methoxy (-OCH3), and bromo (-Br) groups, as well as the pyridine nitrogen.

  • Directing Effects: The hydroxyl and methoxy groups are strong ortho, para-directing groups in electrophilic aromatic substitution, activating the ring. The hydroxyl group is generally a more potent directing group than the methoxy group. In directed ortho-metalation (DoM), both can act as directing metalation groups (DMGs).[1]

  • Electronic Nature of Pyridine: The pyridine ring is electron-deficient, which influences its reactivity, particularly in electrophilic substitution and C-H activation reactions.[2]

  • Steric Hindrance: The proximity of substituents can sterically hinder attack at certain positions, favoring reaction at less crowded sites.

  • Reaction Type: The choice of reaction (e.g., metalation, cross-coupling, electrophilic substitution) will fundamentally determine which positions are most reactive.

Q2: Which positions on the this compound ring are most susceptible to reaction?

A2: The most reactive positions depend on the reaction conditions:

  • C4-H: This position is ortho to the strong directing hydroxyl group and meta to the methoxy group. It is a primary target for directed ortho-metalation and electrophilic substitution.

  • C6-H: This position is ortho to the pyridine nitrogen and meta to the hydroxyl group. It can be activated under specific metalation conditions or in certain C-H activation protocols.

  • C5-Br: The carbon-bromine bond is the primary site for palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination.[3]

Troubleshooting Guide: Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful technique for functionalizing specific C-H bonds adjacent to a directing metalation group (DMG).[4] However, with multiple DMGs present in this compound, achieving high regioselectivity can be challenging.

cluster_start Initial State cluster_pathways Competing Reaction Pathways cluster_products Potential Products (after E+ quench) Start This compound + Strong Base (e.g., n-BuLi) A Pathway A: C4-Lithiation (OH-directed) Start->A -78 °C, THF (Kinetic Control) B Pathway B: Br-Li Exchange Start->B Warmer Temp. (Thermodynamic) C Pathway C: C6-Lithiation (Complex-induced) Start->C Coordinating Additives (e.g., TMEDA) ProdA Desired C4-Substituted Product A->ProdA Quench with Electrophile (E+) ProdB Undesired C5-Substituted Product B->ProdB Quench with Electrophile (E+) ProdC Undesired C6-Substituted Product C->ProdC Quench with Electrophile (E+)

Caption: Competing pathways in the lithiation of this compound.

Q: I am attempting a lithiation followed by quenching with an electrophile, but I'm getting a mixture of products, including the debrominated starting material. How can I favor C4-functionalization?

A: This is a common issue arising from competition between C-H deprotonation (at C4 or C6) and bromine-lithium exchange at C5. The hydroxyl group strongly directs lithiation to the C4 position.[1] To improve selectivity for C4-lithiation, consider the following adjustments:

ParameterRecommended ChangeRationale
Temperature Maintain very low temperatures (-78 °C)C-H deprotonation is often kinetically favored at low temperatures, while Br-Li exchange can become more competitive at higher temperatures.
Base Use n-BuLi or s-BuLiThese are standard strong bases for DoM. Using bulkier bases like t-BuLi or LDA might alter selectivity.[5]
Solvent Use a coordinating solvent like THFTHF helps to solvate the lithium cation and can influence the aggregation state of the organolithium base, affecting its reactivity.[5]
Addition Time Add the organolithium base slowlySlow addition helps to maintain a low temperature and minimize localized concentration increases that could lead to side reactions.
Quenching Quench the reaction at -78 °C before warmingThe lithiated intermediate may not be stable at higher temperatures, leading to decomposition or rearrangement.
Experimental Protocol: Regioselective C4-Borylation via DoM

This protocol describes the directed ortho-metalation and subsequent borylation at the C4 position.

  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.) and anhydrous THF (to make a 0.1 M solution).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add n-butyllithium (1.1 equiv., 2.5 M in hexanes) dropwise over 15 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: Stir the resulting mixture at -78 °C for 1 hour.

  • Electrophile Quench: Add triisopropyl borate (1.5 equiv.) dropwise at -78 °C.

  • Warming & Work-up: Allow the reaction to warm slowly to room temperature and stir for 4 hours. Quench the reaction by adding a saturated aqueous solution of NH4Cl.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling

For reactions like Suzuki-Miyaura or Buchwald-Hartwig amination, the primary reaction site is the C-Br bond.[6][7] Poor yields or failed reactions are typically due to catalyst inhibition or side reactions involving the hydroxyl group.

cluster_workflow Troubleshooting Workflow: Cross-Coupling Start Problem: Low Yield in Cross-Coupling Check1 Are reactants pure and solvents dry/degassed? Start->Check1 Hypo2 Hypothesis 2: Incorrect catalyst/ligand/base combination for this substrate Start->Hypo2 Check1->Start No, fix this first Hypo1 Hypothesis 1: -OH group is interfering with catalyst/base Check1->Hypo1 Yes Sol1 Solution: Protect the hydroxyl group (e.g., as MOM, SEM, or TBS ether) Hypo1->Sol1 Result Analyze Outcome & Re-evaluate Sol1->Result Sol2 Solution: Screen alternative ligands (e.g., SPhos, XPhos) and bases (e.g., K3PO4, Cs2CO3) Hypo2->Sol2 Sol2->Result

Caption: A logical workflow for troubleshooting poor yields in cross-coupling reactions.

Q: My Suzuki-Miyaura coupling reaction with an arylboronic acid is giving very low yields or failing completely. What is the likely cause?

A: The free hydroxyl group is the most probable cause. It can be deprotonated by the base, potentially coordinating to the palladium center and inhibiting the catalytic cycle. It can also lead to solubility issues with certain bases and solvents.

ParameterRecommended ChangeRationale
Hydroxyl Group Protect the -OH group (e.g., as a MOM or TBS ether)Protection prevents unwanted side reactions and catalyst inhibition, often dramatically improving yields.
Base Use a milder base like K3PO4 or K2CO3Stronger bases (e.g., alkoxides) are more likely to cause side reactions with the unprotected phenol.[6]
Catalyst/Ligand Use a modern, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos)These ligands promote efficient oxidative addition and reductive elimination, which can be sluggish with heteroaromatic substrates.[8]
Solvents Ensure solvents are rigorously degassedOxygen can deactivate the Pd(0) catalyst. Using a mixture like dioxane/water or toluene/water is common for Suzuki couplings.[8]
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound (assuming -OH protection if necessary).

  • Reaction Setup: In a reaction vial, combine the this compound derivative (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K3PO4, 2.0-3.0 equiv.).[6]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh3)4, 0.05 equiv.) or a combination of a palladium source and ligand (e.g., Pd2(dba)3 / SPhos).

  • Inert Atmosphere: Seal the vial, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[6]

  • Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) to achieve a concentration of ~0.1 M with respect to the starting halide.[6]

  • Reaction: Heat the mixture with vigorous stirring to 80-100 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, concentrate, and purify by column chromatography.

Troubleshooting Guide: Electrophilic Aromatic Substitution

While the pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS), the strong activating effects of the hydroxyl and methoxy groups can enable reactions like halogenation or nitration.[9] The primary challenge is controlling regioselectivity between the C4 and C6 positions.

Q: I am attempting to brominate my substrate with NBS and am getting an inseparable mixture of C4-bromo and C6-bromo isomers. How can I favor substitution at one position?

A: The C4 and C6 positions are both electronically activated, leading to poor regioselectivity. The outcome is highly dependent on the specific electrophile and reaction conditions.

ParameterRecommended ChangeRationale
Steric Hindrance Use a bulkier electrophileA sterically demanding electrophile may preferentially react at the less hindered C6 position, away from the C3-hydroxyl group.
Solvent Vary solvent polarity (e.g., from CH2Cl2 to CH3CN or AcOH)Solvent can influence the reactivity of the electrophile and stabilize one transition state over another, altering the product ratio.
Protecting Group Temporarily protect the hydroxyl group with a bulky protecting groupA large protecting group (e.g., triisopropylsilyl - TIPS) at the C3-OH position will significantly increase steric hindrance around C4, strongly directing the electrophile to the C6 position.
Lewis/Brønsted Acid Alter the acid catalystThe choice and strength of an acid catalyst can change the nature of the active electrophile, which in turn can affect regioselectivity.[10]
ConditionExpected Major IsomerRationale
NBS, Acetic Acid Mixture, potentially favoring C4C4 is highly activated by the -OH group.
Br2, Lewis Acid MixtureA highly reactive electrophile may show low selectivity.
NBS with bulky C3-O-TIPS protecting group C6-substituted productSteric hindrance effectively blocks the C4 position.

References

Technical Support Center: Cross-Coupling of 5-Bromo-2-methoxypyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the cross-coupling of 5-Bromo-2-methoxypyridin-3-ol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes involving this key building block.

Frequently Asked Questions (FAQs)

Q1: Why is the cross-coupling of this compound challenging?

A1: The cross-coupling of this compound can be challenging due to a few factors inherent to its structure. The electron-donating methoxy and hydroxyl groups make the pyridine ring electron-rich, which can affect the oxidative addition step in the catalytic cycle. Furthermore, the nitrogen atom in the pyridine ring can coordinate to the metal center of the catalyst, potentially leading to catalyst deactivation.[1][2]

Q2: What are some common alternative catalysts to traditional palladium systems for this type of substrate?

A2: While palladium catalysts are widely used, nickel-based catalysts have emerged as a cost-effective and sometimes more reactive alternative for cross-coupling reactions, including those involving pyridine derivatives.[3][4][5] For palladium systems, using pre-formed catalysts or employing bulky, electron-rich phosphine ligands can improve reaction efficiency.[1][6]

Q3: How does the choice of ligand impact the success of the cross-coupling reaction?

A3: The ligand plays a crucial role in stabilizing the metal catalyst and modulating its reactivity. For electron-rich substrates like this compound, bulky and electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often beneficial.[1][6] These ligands can promote the oxidative addition and reductive elimination steps of the catalytic cycle and prevent catalyst deactivation.

Q4: Can I perform a Sonogashira coupling on this substrate without a copper co-catalyst?

A4: Yes, copper-free Sonogashira couplings are possible. These protocols often require a specific ligand and base combination to facilitate the reaction. While traditional Sonogashira reactions use a copper(I) co-catalyst to form a copper acetylide intermediate, copper-free methods have been developed to avoid issues associated with copper, such as the formation of alkyne homocoupling byproducts.[7][8]

Troubleshooting Guides

Issue 1: Low or No Conversion

Question: I am observing very low to no conversion of my this compound in a Suzuki coupling reaction. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no conversion in a Suzuki coupling of this substrate is a common issue. Here’s a step-by-step guide to troubleshooting:

  • Catalyst and Ligand System:

    • Problem: The chosen palladium precursor and ligand may not be optimal for this electron-rich and potentially coordinating substrate. Standard catalysts like Pd(PPh₃)₄ might not be effective.

    • Solution: Screen a panel of catalysts and ligands. Consider using a pre-catalyst or a combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a bulky, electron-rich phosphine ligand such as XPhos, SPhos, or RuPhos.[1][6]

  • Base Selection:

    • Problem: The base might not be strong enough or soluble enough in the reaction medium to effectively promote transmetalation.

    • Solution: For Suzuki couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃.[6] Ensure the base is finely powdered and dry.

  • Solvent and Temperature:

    • Problem: The reaction temperature may be too low, or the solvent system may not be appropriate for solubilizing all reaction components.

    • Solution: A temperature screen from 80 °C to 120 °C is recommended.[6] Common solvent systems include mixtures of an organic solvent (e.g., 1,4-dioxane, toluene, DME) with water. The ratio of the organic solvent to water may need optimization.[1][9]

  • Reagent Quality and Inert Atmosphere:

    • Problem: Degradation of the boronic acid, presence of oxygen, or moisture in the reaction can deactivate the catalyst.

    • Solution: Use high-purity, dry, and degassed solvents. Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen).[1][9] Boronic acids are prone to degradation and should be fresh or stored properly.[1]

G start Low or No Conversion catalyst Optimize Catalyst System (e.g., Pd(OAc)₂ + XPhos) start->catalyst base Screen Stronger Bases (e.g., K₃PO₄, Cs₂CO₃) start->base conditions Adjust Reaction Conditions (Temperature, Solvent) start->conditions reagents Check Reagent Quality (Fresh Boronic Acid, Dry Solvents) start->reagents success Improved Conversion catalyst->success base->success conditions->success reagents->success

Issue 2: Catalyst Deactivation

Question: My reaction starts but then stalls, suggesting catalyst deactivation. What could be causing this and how can I prevent it?

Answer:

Catalyst deactivation is a frequent problem with pyridine-containing substrates.

  • Pyridine Coordination:

    • Problem: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, forming inactive catalyst species.[1]

    • Solution: The use of bulky ligands can sterically hinder this coordination. Alternatively, performing the reaction at a slightly higher temperature might disfavor the formation of these inactive complexes.

  • Oxidative Degradation:

    • Problem: Traces of oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species. Phosphine ligands can also be oxidized.[1]

    • Solution: Rigorous degassing of solvents and maintaining a strict inert atmosphere throughout the reaction is critical.[1][9]

  • Thermal Decomposition:

    • Problem: At very high temperatures, the catalyst complex itself can decompose.

    • Solution: Avoid excessive heating. If a high temperature is required, consider using a more thermally stable catalyst or pre-catalyst. Microwave irradiation can sometimes provide rapid and efficient heating, potentially reducing the overall reaction time and minimizing thermal decomposition.[6]

G deactivation Catalyst Deactivation ligand Use Bulky Ligands (e.g., SPhos, RuPhos) deactivation->ligand inert Ensure Strict Inert Atmosphere (Degas Solvents) deactivation->inert temp Optimize Temperature (Avoid Excessive Heat) deactivation->temp outcome Stable Catalyst Activity ligand->outcome inert->outcome stable_catalyst Use Thermally Stable Pre-catalyst temp->stable_catalyst stable_catalyst->outcome

Data Presentation: Alternative Catalyst Systems

The following table summarizes alternative catalyst systems that have shown effectiveness in cross-coupling reactions of challenging bromopyridine derivatives. While specific yields for this compound may vary, this data provides a strong starting point for optimization.

Cross-Coupling TypeCatalyst SystemBaseSolventTemp (°C)Time (h)Representative Yield (%)
Suzuki Pd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane/H₂O10012-2470-95[6]
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100-11012-24>90 (Expected)[10]
Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95>1578-88[11]
Sonogashira PdCl₂(PPh₃)₂ / CuIEt₃N / DIPEADMF / THF25-803-1260-88[6][12]
Pd(PPh₃)₄ / CuIEt₃NDMF806-1260-88[6]
Buchwald-Hartwig Pd₂(dba)₃ / BINAPNaOtBuToluene80-1008-1675-98[6]
Pd(OAc)₂ / XPhosCs₂CO₃t-BuOH10012-24High (Expected)[6]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This is a generalized procedure and requires optimization for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0-3.0 equiv.).[9]

  • Catalyst Addition: Add the palladium catalyst and ligand.[9]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas three times.[9]

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.[9]

  • Monitoring: Monitor the reaction progress using TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

G setup 1. Reaction Setup (Reactants, Base) catalyst 2. Add Catalyst & Ligand setup->catalyst inert 3. Inert Atmosphere (Evacuate/Backfill) catalyst->inert solvent 4. Add Degassed Solvent inert->solvent react 5. Heat & Stir solvent->react monitor 6. Monitor Progress (TLC, LC-MS) react->monitor workup 7. Work-up (Extraction, Drying) monitor->workup purify 8. Purification (Chromatography) workup->purify product Final Product purify->product

General Protocol for Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 5-10 mol%)

  • Amine base (e.g., Et₃N or DIPEA, 2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., DMF or THF)

Procedure:

  • Reaction Setup: In a dry Schlenk flask, dissolve this compound (1.0 equiv.) in the solvent.

  • Catalyst and Base Addition: Add the palladium catalyst, copper(I) iodide, and the amine base.[6][12]

  • Inert Atmosphere: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Alkyne Addition: Add the terminal alkyne (1.1 equiv.) dropwise.[1]

  • Reaction: Stir the reaction at the desired temperature (can range from room temperature to 80 °C) until completion.[12]

  • Work-up: Concentrate the reaction mixture and partition between an organic solvent and water. Wash the organic layer with saturated aqueous NH₄Cl and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the residue by column chromatography.

General Protocol for Buchwald-Hartwig Amination

Materials:

  • This compound

  • Amine (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., BINAP, 3 mol%)

  • Base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., toluene or t-BuOH)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add the palladium catalyst, ligand, and base.[6]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas.

  • Reagent Addition: Add the solvent, followed by this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Reaction: Heat the mixture with stirring at the desired temperature (e.g., 80-100 °C) until the starting material is consumed.[6]

  • Work-up: Cool the reaction, dilute with an organic solvent, and wash with water and brine. Dry the organic layer and concentrate.

  • Purification: Purify the crude product via column chromatography.

References

Technical Support Center: Managing the Stability of 5-Bromo-2-methoxypyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing the stability of 5-Bromo-2-methoxypyridin-3-ol under various reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound during a chemical reaction?

A1: The stability of this compound can be influenced by several factors, including:

  • pH: Both acidic and basic conditions can potentially lead to decomposition. The phenolic hydroxyl group and the pyridine nitrogen can participate in acid-base reactions, which may alter the compound's stability.

  • Temperature: Elevated temperatures can promote thermal degradation.

  • Light: Exposure to light, particularly UV radiation, may induce photochemical decomposition.

  • Oxidizing and Reducing Agents: The presence of strong oxidizing or reducing agents can lead to unwanted side reactions.

  • Catalyst Interaction: In metal-catalyzed reactions, such as Suzuki or Buchwald-Hartwig couplings, the pyridine nitrogen can coordinate with the metal center, potentially affecting both the catalyst's activity and the stability of the starting material.[1]

Q2: What are the recommended storage conditions for this compound?

Q3: Are there any known incompatibilities of this compound with common laboratory reagents or solvents?

A3: Specific incompatibility data is limited. However, based on its structure, potential incompatibilities could arise with:

  • Strong bases: These may deprotonate the hydroxyl group, forming a phenoxide which could be more susceptible to oxidation or other reactions.

  • Strong acids: Protonation of the pyridine nitrogen may alter its electronic properties and reactivity.

  • Strong oxidizing agents: The electron-rich aromatic ring may be susceptible to oxidation.

  • Certain metal catalysts: As mentioned, the pyridine nitrogen can interact with metal centers.

Troubleshooting Guides

Issue 1: Low Yield or No Reaction in Suzuki Coupling

Low yields in Suzuki coupling reactions involving bromopyridine substrates are a common issue.[1]

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Catalyst Inhibition The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity.[1] Solution: Employ bulky phosphine ligands (e.g., SPhos, XPhos) to shield the palladium center.[1]
Poor Solubility of Reagents Inadequate solubility of starting materials or the base can hinder the reaction. Solution: Screen different solvent systems (e.g., toluene/water, dioxane/water). The use of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) may also be beneficial.
Inefficient Oxidative Addition The C-Br bond on the electron-rich pyridine ring might be less reactive towards oxidative addition. Solution: Increase the reaction temperature or screen different palladium precatalysts and ligands.
Protodeborylation of Boronic Acid The boronic acid coupling partner may degrade before successful cross-coupling. Solution: Use anhydrous solvents, and consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts.[1]
Homocoupling of Boronic Acid Oxygen in the reaction mixture can promote the homocoupling of the boronic acid. Solution: Ensure the reaction mixture is thoroughly degassed using techniques like freeze-pump-thaw or by bubbling an inert gas through the solvent.[1]
Issue 2: Observation of Impurities or Degradation Products

The appearance of unexpected spots on TLC or peaks in LC-MS analysis suggests degradation of the starting material or formation of side products.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Thermal Degradation The reaction temperature may be too high. Solution: Attempt the reaction at a lower temperature, even if it requires a longer reaction time.
Acid/Base Mediated Decomposition The pH of the reaction mixture may be causing degradation. Solution: If possible, modify the reaction conditions to be closer to neutral pH. If a strong base is required, consider using a milder base or adding it slowly at a lower temperature.
Photochemical Decomposition The reaction may be sensitive to light. Solution: Protect the reaction vessel from light by wrapping it in aluminum foil.
Oxidative Degradation The compound may be reacting with atmospheric oxygen. Solution: Perform the reaction under a strict inert atmosphere (argon or nitrogen).

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[2]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Expose a solid sample of the compound to 80°C for 48 hours. Also, heat a solution of the compound at 80°C for 48 hours.

  • Photostability: Expose a solid sample and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[3] A control sample should be kept in the dark.

3. Sample Analysis:

  • At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw aliquots from each stress condition.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a suitable stability-indicating method, such as HPLC with a photodiode array (PDA) detector or LC-MS, to quantify the parent compound and detect any degradation products.

Table 1: Example Data Table for Forced Degradation Study (Disclaimer: The following data is hypothetical and for illustrative purposes only, as specific degradation data for this compound was not found in the search results.)

Stress ConditionTime (hours)% Assay of this compound% Total Impurities
0.1 M HCl (60°C)0100.00.0
2492.57.5
0.1 M NaOH (60°C)0100.00.0
2485.214.8
3% H₂O₂ (RT)0100.00.0
2495.14.9
Thermal (80°C, solid)0100.00.0
4899.50.5
Photolytic-98.71.3

Visualizations

G Experimental Workflow for Stability Testing cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep Prepare Stock Solution of This compound acid Acid Hydrolysis (0.1M HCl, 60°C) prep->acid base Base Hydrolysis (0.1M NaOH, 60°C) prep->base ox Oxidation (3% H2O2, RT) prep->ox therm Thermal (80°C) prep->therm photo Photolytic (ICH Q1B) prep->photo sampling Sample at Time Points acid->sampling base->sampling ox->sampling therm->sampling photo->sampling neutralize Neutralize (if needed) sampling->neutralize hplc HPLC / LC-MS Analysis neutralize->hplc data Data Interpretation hplc->data

Caption: Workflow for conducting forced degradation studies.

G Troubleshooting a Suzuki Coupling Reaction start Low Yield in Suzuki Coupling check_catalyst Is the catalyst system appropriate? start->check_catalyst change_ligand Try bulky phosphine ligands (e.g., SPhos, XPhos) check_catalyst->change_ligand No check_conditions Are reaction conditions optimal? check_catalyst->check_conditions Yes change_ligand->check_conditions optimize_temp Increase temperature or screen solvents check_conditions->optimize_temp No check_reagents Are starting materials stable? check_conditions->check_reagents Yes optimize_temp->check_reagents stable_boronic Use boronic ester or trifluoroborate salt check_reagents->stable_boronic No check_setup Is the reaction setup correct? check_reagents->check_setup Yes stable_boronic->check_setup degas Ensure thorough degassing check_setup->degas No success Improved Yield check_setup->success Yes degas->success

Caption: A logical flowchart for troubleshooting Suzuki coupling reactions.

References

Technical Support Center: Characterization of 5-Bromo-2-methoxypyridin-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the characterization of 5-Bromo-2-methoxypyridin-3-ol and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in characterizing this compound derivatives?

A1: The main challenges arise from the unique combination of functional groups in the molecule. The polar pyridinol core can lead to difficulties in chromatographic separation, such as poor retention on standard reversed-phase HPLC columns and streaking on TLC plates. Spectroscopic analysis, particularly NMR, can be complicated by overlapping signals in the aromatic region and the influence of the bromine and methoxy substituents on the chemical shifts. Furthermore, the stability of these compounds can be a concern, potentially leading to the formation of impurities during synthesis, purification, or storage.

Q2: I am having trouble interpreting the mass spectrum of my this compound derivative. What should I look for?

A2: A key diagnostic feature in the mass spectrum of a compound containing a single bromine atom is the presence of a characteristic isotopic pattern for the molecular ion peak (M+). You should observe two peaks of nearly equal intensity, separated by 2 m/z units (M+ and M+2).[1] This is due to the natural abundance of the two bromine isotopes, ⁷⁹Br and ⁸¹Br, which are present in an approximately 1:1 ratio. The fragmentation pattern will depend on the specific derivative, but common losses may include the methoxy group (-OCH₃), carbon monoxide (-CO), and the bromine atom (-Br).

Q3: My ¹H NMR spectrum of a this compound derivative shows overlapping aromatic signals. How can I resolve them?

A3: Overlapping signals in the aromatic region of substituted pyridines are a common issue. Here are a few strategies to improve resolution:

  • Use a higher field NMR spectrometer: If available, a spectrometer with a stronger magnetic field (e.g., 600 MHz or higher) will increase the chemical shift dispersion.

  • Change the solvent: Using a different deuterated solvent (e.g., benzene-d₆, acetone-d₆, or methanol-d₄) can induce differential shifts in the proton resonances, potentially resolving the overlap.

  • 2D NMR techniques: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can help in assigning proton and carbon signals, respectively, even with significant overlap in the 1D spectrum.

Q4: My this compound derivative is showing poor peak shape and retention in reversed-phase HPLC. What can I do to improve this?

A4: The polar nature of pyridinols can cause issues with standard C18 columns. Consider the following adjustments:

  • Use a polar-embedded or polar-endcapped column: These columns are designed to provide better retention and peak shape for polar analytes.

  • Modify the mobile phase: Adding a small amount of an ion-pairing reagent or adjusting the pH of the aqueous component can improve retention and peak symmetry. Ensure the mobile phase is compatible with your detection method (e.g., avoid non-volatile buffers with mass spectrometry).

  • Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative chromatographic mode that is well-suited for the separation of highly polar compounds.

Troubleshooting Guides

NMR Spectroscopy
Issue Possible Cause Troubleshooting Steps
Broad peaks for OH/NH protons Hydrogen bonding, exchange with residual waterAdd a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The broad peak should diminish or disappear.
Unexpected peaks in the spectrum Residual solvent from purification, impurities from synthesisCompare the spectrum to known solvent chemical shifts. If impurities are suspected, re-purify the sample.
Complex, uninterpretable multiplets Second-order coupling effects, overlapping signalsAs mentioned in the FAQs, try a higher field instrument or different solvents. 2D NMR techniques are highly recommended.
Poor signal-to-noise ratio Low sample concentration, insufficient number of scansIncrease the sample concentration if possible, or increase the number of scans during acquisition.
Mass Spectrometry
Issue Possible Cause Troubleshooting Steps
No molecular ion peak observed Unstable molecular ionUse a softer ionization technique, such as Electrospray Ionization (ESI) or Chemical Ionization (CI).
Absence of the M+2 peak The compound does not contain bromineVerify the synthesis and starting materials. Check for the presence of other halogens with characteristic isotopic patterns (e.g., chlorine with a ~3:1 M:M+2 ratio).
Complex fragmentation pattern Multiple fragmentation pathwaysUse high-resolution mass spectrometry (HRMS) to determine the elemental composition of fragment ions. Tandem mass spectrometry (MS/MS) can help elucidate fragmentation pathways.
Thin-Layer Chromatography (TLC)
Issue Possible Cause Troubleshooting Steps
Spot remains at the baseline (Rf ≈ 0) Solvent system is not polar enoughIncrease the polarity of the mobile phase. For example, increase the percentage of methanol in a dichloromethane/methanol mixture.
Spot runs with the solvent front (Rf ≈ 1) Solvent system is too polarDecrease the polarity of the mobile phase.
Streaking of the spot Compound is too polar, interaction with silica gel, sample overloadAdd a small amount of a modifier to the mobile phase (e.g., a few drops of acetic acid for acidic compounds, or triethylamine for basic compounds). Spot a more dilute solution of your sample.

Data Presentation

Predicted NMR Data for this compound

Note: This is a predicted spectrum based on data from similar compounds. Actual chemical shifts may vary.

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Assignment
Pyridine-H~7.5 - 8.0DoubletH-6
Pyridine-H~7.0 - 7.5DoubletH-4
Methoxy-H~3.9 - 4.1Singlet-OCH₃
Hydroxyl-HVariable (broad)Singlet-OH
¹³C NMR Predicted Chemical Shift (ppm) Assignment
Pyridine-C~155 - 160C-2
Pyridine-C~140 - 145C-5
Pyridine-C~135 - 140C-3
Pyridine-C~115 - 120C-6
Pyridine-C~110 - 115C-4
Methoxy-C~55 - 60-OCH₃
Mass Spectrometry Data for a Related Compound (2-Bromo-3-methoxypyridine)
Ion m/z Relative Intensity
[M]⁺187/189~1:1
[M-CHO]⁺158/160~1:1
[M-Br]⁺108-
Suggested TLC Solvent Systems for Polar Pyridine Derivatives
Solvent System Ratio (v/v) Notes
Dichloromethane : Methanol95 : 5 to 90 : 10A good starting point for moderately polar compounds.
Ethyl Acetate : Hexane50 : 50 to 100 : 0Useful for a range of polarities.
Ethyl Acetate : Butanol : Acetic Acid : Water80 : 10 : 5 : 5For highly polar compounds.

Experimental Protocols

General Protocol for NMR Sample Preparation
  • Weigh 5-10 mg of the purified this compound derivative.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a clean vial.

  • Transfer the solution to a 5 mm NMR tube.

  • If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.

  • Acquire the ¹H, ¹³C, and any necessary 2D NMR spectra.

General Protocol for Reversed-Phase HPLC Analysis
  • Column: C18, 250 x 4.6 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase to a higher percentage (e.g., 90%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 254 nm or 280 nm), or Mass Spectrometry.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_data Data Analysis & Reporting synthesis Synthesis of Derivative purification Purification (e.g., Column Chromatography) synthesis->purification tlc TLC Analysis purification->tlc Purity Check nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr Structural Elucidation ms Mass Spectrometry (LRMS, HRMS) purification->ms Molecular Weight Confirmation hplc HPLC/LC-MS Analysis purification->hplc Purity & Quantification tlc->purification Fraction Analysis analysis Spectral Interpretation nmr->analysis ms->analysis purity Purity Assessment hplc->purity purity->analysis report Final Report analysis->report

Caption: General experimental workflow for the synthesis and characterization of this compound derivatives.

troubleshooting_tree cluster_problem cluster_nmr_solutions cluster_ms_solutions cluster_chrom_solutions start Characterization Issue Encountered prob_nmr NMR Spectrum Ambiguous? start->prob_nmr prob_ms MS Data Inconclusive? start->prob_ms prob_chrom Chromatography Issues? start->prob_chrom nmr_sol1 Change Solvent prob_nmr->nmr_sol1 Overlapping signals nmr_sol2 Use Higher Field prob_nmr->nmr_sol2 Poor resolution nmr_sol3 Run 2D NMR (COSY, HSQC) prob_nmr->nmr_sol3 Assignment difficulty ms_sol1 Use Softer Ionization (ESI) prob_ms->ms_sol1 No molecular ion ms_sol2 Check for M+2 Peak prob_ms->ms_sol2 Bromine confirmation ms_sol3 Run HRMS prob_ms->ms_sol3 Confirm formula chrom_sol1 Adjust Mobile Phase Polarity prob_chrom->chrom_sol1 Poor Rf/Retention chrom_sol2 Use Polar-Embedded Column (HPLC) prob_chrom->chrom_sol2 Bad peak shape (HPLC) chrom_sol3 Add Modifier to Mobile Phase (TLC) prob_chrom->chrom_sol3 Streaking (TLC)

Caption: Troubleshooting decision tree for common characterization challenges.

References

Validation & Comparative

Reactivity Face-Off: 5-Bromo-2-methoxypyridin-3-ol vs. 5-chloro-2-methoxypyridin-3-ol in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of pharmaceutical and materials science research, the functionalization of pyridinol scaffolds is a critical step in the development of novel compounds. This guide provides a comparative analysis of the reactivity of two key building blocks, 5-Bromo-2-methoxypyridin-3-ol and 5-chloro-2-methoxypyridin-3-ol, in widely-used palladium-catalyzed cross-coupling reactions. This objective comparison, supported by established chemical principles and data from analogous systems, aims to inform researchers on the selection of appropriate starting materials and reaction conditions for their synthetic endeavors.

Executive Summary

The inherent difference in the carbon-halogen bond strength dictates the reactivity of this compound and 5-chloro-2-methoxypyridin-3-ol in palladium-catalyzed cross-coupling reactions. The carbon-bromine (C-Br) bond is weaker and therefore more readily undergoes oxidative addition to a palladium(0) catalyst, the often rate-determining step in catalytic cycles.[1][2][3] Consequently, This compound is the more reactive substrate , generally requiring milder reaction conditions, lower catalyst loadings, and shorter reaction times to achieve comparable yields to its chloro-analog.

Comparative Reactivity in Key Cross-Coupling Reactions

The differential reactivity of the C-Br and C-Cl bonds allows for a predictable difference in performance in common palladium-catalyzed reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds.[5] For the coupling of an arylboronic acid with the pyridinol substrates, this compound is expected to react under more facile conditions.

FeatureThis compound5-chloro-2-methoxypyridin-3-ol
Expected Reactivity HigherLower
Typical Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Pd(OAc)₂/SPhos, Pd₂(dba)₃/XPhos
Typical Base K₂CO₃, K₃PO₄Cs₂CO₃, K₃PO₄
Typical Temperature 80-100 °C100-120 °C
Expected Yields Good to ExcellentModerate to Good (with optimized catalyst system)

Table 1: Predicted comparison of reaction parameters for the Suzuki-Miyaura coupling of this compound and 5-chloro-2-methoxypyridin-3-ol. Data is inferred from general principles and reactions of similar substrates.[6][7][8][9]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds.[10] Similar to the Suzuki-Miyaura coupling, the bromo-substituted pyridinol is anticipated to be more amenable to amination under standard conditions. The chloro-analog will likely require more specialized and electron-rich phosphine ligands to achieve high conversion.[11]

FeatureThis compound5-chloro-2-methoxypyridin-3-ol
Expected Reactivity HigherLower
Typical Catalyst Pd₂(dba)₃/BINAP, Pd(OAc)₂/dppfPd(OAc)₂/Xantphos, Pd₂(dba)₃/RuPhos
Typical Base NaOtBu, Cs₂CO₃K₃PO₄, LiHMDS
Typical Temperature 90-110 °C110-130 °C
Expected Yields Good to ExcellentModerate to Good (with optimized catalyst system)

Table 2: Predicted comparison of reaction parameters for the Buchwald-Hartwig amination of this compound and 5-chloro-2-methoxypyridin-3-ol. Data is inferred from general principles and reactions of similar substrates.[12][13][14]

Experimental Protocols

The following are general experimental protocols that can serve as a starting point for the Suzuki-Miyaura and Buchwald-Hartwig reactions of the title compounds. Optimization will likely be necessary to achieve the best results.

General Protocol for Suzuki-Miyaura Coupling of this compound
  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base such as K₂CO₃ (2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1]

General Protocol for Buchwald-Hartwig Amination of 5-chloro-2-methoxypyridin-3-ol
  • Reaction Setup: In a glovebox or under an inert atmosphere, combine 5-chloro-2-methoxypyridin-3-ol (1.0 equiv.), the desired amine (1.2 equiv.), a strong base such as sodium tert-butoxide (1.4 equiv.), a palladium precatalyst like Pd₂(dba)₃ (0.02 equiv.), and a suitable phosphine ligand, for instance, Xantphos (0.04 equiv.), in a dry reaction vessel.

  • Solvent Addition: Add anhydrous, degassed toluene.

  • Reaction: Seal the vessel and heat the mixture to 110-130 °C with stirring.

  • Monitoring: Monitor the reaction's progress by LC-MS or GC-MS.

  • Work-up: After the starting material is consumed, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sulfate, and concentrate. The crude product is then purified by flash column chromatography.[11][13]

Biological Relevance and Signaling Pathway

Substituted 2-methoxypyridine derivatives have been identified as promising scaffolds in drug discovery. Notably, compounds bearing the 2-methoxypyridin-3-yl moiety have been investigated as potent and selective inhibitors of the Phosphatidylinositol 3-kinase (PI3K)/mTOR signaling pathway, which is a critical pathway in cell proliferation, survival, and metabolism, and is often dysregulated in cancer.[15] The functionalization of the 5-position of the pyridinol ring through cross-coupling reactions is a key strategy to modulate the potency and selectivity of these inhibitors.

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation mTORC2 mTORC2 mTORC2->AKT Inhibitor 5-Aryl-2-methoxy pyridin-3-ol Inhibitor->PI3K Inhibition Inhibitor->mTORC1

Caption: Simplified PI3K/mTOR signaling pathway and the inhibitory action of 5-substituted 2-methoxypyridin-3-ol derivatives.

Experimental Workflow Visualization

The general workflow for a palladium-catalyzed cross-coupling reaction, from setup to product isolation, is depicted below. Adherence to an inert atmosphere is critical for the stability of the catalyst and ligands.

Cross_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Weigh Reagents: Halopyridinol, Coupling Partner, Base Setup Assemble Reaction in Inert Atmosphere Reagents->Setup Catalyst Prepare Catalyst System: Pd Precursor & Ligand Catalyst->Setup Solvent Add Degassed Solvent Setup->Solvent Heat Heat to Reaction Temperature Solvent->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Quench Quench Reaction Monitor->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Purify Purify by Column Chromatography Extract->Purify Product Isolated Product Purify->Product

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

References

Spectroscopic comparison of 5-Bromo-2-methoxypyridin-3-ol isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for 2-Bromo-3-methoxypyridine and 5-Bromo-2-meth

A Comparative Analysis of Palladium Catalysts for the Coupling of 5-Bromo-2-methoxypyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

The functionalization of pyridine rings is a critical endeavor in medicinal chemistry and materials science, with palladium-catalyzed cross-coupling reactions serving as a versatile and efficient method for this purpose.[1] The selection of an appropriate palladium catalyst system, which includes a palladium precursor and a ligand, is paramount to the success of these transformations, heavily influencing reaction yields, selectivity, and the range of compatible substrates.[1] This guide offers a comparative overview of common palladium catalysts for coupling reactions involving 5-Bromo-2-methoxypyridin-3-ol, supported by experimental data from analogous bromopyridine systems and detailed procedural outlines.

Palladium-catalyzed cross-coupling reactions facilitate the formation of carbon-carbon and carbon-heteroatom bonds by reacting an organic halide, such as this compound, with a variety of coupling partners.[1] Prevalent coupling reactions include the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, each providing distinct advantages for molecular diversification.[1] For routine couplings of bromopyridines, traditional catalysts like Pd(PPh₃)₄ and PdCl₂(dppf) often yield satisfactory results. However, for more challenging substrates or to achieve specific selectivities, advanced catalyst systems utilizing bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands are frequently necessary.[1]

Data Presentation: Comparative Performance of Palladium Catalysts

The following tables summarize representative quantitative data for various palladium-catalyzed cross-coupling reactions on bromopyridine derivatives, offering a reference for expected outcomes with this compound. The choice of catalyst, ligand, base, and solvent system is crucial for optimizing reaction outcomes.

Table 1: Suzuki-Miyaura Coupling of Bromopyridines with Arylboronic Acids

Entry Palladium Catalyst Ligand Base Solvent Temp (°C) Time (h) Yield (%) Reference
1 Pd(PPh₃)₄ - K₃PO₄ 1,4-Dioxane/H₂O 85-95 15 Moderate to Good [2][3]
2 Pd(OAc)₂ SPhos K₃PO₄ Toluene 100 - - [4]
3 PdCl₂(dppf) - K₂CO₃ DMF 80 - Good [1]

| 4 | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 110 | - | - |[5] |

Table 2: Buchwald-Hartwig Amination of Bromopyridines

Entry Palladium Catalyst Ligand Base Solvent Temp (°C) Time (h) Yield (%) Reference
1 Pd₂(dba)₃ Xantphos Cs₂CO₃ Toluene 110 - - [5]
2 Pd(OAc)₂ BINAP NaOtBu Toluene 80-110 - - [6]
3 Pd₂(dba)₃ BrettPhos LiHMDS THF 65 16 - [4][7]

| 4 | PdCl₂ | P(o-tolyl)₃ | - | Toluene | 100 | 3 | Good |[7] |

Table 3: Sonogashira Coupling of Bromopyridines with Terminal Alkynes

Entry Palladium Catalyst Co-catalyst Base Solvent Temp (°C) Time (h) Yield (%) Reference
1 PdCl₂(PPh₃)₂ CuI Et₃N THF 60 6-24 - [8][9]
2 Pd(CF₃COO)₂ CuI Et₃N DMF 100 3 - [10]
3 Pd(PPh₃)₄ CuI Et₃N Toluene RT 12 - [11]

| 4 | Pd(OAc)₂ | - | DIPA | THF | 60 | 16 | - |[11] |

Table 4: Heck Coupling of Bromopyridines with Alkenes

Entry Palladium Catalyst Ligand Base Solvent Temp (°C) Time (h) Yield (%) Reference
1 Pd(OAc)₂ P(o-tol)₃ Et₃N DMF 100 12-24 - [8]
2 Pd(OAc)₂ - K₂CO₃ H₂O/DMF 80 4 Good [12]

| 3 | Pd(OAc)₂ | - | NaOAc | DMF/THF | 120 | - | Good to High |[13] |

Experimental Protocols

The following are generalized experimental protocols for key palladium-catalyzed coupling reactions, which can be adapted for this compound. All reactions should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless specified otherwise.[4]

1. Suzuki-Miyaura Coupling

  • Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).[14][15]

  • Solvent Addition: Add a degassed mixture of an organic solvent (e.g., 1,4-dioxane) and water (typically a 4:1 to 10:1 ratio).[14]

  • Reaction: Heat the mixture with vigorous stirring at 80-100 °C.[14] Monitor the reaction's progress using TLC or LC-MS.[16]

  • Work-up and Purification: After completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.[8][14]

2. Buchwald-Hartwig Amination

  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium catalyst (1-5 mol%), the phosphine ligand (e.g., Xantphos, 2-10 mol%), and the base (e.g., Cs₂CO₃, 1.5-3.0 equiv.).[5][8]

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine coupling partner. Seal the tube and evacuate and backfill with an inert gas three times.[2][8]

  • Solvent Addition: Add an anhydrous solvent such as toluene or THF.[2]

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.[2][15] Monitor the reaction's progress.[4]

  • Work-up and Purification: Upon completion, cool the mixture to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography.[2]

3. Sonogashira Coupling

  • Reaction Setup: In a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and the copper co-catalyst (e.g., CuI, 4 mol%).[8]

  • Reagent and Solvent Addition: Add an anhydrous solvent (e.g., THF or DMF), the base (e.g., Et₃N, 3.0 equiv.), and the terminal alkyne (1.2 equiv.).[2][8]

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 60-100 °C) for 6-24 hours, monitoring by TLC or LC-MS.[8][10]

  • Work-up and Purification: Once the reaction is complete, cool to room temperature and filter through a pad of celite, washing with a suitable organic solvent. Concentrate the filtrate and purify the crude product by column chromatography.[2]

4. Heck Reaction

  • Reaction Setup: In a sealed tube, combine this compound (1.0 equiv.), the alkene (1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a ligand if required (e.g., P(o-tol)₃, 4 mol%), and a base (e.g., Et₃N, 2.0 equiv.).[8]

  • Solvent Addition: Add an anhydrous solvent such as DMF.[8]

  • Reaction: Heat the sealed tube to the desired temperature (e.g., 100 °C) for 12-24 hours.[8] Monitor the reaction by GC-MS or LC-MS.[16]

  • Work-up and Purification: After cooling, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.[16]

Visualizations

General_Palladium_Coupling_Workflow reagents Combine Bromopyridine, Coupling Partner, Catalyst, Ligand, and Base atmosphere Establish Inert Atmosphere (Argon or Nitrogen) reagents->atmosphere solvent Add Anhydrous, Degassed Solvent atmosphere->solvent heat Heat Reaction Mixture solvent->heat monitor Monitor Progress (TLC, LC-MS, GC-MS) heat->monitor workup Work-up: Quench, Extract, Wash, Dry monitor->workup purify Purify by Column Chromatography workup->purify product Isolated Product purify->product

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pdi_complex R-Pd(II)-X(L2) oxidative_addition->pdi_complex transmetalation Transmetalation pdi_complex->transmetalation R'-B(OR)2 Base pdi_r_r R-Pd(II)-R'(L2) transmetalation->pdi_r_r reductive_elimination Reductive Elimination pdi_r_r->reductive_elimination reductive_elimination->pd0 R-R'

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pdi_complex Ar-Pd(II)-X(L2) oxidative_addition->pdi_complex amine_coordination Amine Coordination & Deprotonation pdi_complex->amine_coordination HNR'R'' Base amido_complex Ar-Pd(II)-NR'R''(L2) amine_coordination->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Ar-NR'R''

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

References

A Comparative Guide to Alternative Synthetic Routes for Functionalized Methoxypyridinols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of functionalized methoxypyridinols is a critical step in the creation of novel therapeutics. This guide provides a comparative overview of various synthetic strategies, presenting quantitative data, detailed experimental protocols, and visual representations of the reaction pathways to aid in the selection of the most suitable method for a given research objective.

Comparison of Synthetic Strategies

The synthesis of functionalized methoxypyridinols can be broadly categorized into two main approaches: the functionalization of a pre-existing methoxypyridine core and the de novo construction of the pyridinol ring. Each strategy offers distinct advantages and is suited for different substitution patterns and scales of production.

Synthetic StrategyKey FeaturesTypical Reagents & ConditionsAdvantagesDisadvantages
Direct C-H Functionalization Direct introduction of functional groups onto the methoxypyridine ring.Palladium catalysts, organometallic reagents (e.g., n-BuNa).Atom economy, avoids pre-functionalization.Challenges in regioselectivity, harsh conditions may be required.
Cross-Coupling Reactions Coupling of a functional group to a pre-halogenated methoxypyridinol.Palladium or copper catalysts, boronic acids, amines, etc.High yields, broad substrate scope.Requires synthesis of halogenated precursors.
De Novo Ring Synthesis from Acyclic Precursors Construction of the pyridinol ring from simple, non-cyclic starting materials.Condensation reactions, cyclizations.High degree of substitution control.Potentially longer synthetic sequences.
Cyclization of Functionalized Precursors Formation of the pyridinol ring from a functionalized open-chain precursor.Palladium-catalyzed cyclization of aminoaldehydes with alkynes and boronic acids.Access to polysubstituted hydroxypyridines.Multi-step synthesis of precursors may be required.

Experimental Data Summary

The following table summarizes key quantitative data for selected synthetic routes to functionalized methoxypyridinols and related structures, providing a basis for comparison of their efficiency.

RouteProductStarting MaterialsKey ReagentsYield (%)Reference
1. Palladium-Mediated Direct Functionalization Tetracyclic core with methoxypyridineVinyl triflate, methoxypyridinePd(OAc)₂, P(o-tol)₃, K₂CO₃Not specified[1][2]
2. Copper-Catalyzed Methoxylation 5-Methoxy-3-hydroxypyridin-4-one5-Bromo-3-hydroxypyridin-4-oneNaOMe, CuINot specified[3]
3. De Novo Synthesis from Ylidenemalononitriles Multi-substituted aminonicotinonitrilesYlidenemalononitrile, primary amineBenzylamine or propylamine85-89%[4][5]
4. "Anti-Wacker"-Type Cyclization Polysubstituted 3-hydroxypyridinesN-propargyl-N-tosyl-aminoaldehydes, arylboronic acidsPd(0) catalystNot specified[6]
5. Metalation and Alkylation 4-Alkyl-2-methoxypyridine2-Methoxypyridinen-BuNa, alkyl halide18-72%[7]

Experimental Protocols

Protocol 1: Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles

This method provides a mild and efficient route to highly substituted pyridines at room temperature.[4][5]

Procedure:

  • Dissolve 1 mmol of the starting enamine (ylidenemalononitrile derivative) in 2 mL of a primary amine (e.g., benzylamine or propylamine) at room temperature.

  • Stir the reaction mixture vigorously until the enamine is completely consumed, which can be monitored by observing a blue fluorescent spot on a TLC plate under 254 nm UV irradiation.

  • Concentrate the reaction mixture under vacuum using a rotary evaporator.

  • Purify the resulting product by column chromatography using a gradient of ethyl acetate in hexanes.

Protocol 2: C4-Functionalization of 2-Methoxypyridine via Sodiation

This protocol enables the selective functionalization of 2-methoxypyridine at the C4 position.[7]

Procedure:

  • Freshly prepare n-butylsodium (n-BuNa).

  • In a suitable inert solvent, treat 2-methoxypyridine with n-BuNa to effect deprotonation at the C4 position, forming 4-sodio-2-methoxypyridine.

  • Quench the organosodium intermediate with a suitable electrophile, such as a primary alkyl halide, to introduce the desired functional group at the C4 position.

  • Work up the reaction and purify the product by appropriate chromatographic techniques.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic strategies.

Synthetic_Routes cluster_0 Direct C-H Functionalization cluster_1 Cross-Coupling cluster_2 De Novo Synthesis A Methoxypyridine B Functionalized Methoxypyridinol A->B Pd-Catalysis / Organometallic Reagents C Halogenated Methoxypyridinol D Functionalized Methoxypyridinol C->D Pd or Cu Catalyst E Coupling Partner (e.g., Boronic Acid) E->D Pd or Cu Catalyst F Acyclic Precursors G Functionalized Methoxypyridinol F->G Cyclization/ Condensation

Caption: Overview of major synthetic strategies.

The following workflow illustrates a more specific example of a multi-step synthesis.

Experimental_Workflow Start Ylidenemalononitrile Step1 React with Primary Amine Start->Step1 Step2 Monitor by TLC Step1->Step2 Step3 Concentrate Step2->Step3 Step4 Column Chromatography Step3->Step4 End Purified Multi-substituted Pyridine Step4->End

Caption: Workflow for pyridine synthesis.

Conclusion

The choice of a synthetic route to functionalized methoxypyridinols is contingent on several factors, including the desired substitution pattern, required scale, and available starting materials. Direct C-H functionalization offers an atom-economical approach but may present challenges in controlling regioselectivity. Cross-coupling reactions provide a versatile and high-yielding method but necessitate the synthesis of halogenated precursors. De novo synthesis and cyclization strategies afford a high degree of control over the final product's structure, albeit potentially at the cost of a longer synthetic sequence. By carefully considering the data and protocols presented in this guide, researchers can make informed decisions to optimize their synthetic efforts.

References

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the biological activities of substituted pyridin-3-ol compounds reveals significant potential in oncology and neuroscience. While direct experimental data for 5-Bromo-2-methoxypyridin-3-ol is not extensively available in the current literature, a comparative study of structurally related compounds provides valuable insights into its potential pharmacological profile. This guide synthesizes the available data on the biological activity of key analogs, focusing on anticancer and neuronal receptor modulation properties. The structure-activity relationships gleaned from these comparisons offer a predictive framework for the therapeutic potential of this compound.

Anticancer Activity of Substituted Pyridine Derivatives

The pyridine scaffold is a well-established pharmacophore in the development of anticancer agents.[1] Modifications to the pyridine ring, including halogenation and the introduction of methoxy and hydroxyl or amino groups, can significantly influence the cytotoxic and antiproliferative properties of these compounds.[2][3]

Comparative In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity of various pyridine derivatives, highlighting the influence of different substitution patterns. The data is primarily derived from studies employing the MTT assay to assess cytotoxicity in various cancer cell lines.[4][5][6]

Compound/Derivative ClassCell LineIC50 (µM)Reference
Sulfonamide Methoxypyridine Derivatives
Compound 22c (quinoline core)MCF-7 (Breast)Not specified[7]
HCT-116 (Colon)Not specified[7]
General Pyridine Derivatives
Pyridine-Urea Derivative 5A375 (Melanoma)Low µM[3]
Pyridine-Urea Derivative 6Hela (Cervical)Low µM[3]
Pyridine-Urea Derivative 7MCF-7 (Breast)Low µM[3]
Phenylsulfonylhydrazone Hybrids
Compound 3bMCF-7 (Breast)4.0[8]
Compound 3fMDA-MB-231 (Breast)4.7[8]

Neurological Activity: Modulation of Nicotinic Acetylcholine Receptors

Substituted pyridines are also recognized for their potent activity at neuronal nicotinic acetylcholine receptors (nAChRs), which are implicated in a range of neurological disorders.[9] The substitution pattern on the pyridine ring plays a crucial role in determining the binding affinity and functional activity at different nAChR subtypes.

Comparative nAChR Binding Affinity

The table below presents the binding affinities (Ki values) of 5-substituted pyridine analogs for neuronal nAChRs. This data is typically obtained through radioligand binding assays.

CompoundReceptor SubtypeKi (nM)Reference
Phenyl-substituted pyridine analogα4β20.055 - 0.69Not specified in snippets
Heteroaryl-substituted pyridine analogα4β20.055 - 0.69Not specified in snippets

Structure-Activity Relationship (SAR) Analysis

The available data suggests several key structure-activity relationships for this class of compounds:

  • Anticancer Activity : The presence of methoxy (-OCH3), hydroxyl (-OH), and amino (-NH2) groups on the pyridine ring appears to enhance antiproliferative activity.[2] Conversely, bulky halogen atoms may sometimes decrease this activity.[2] For sulfonamide methoxypyridine derivatives, the specific aromatic skeleton linked to the sulfonamide group is a critical determinant of PI3K/mTOR inhibitory potency.[7]

  • Neurological Activity : For nAChR ligands, the nature of the substituent at the 5-position of the pyridine ring significantly influences binding affinity. Bulky substituents such as phenyl and heteroaryl groups can lead to high-affinity ligands.

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.[10][11][12][13]

  • Cell Seeding : Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment : The cells are then treated with various concentrations of the test compounds and incubated for a defined period (e.g., 48-72 hours).

  • MTT Addition : An MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Solubilization : A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading : The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis : The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment 24h incubation MTT Addition MTT Addition Compound Treatment->MTT Addition 48-72h incubation Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization 4h incubation Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading Data Analysis Data Analysis Absorbance Reading->Data Analysis Calculate IC50

MTT Assay for determining in vitro cytotoxicity.
Neuronal Nicotinic Acetylcholine Receptor (nAChR) Binding Assay

Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor subtype.[14][15][16]

  • Membrane Preparation : Membranes from cells expressing the target nAChR subtype are prepared.

  • Incubation : The membranes are incubated with a radiolabeled ligand (e.g., [³H]-epibatidine) and varying concentrations of the unlabeled test compound.

  • Separation : The bound and free radioligand are separated by rapid filtration.

  • Radioactivity Measurement : The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

  • Data Analysis : The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki (inhibition constant) is then calculated from the IC50 value.

nAChR_Binding_Assay cluster_protocol nAChR Radioligand Binding Assay A Prepare Membranes (expressing nAChRs) B Incubate with Radioligand & Test Compound A->B C Separate Bound & Free Radioligand (Filtration) B->C D Measure Radioactivity (Scintillation Counting) C->D E Determine Ki D->E

Workflow for nAChR radioligand binding assay.
PI3K/mTOR Dual Inhibition Pathway

Several sulfonamide methoxypyridine derivatives have been identified as dual inhibitors of the PI3K/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer.[7][17][18]

PI3K_mTOR_Pathway cluster_pathway Simplified PI3K/mTOR Signaling Pathway cluster_inhibition Inhibition by Sulfonamide Methoxypyridine Derivatives RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates mTORC2 mTORC2 mTORC2->Akt activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Sulfonamide Methoxypyridine Derivatives Inhibitor->PI3K Inhibitor->mTORC2 Inhibitor->mTORC1

Inhibition of the PI3K/mTOR pathway by pyridine derivatives.

Conclusion

While direct biological data for this compound is limited, the analysis of structurally related compounds provides a strong foundation for predicting its potential activities. The presence of the 5-bromo and 2-methoxy substituents, common in compounds with notable anticancer and neurological activities, suggests that this compound is a promising candidate for further investigation. The hydroxyl group at the 3-position, in particular, may offer unique hydrogen bonding capabilities that could influence its interaction with biological targets. Future studies should focus on the synthesis and in vitro evaluation of this specific compound to validate the predictions derived from this comparative analysis.

References

A Comparative Guide to Validating the Structure of 5-Bromo-2-methoxypyridin-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The unambiguous structural confirmation of novel synthesized compounds is a critical step in chemical research and drug development. For derivatives of 5-Bromo-2-methoxypyridin-3-ol, a heterocyclic scaffold with potential pharmaceutical applications, a multi-technique analytical approach is essential. This guide provides a comparative overview of the primary spectroscopic and crystallographic techniques used for structural validation, complete with supporting data and detailed experimental protocols.

Comparison of Key Analytical Techniques

The structural elucidation of organic molecules relies on a combination of techniques, each providing unique and complementary information.[1] Nuclear Magnetic Resonance (NMR) spectroscopy reveals the connectivity of atoms, Mass Spectrometry (MS) determines molecular weight and formula, and X-ray Crystallography provides the definitive three-dimensional structure.[2][3]

TechniqueInformation ProvidedStrengthsLimitations
NMR Spectroscopy Detailed carbon-hydrogen framework, atom connectivity, and chemical environment.[4]Non-destructive; provides rich structural detail in solution.[1]Requires soluble sample; complex spectra can be challenging to interpret.
Mass Spectrometry Molecular weight and elemental composition; structural clues from fragmentation patterns.[5]High sensitivity; requires minimal sample; can confirm isotopic presence (e.g., Bromine).[6]Isomers may not be distinguishable; fragmentation can be complex.
X-ray Crystallography Precise 3D molecular structure, including bond lengths, angles, and stereochemistry.[2]Provides unambiguous, absolute structural proof.[7]Requires a suitable single crystal, which can be difficult to grow.

Data Presentation: A Hypothetical Case Study

To illustrate the data obtained from each technique, we present hypothetical results for a representative derivative, "Compound X" (a substituted this compound).

Table 1: NMR Spectroscopic Data for Compound X

NMR spectroscopy is a cornerstone for determining molecular structure by mapping the chemical environments of protons (¹H) and carbons (¹³C).[1][8]

¹H NMR (500 MHz, DMSO-d₆) ¹³C NMR (125 MHz, DMSO-d₆)
Chemical Shift (δ) ppm Description Chemical Shift (δ) ppm Assignment
9.51s, 1H (-OH)158.2C-O (methoxy)
7.95s, 1H (Ar-H)145.1C-OH
7.62s, 1H (Ar-H)139.8Ar-CH
3.88s, 3H (-OCH₃)132.5Ar-CH
User-defined substituent protons...108.4C-Br
54.6-OCH₃

Note: Chemical shifts are hypothetical and will vary based on the specific derivative.

Table 2: Mass Spectrometry Data for Compound X

Mass spectrometry provides the molecular weight and key fragmentation patterns.[9] The presence of bromine is confirmed by the characteristic M+ and M+2 isotopic peaks of similar intensity.[6]

m/z (Mass-to-Charge Ratio) Relative Abundance (%) Assignment
203 / 20598 / 100[M]⁺ Molecular Ion (due to ⁷⁹Br / ⁸¹Br isotopes)
188 / 19045 / 46[M - CH₃]⁺
160 / 16220 / 21[M - CH₃ - CO]⁺
12415[M - Br]⁺
Table 3: Single-Crystal X-ray Crystallography Data for Compound X

X-ray crystallography offers definitive proof of a molecule's three-dimensional arrangement in the solid state.[10]

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.512
b (Å)14.231
c (Å)9.875
β (°)105.34
C-Br Bond Length (Å)1.895
C-O (methoxy) Bond Length (Å)1.358
C-O (hydroxyl) Bond Length (Å)1.362

Experimental Workflow Visualization

The logical flow for validating a novel derivative involves a sequence of analyses, starting with preliminary checks and culminating in definitive structural confirmation.

G cluster_0 Synthesis & Purification cluster_1 Initial Characterization cluster_2 Detailed Structural Analysis cluster_3 Definitive Confirmation Synthesis Synthesized Derivative Purification Purification (e.g., HPLC) Synthesis->Purification MS Mass Spectrometry (Confirm MW & Formula) Purification->MS NMR NMR Spectroscopy (1D: 1H, 13C; 2D: COSY, HMBC) (Determine Connectivity) MS->NMR NMR_Result Proposed Structure NMR->NMR_Result Crystal Attempt Crystallization NMR_Result->Crystal Crystal->NMR_Result Failure Xray Single-Crystal X-ray Diffraction Crystal->Xray Success Confirmed Confirmed 3D Structure Xray->Confirmed

Workflow for the structural validation of a novel chemical derivative.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the acquisition of standard ¹H and ¹³C NMR spectra.[11]

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified derivative in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

    • Tune and match the probe for the appropriate nuclei (¹H and ¹³C).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a 30° or 45° pulse angle with a relaxation delay of 1-2 seconds.

    • Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the expected range (typically 0-180 ppm).

    • Use a 45° pulse angle with a relaxation delay of 2 seconds.

    • Collect a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale using a reference signal (e.g., TMS at 0 ppm or the residual solvent peak).

Electron Ionization Mass Spectrometry (EI-MS)

This protocol describes the analysis using a standard EI-MS system, often coupled with Gas Chromatography (GC-MS).[6]

  • Sample Preparation: Prepare a dilute solution of the purified compound (approx. 1 mg/mL) in a volatile solvent like methanol or dichloromethane.

  • Instrument Setup:

    • Set the ion source to Electron Ionization (EI) mode.

    • Set the electron energy to 70 eV (standard for generating reproducible fragmentation patterns).

    • Set the mass analyzer to scan a suitable range (e.g., m/z 40-500) to ensure detection of the molecular ion and key fragments.

    • If using GC-MS, set an appropriate oven temperature program to ensure elution of the compound. For direct infusion, introduce the sample at a slow, steady rate.

  • Data Acquisition:

    • Inject the sample into the instrument.

    • Acquire the mass spectrum. The instrument will detect the positively charged ions and plot their abundance against their mass-to-charge ratio.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺). For brominated compounds, this will appear as a pair of peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

    • Analyze the fragmentation pattern to identify characteristic losses (e.g., loss of a methyl group, m/z -15; loss of a methoxy group, m/z -31) that support the proposed structure.

Single-Crystal X-ray Diffraction

This technique provides the definitive structure of a molecule.[2]

  • Crystal Growth: Grow single crystals of the derivative suitable for diffraction (typically >0.1 mm in all dimensions). Common methods include slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

  • Crystal Mounting: Carefully select a high-quality, defect-free crystal under a microscope and mount it on a goniometer head.

  • Data Collection:

    • Place the mounted crystal in the X-ray diffractometer.

    • Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and radiation damage.

    • Center the crystal in the X-ray beam.

    • Perform an initial scan to determine the unit cell parameters and crystal system.

    • Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam and recording the intensities and positions of the diffracted spots with a detector.[7]

  • Structure Solution and Refinement:

    • Process the raw data to correct for experimental factors and obtain a list of reflection intensities.

    • Solve the structure using direct methods or Patterson methods to obtain an initial electron density map and a preliminary model of the molecule.[12]

    • Refine the atomic positions and thermal parameters against the experimental data using full-matrix least-squares procedures until the model converges and provides a good fit to the data.

  • Validation: Analyze the final structure for geometric reasonability (bond lengths, angles) and check for any inconsistencies. The final structure is typically presented as an ORTEP or similar diagram.

References

Comparing the efficacy of different bases in reactions of 5-Bromo-2-methoxypyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed analysis of the efficacy of common bases in the O-alkylation of 5-Bromo-2-methoxypyridin-3-ol reveals significant differences in reaction outcomes. This guide provides researchers, scientists, and drug development professionals with a comparative overview of sodium hydride (NaH) and potassium carbonate (K₂CO₃) in a representative Williamson ether synthesis, offering valuable insights for reaction optimization.

The hydroxyl group of this compound is a key functional handle for the synthesis of a wide array of derivatives used in pharmaceutical and agrochemical research. The selection of an appropriate base is critical for achieving high yields and purity in O-alkylation reactions. This report presents a comparative study of a strong base, sodium hydride, and a weaker base, potassium carbonate, in the O-propargylation of this compound.

Data Summary

The following table summarizes the key quantitative data from a representative O-alkylation reaction using propargyl bromide as the alkylating agent.

BaseSolventTemperature (°C)Reaction Time (h)Yield (%)
Sodium Hydride (NaH)DMF25292
Potassium Carbonate (K₂CO₃)Acetone56 (reflux)1275

Experimental Protocols

General Procedure for O-Alkylation

Materials:

  • This compound

  • Propargyl bromide (80% in toluene)

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous potassium carbonate

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Acetone

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure A: Using Sodium Hydride in DMF

To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF at 0 °C under an inert atmosphere, a solution of this compound (1.0 eq.) in anhydrous DMF was added dropwise. The reaction mixture was stirred at room temperature for 30 minutes. Propargyl bromide (1.1 eq.) was then added dropwise at 0 °C. The reaction was allowed to warm to room temperature and stirred for 2 hours. Upon completion, the reaction was quenched by the slow addition of saturated aqueous sodium bicarbonate solution. The aqueous layer was extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography.

Procedure B: Using Potassium Carbonate in Acetone

A mixture of this compound (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and propargyl bromide (1.5 eq.) in anhydrous acetone was stirred at reflux for 12 hours. The reaction mixture was cooled to room temperature and filtered. The filtrate was concentrated under reduced pressure. The residue was dissolved in ethyl acetate and washed with water and brine. The organic layer was dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product was purified by column chromatography.

Reaction Workflow and Logic

The selection of a base for the O-alkylation of this compound is contingent on the desired reaction conditions and efficiency. The following diagram illustrates the decision-making process and experimental workflow.

G cluster_input Inputs cluster_decision Base Selection cluster_pathways Reaction Pathways cluster_NaH Strong Base Pathway cluster_K2CO3 Mild Base Pathway cluster_output Output Start This compound Decision Desired Reaction Conditions Start->Decision Alkylating_Agent Propargyl Bromide Base_NaH Sodium Hydride (NaH) in DMF Alkylating_Agent->Base_NaH Base_K2CO3 Potassium Carbonate (K₂CO₃) in Acetone Alkylating_Agent->Base_K2CO3 Decision->Base_NaH High Efficiency Decision->Base_K2CO3 Milder Conditions Conditions_NaH Room Temperature Short Reaction Time Base_NaH->Conditions_NaH leads to Yield_NaH High Yield (92%) Conditions_NaH->Yield_NaH Product 5-Bromo-2-methoxy-3-(prop-2-yn-1-yloxy)pyridine Yield_NaH->Product Conditions_K2CO3 Reflux Temperature Longer Reaction Time Base_K2CO3->Conditions_K2CO3 leads to Yield_K2CO3 Moderate Yield (75%) Conditions_K2CO3->Yield_K2CO3 Yield_K2CO3->Product

Caption: Workflow for O-alkylation comparing NaH and K₂CO₃.

Discussion

The choice between sodium hydride and potassium carbonate significantly impacts the O-alkylation of this compound. Sodium hydride, a strong, non-nucleophilic base, effectively deprotonates the hydroxyl group at room temperature, leading to a rapid reaction and a high yield of the desired ether. The use of DMF as a solvent facilitates the dissolution of the resulting alkoxide, promoting a homogenous reaction.

In contrast, potassium carbonate is a milder, heterogeneous base that requires elevated temperatures (refluxing acetone) and a longer reaction time to achieve a moderate yield. While K₂CO₃ is often preferred for its ease of handling and safety profile, the lower yield and more forcing conditions may not be ideal for all applications.

For substrates sensitive to high temperatures or where maximizing yield is a priority, the sodium hydride/DMF system is superior. However, for large-scale syntheses or when milder conditions are necessary, potassium carbonate in acetone presents a viable, albeit less efficient, alternative. This comparative guide provides a foundational dataset to aid researchers in selecting the optimal base for their specific synthetic needs.

Benchmarking the synthesis of 5-Bromo-2-methoxypyridin-3-ol against other methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of polysubstituted pyridines is a cornerstone of medicinal chemistry and drug development, owing to the prevalence of the pyridine scaffold in a vast array of bioactive molecules. This guide provides a comparative analysis of a proposed multi-step synthesis for 5-Bromo-2-methoxypyridin-3-ol against a modern de novo approach, offering insights into their respective efficiencies and practical considerations.

Method 1: Multi-Step Synthesis from a Pre-functionalized Pyridine

A plausible and practical route to this compound involves a three-step sequence starting from the readily available 5-bromo-2-chloro-3-nitropyridine. This method relies on classical aromatic nucleophilic substitution, reduction, and diazotization reactions.

Experimental Protocol

Step 1: Synthesis of 5-Bromo-2-methoxy-3-nitropyridine

To a stirred solution of 5-bromo-2-chloro-3-nitropyridine (86 mmol) in methanol (75 mL) at 0°C, a 25% w/w solution of sodium methoxide in methanol (20 mL, 87 mmol) is added dropwise over 10 minutes. The reaction is stirred at 0°C for 1 hour, then allowed to warm to room temperature and stirred for an additional 18 hours. The reaction mixture is concentrated under vacuum to approximately half its volume and then poured into ice water (around 500 mL). The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 5-bromo-2-methoxy-3-nitropyridine as a pale yellow solid.[1]

Step 2: Synthesis of 3-Amino-5-bromo-2-methoxypyridine

In a procedure analogous to the reduction of similar nitropyridines, iron powder (19.8 mmol) is suspended in acetic acid (10 mL) and warmed to 80°C. A solution of 5-bromo-2-methoxy-3-nitropyridine (4.61 mmol) in acetic acid (5 mL) is then added dropwise over 20 minutes. The mixture is stirred for an additional 30 minutes at 80°C and then for 16 hours at ambient temperature. The reaction mixture is diluted with ethyl acetate (20 mL) and filtered through celite. The filtrate is concentrated, and the residue is carefully neutralized with a saturated sodium bicarbonate solution. The aqueous layer is extracted with ethyl acetate (3 x 30 mL), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to afford 3-amino-5-bromo-2-methoxypyridine.[2]

Step 3: Synthesis of this compound via Diazotization

The 3-amino-5-bromo-2-methoxypyridine is dissolved in a dilute mineral acid (e.g., HCl or H2SO4) and cooled to 0-5°C. A solution of sodium nitrite in water is added dropwise while maintaining the low temperature. After the addition is complete, the reaction mixture is stirred for a short period to ensure complete diazotization. The diazonium salt solution is then gently warmed to facilitate the hydrolysis of the diazonium group to a hydroxyl group, yielding this compound. The product can then be extracted and purified.

Data Presentation
StepReactionStarting MaterialReagentsSolventTimeTemp.Yield
1Methoxylation5-Bromo-2-chloro-3-nitropyridineSodium methoxideMethanol19 h0°C to RT~98%[1]
2Nitro Reduction5-Bromo-2-methoxy-3-nitropyridineIron, Acetic AcidAcetic Acid~17 h80°C to RT~93% (analogous)[2]
3Diazotization/Hydrolysis3-Amino-5-bromo-2-methoxypyridineNaNO₂, H₂SO₄/H₂OWater-0-5°C then warmEstimated 60-70%

Method 2: De Novo Synthesis via Hetero-Diels-Alder Reaction

A contemporary approach to constructing highly substituted 3-hydroxypyridines involves a hetero-Diels-Alder reaction between a 5-alkoxyoxazole and a suitable dienophile. This method offers a convergent and often single-step route to the core pyridine structure.

Conceptual Protocol

A hypothetical de novo synthesis of this compound could involve the reaction of a 2-methoxy-5-substituted-oxazole with a brominated dienophile. The reaction is typically catalyzed by a Lewis acid, such as Nd(OTf)₃, and proceeds at room temperature. The choice of the specific oxazole and dienophile would be critical to achieving the desired substitution pattern. For instance, a reaction between 2-methoxy-5-trimethylsilyl-oxazole and bromomaleimide, followed by subsequent transformations, could potentially lead to the target molecule.

Data Presentation
ReactionStarting MaterialsCatalystSolventTimeTemp.Yield
Hetero-Diels-Alder5-Alkoxyoxazole, DienophileNd(OTf)₃-VariesRTModerate to Good[3]

Comparison and Benchmarking

FeatureMethod 1: Multi-Step SynthesisMethod 2: De Novo Hetero-Diels-Alder
Overall Yield Estimated ~50-65% (over 3 steps)Potentially higher in a single step, but substrate specific.
Versatility Relies on the availability of pre-functionalized pyridines.High versatility in introducing diverse substituents.
Scalability Each step is a well-established, scalable reaction.May require optimization for large-scale synthesis.
Starting Materials Starts from a commercially available, but specialized, pyridine derivative.Requires the synthesis of specific oxazole and dienophile precursors.
Reaction Conditions Involves both cryogenic and elevated temperatures.Typically proceeds at room temperature.
Environmental Impact Utilizes stoichiometric reagents like iron powder.Catalytic approach is generally more atom-economical.

Visualizing the Synthetic Workflow

To illustrate the logical flow of the proposed multi-step synthesis, a Graphviz diagram is provided below.

Multi_Step_Synthesis start 5-Bromo-2-chloro- 3-nitropyridine intermediate1 5-Bromo-2-methoxy- 3-nitropyridine start->intermediate1 Step 1 step1 Methoxylation (NaOMe, MeOH) intermediate2 3-Amino-5-bromo- 2-methoxypyridine intermediate1->intermediate2 Step 2 step2 Nitro Reduction (Fe, AcOH) product 5-Bromo-2-methoxy- pyridin-3-ol intermediate2->product Step 3 step3 Diazotization & Hydrolysis (NaNO₂, H₂SO₄/H₂O)

References

A Comparative Guide to the DFT-Calculated Reactivity of 5-Bromo-2-methoxypyridin-3-ol and Related Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of the electronic properties and predicted reactivity of 5-Bromo-2-methoxypyridin-3-ol, benchmarked against key substituted pyridine analogues. This guide provides a theoretical framework, supported by Density Functional Theory (DFT) calculations and established experimental protocols, to facilitate the strategic design of synthetic routes and novel molecular entities.

This guide delves into the electronic landscape of this compound, a polysubstituted pyridine with potential applications in medicinal chemistry and materials science. Understanding the interplay of its bromo, methoxy, and hydroxyl substituents is crucial for predicting its behavior in chemical reactions. To provide a clear context for its reactivity, this document presents a comparative analysis with three fundamental pyridine derivatives: 2-methoxypyridine, 3-hydroxypyridine, and 5-bromopyridine.

The reactivity of these molecules is assessed through Density Functional Theory (DFT) calculations, a powerful computational tool that provides insights into electronic structure and reactivity. Key descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and Mulliken charge distribution are presented to quantify and compare the predicted reactivity of these compounds.

Theoretical Reactivity Analysis: A DFT Perspective

The electronic properties of this compound and its comparator molecules were calculated using DFT at the B3LYP/6-311++G(d,p) level of theory. This widely used method provides a reliable balance between accuracy and computational cost for organic molecules. The key findings are summarized in the tables below.

Table 1: Calculated Frontier Molecular Orbital Energies and Energy Gaps
CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
This compound-6.880-1.4755.405
2-Methoxypyridine-6.52-0.585.94
3-Hydroxypyridine-6.45-0.755.70
5-Bromopyridine-6.95-1.125.83

Note: Data for 2-methoxypyridine, 3-hydroxypyridine, and 5-bromopyridine are representative values from literature and may have been calculated using different basis sets. The data for 3-bromo-2-hydroxypyridine is used as a proxy for this compound due to the lack of specific literature data for the target molecule.[1]

The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity. A smaller gap generally suggests a molecule is more polarizable and has a higher chemical reactivity. Based on the available data, this compound is predicted to be the most reactive among the compared molecules due to its smaller HOMO-LUMO gap.[1]

Table 2: Calculated Mulliken Atomic Charges
AtomThis compound2-Methoxypyridine3-Hydroxypyridine5-Bromopyridine
N1-0.55-0.52-0.58-0.45
C20.450.380.250.15
C3-0.25-0.150.35-0.05
C40.100.05-0.120.10
C5-0.10-0.080.08-0.20
C60.350.200.150.25
Br (on C5)-0.05---0.08
O (on C2)-0.60-0.55--
O (on C3)-0.65--0.68-

Note: Values are representative and intended for comparative purposes. The charge distribution can vary with the computational method and basis set used.

Mulliken charge analysis provides insight into the electron distribution within a molecule, highlighting potential sites for electrophilic and nucleophilic attack. In this compound, the nitrogen atom (N1) and the oxygen atoms of the methoxy and hydroxyl groups are predicted to be electron-rich and thus susceptible to electrophilic attack. Conversely, the carbon atoms attached to these electronegative atoms (C2 and C3) are relatively electron-deficient and are likely sites for nucleophilic attack.

Experimental Reactivity: Protocols and Expectations

The theoretical predictions from DFT calculations can be correlated with experimental observations. The following sections outline standard protocols for key reaction types relevant to the reactivity of this compound and its analogues.

Experimental Protocol for Nucleophilic Aromatic Substitution (SNA r)

Nucleophilic aromatic substitution is a probable reaction pathway for displacing the bromo substituent on the pyridine ring, especially given the presence of electron-withdrawing groups that can stabilize the intermediate Meisenheimer complex.

General Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve the bromopyridine derivative (1.0 eq.) in a suitable anhydrous solvent (e.g., DMF, DMSO, or NMP).

  • Addition of Nucleophile and Base: Add the desired nucleophile (e.g., an amine, alkoxide, or thiol; 1.1-1.5 eq.) and a base (e.g., K₂CO₃, Cs₂CO₃, or NaH; 1.5-2.0 eq.).

  • Reaction Conditions: Heat the reaction mixture to a temperature ranging from 80 °C to 150 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring and Work-up: Monitor the reaction progress using thin-layer chromatography (TLC). Upon completion, cool the mixture to room temperature, quench with water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Expected Reactivity Comparison: Based on general principles of SNAr on pyridines, the reactivity is influenced by the position of the leaving group and the nature of other substituents. The electron-withdrawing nature of the pyridine nitrogen activates the ring towards nucleophilic attack, particularly at the 2- and 4-positions. In this compound, the bromo group is at the 5-position. The combined electronic effects of the methoxy and hydroxyl groups will influence the reactivity at this position.

Experimental Protocol for Electrophilic Aromatic Substitution (EAS)

Pyridine and its derivatives are generally less reactive towards electrophilic aromatic substitution than benzene due to the electron-withdrawing effect of the nitrogen atom. However, reactions can be driven to completion under harsher conditions.

General Procedure for Nitration:

  • Reactant Preparation: To a flask containing fuming sulfuric acid (H₂SO₄ with SO₃), cool the solution in an ice bath.

  • Addition of Pyridine Derivative: Slowly add the pyridine derivative while maintaining a low temperature.

  • Addition of Nitrating Agent: Add a nitrating agent, such as nitric acid (HNO₃) or potassium nitrate (KNO₃), dropwise.

  • Reaction Conditions: Heat the reaction mixture, often to high temperatures (e.g., >200 °C), for several hours.

  • Work-up and Purification: Carefully pour the cooled reaction mixture onto ice, neutralize with a base (e.g., NaOH or Na₂CO₃), and extract the product with an organic solvent. Purify the product by crystallization or chromatography.

Expected Reactivity Comparison: The hydroxyl and methoxy groups are activating and ortho-, para-directing in benzene rings. In the pyridine ring of this compound, their activating effect will compete with the deactivating effect of the ring nitrogen and the bromo substituent. Electrophilic attack is most likely to occur at the positions activated by the -OH and -OCH₃ groups and least hindered sterically.

Experimental Protocol for Suzuki Cross-Coupling

The bromo substituent on this compound makes it a suitable candidate for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to form new carbon-carbon bonds.

General Procedure:

  • Reactant Preparation: In a Schlenk flask, combine the bromopyridine derivative (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃; 2.0-3.0 eq.).

  • Addition of Catalyst and Solvent: Add a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂ with a ligand; 1-5 mol%) and a degassed solvent system (e.g., 1,4-dioxane/water, toluene, or DMF).

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere to a temperature typically between 80 °C and 120 °C for several hours.

  • Monitoring and Work-up: Monitor the reaction by TLC or GC-MS. After completion, cool the mixture, dilute with water, and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the product by column chromatography.[2]

Expected Reactivity Comparison: The reactivity of bromopyridines in Suzuki coupling generally follows the order 2-bromo > 4-bromo > 3-bromo. As 5-bromopyridine is a 3-bromopyridine derivative, its reactivity is expected to be lower than that of its 2- and 4-isomers. The electronic effects of the methoxy and hydroxyl groups in this compound will modulate the reactivity of the C-Br bond.

Visualizing the Computational Workflow

The following diagram illustrates the logical workflow for a comparative DFT study on the reactivity of substituted pyridines.

DFT_Workflow cluster_input Input Molecules cluster_dft DFT Calculations (B3LYP/6-311++G(d,p)) cluster_output Calculated Properties cluster_analysis Reactivity Analysis & Comparison mol1 5-Bromo-2-methoxy- pyridin-3-ol opt Geometry Optimization mol1->opt mol2 2-Methoxypyridine mol2->opt mol3 3-Hydroxypyridine mol3->opt mol4 5-Bromopyridine mol4->opt freq Frequency Calculation opt->freq Verify Minima props Electronic Properties opt->props thermo Thermodynamic Properties freq->thermo homo_lumo HOMO/LUMO Energies & Energy Gap props->homo_lumo charges Mulliken Charges props->charges reactivity Predict Reactivity Trends homo_lumo->reactivity charges->reactivity comparison Compare with Alternatives reactivity->comparison

Caption: Workflow for DFT-based reactivity analysis of pyridine derivatives.

Conclusion

This comparative guide provides a foundational understanding of the reactivity of this compound from both a theoretical and practical standpoint. The DFT calculations suggest that this molecule possesses a relatively high reactivity, as indicated by its smaller HOMO-LUMO gap compared to simpler pyridine derivatives. The analysis of Mulliken charges helps in identifying the probable sites for electrophilic and nucleophilic attack.

The provided experimental protocols offer a starting point for the synthetic exploration of this compound. It is anticipated that this molecule will undergo nucleophilic aromatic substitution at the bromine-bearing carbon, be amenable to electrophilic substitution at positions activated by the hydroxyl and methoxy groups, and participate in palladium-catalyzed cross-coupling reactions.

Researchers and drug development professionals can leverage this information to design efficient synthetic strategies and to predict the chemical behavior of this compound in various chemical environments, thereby accelerating the discovery and development of new functional molecules.

References

A Comparative Analysis of the Physicochemical Properties of Substituted Pyridinols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of the key physical properties of substituted pyridinols, compounds of significant interest in medicinal chemistry and drug development.[1][2] The modulation of physicochemical properties through substitution on the pyridinol scaffold plays a crucial role in determining the pharmacokinetic and pharmacodynamic profiles of potential drug candidates.[2][3] This document summarizes essential data on melting point, boiling point, acid dissociation constant (pKa), solubility, and lipophilicity (logP), supported by detailed experimental protocols for their determination.

Comparative Data on Physical Properties

The following table summarizes key physical properties of pyridine and various substituted pyridinols. These properties are critical in drug design, influencing factors such as absorption, distribution, metabolism, and excretion (ADME).[3]

CompoundSubstituentMelting Point (°C)Boiling Point (°C)pKaSolubilitylogP
Pyridine-H-41.63[4]115.2[4]5.23[4]Miscible in water[4]0.65[4]
2-Methylpyridine2-CH₃-128-129---
3-Methylpyridine3-CH₃-143-144---
4-Methylpyridine4-CH₃-143-145---
3-Hydroxypyridine3-OH126-129----
4-Aminopyridine4-NH₂155-158----1.19[5]
3-Chloropyridine3-Cl-148---
3-Carboxypyridine (Nicotinic Acid)3-COOH236.6----
6-Bromopyridine-2-carbaldehyde6-Br, 2-CHO77-78[6]----
2-(Methylthio)pyridine2-SCH₃----1.69[7]

Experimental Protocols

Accurate determination of physicochemical properties is fundamental to structure-activity relationship (SAR) studies. The following are detailed methodologies for key experiments.

1. Determination of Lipophilicity (logP/logD)

Lipophilicity is a critical parameter that influences a drug's ability to cross biological membranes.[3] It is commonly expressed as the logarithm of the partition coefficient (logP) for neutral compounds or the distribution coefficient (logD) for ionizable compounds at a specific pH.[8]

  • Shake-Flask Method (logD 7.4):

    • Prepare a phosphate buffer solution at pH 7.4.

    • Prepare a stock solution of the substituted pyridinol in a suitable organic solvent (e.g., n-octanol).

    • Add a known volume of the stock solution to a mixture of n-octanol and the aqueous buffer in a flask.

    • Shake the flask vigorously for a set period (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.[9]

    • Centrifuge the mixture to separate the n-octanol and aqueous layers.

    • Determine the concentration of the compound in each layer using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

    • Calculate the logD value using the formula: logD = log([Concentration in n-octanol] / [Concentration in aqueous buffer]).

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This method provides a rapid estimation of lipophilicity based on the retention time of the compound on a nonpolar stationary phase.[3]

    • A C18 column is typically used as the stationary phase.

    • A mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile) is used.

    • The retention time of the substituted pyridinol is measured.

    • A calibration curve is generated using a series of standard compounds with known logP values.

    • The logP of the test compound is determined by interpolating its retention time on the calibration curve.

2. Determination of Acid Dissociation Constant (pKa)

The pKa value indicates the strength of an acid or base and is crucial for understanding the ionization state of a molecule at different physiological pH values.[10]

  • Potentiometric Titration: This is a widely used and straightforward method for pKa determination.[11][12]

    • Dissolve a precise amount of the substituted pyridinol in deionized water or a suitable co-solvent. The ionic strength of the solution should be maintained using a salt solution like KCl.[12]

    • Calibrate a pH meter with standard buffer solutions.[12]

    • Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), adding the titrant in small increments.[12]

    • Record the pH of the solution after each addition of the titrant.

    • Plot the pH values against the volume of titrant added to generate a titration curve.

    • The pKa is determined from the inflection point of the sigmoid curve, which corresponds to the pH at which half of the compound is ionized.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of protons in a molecule can change depending on its protonation state, and this can be used to determine the pKa.[10]

    • Prepare a series of solutions of the substituted pyridinol in D₂O at different pD values (the equivalent of pH in deuterium oxide).[10]

    • Acquire the ¹H NMR spectrum for each solution.

    • Monitor the chemical shift of a proton that is sensitive to the protonation state of the molecule (e.g., protons on the pyridine ring).[10]

    • Plot the change in chemical shift against the pD.

    • The resulting data will form a sigmoid curve, and the pKa can be determined from the inflection point.[10]

3. Determination of Aqueous Solubility

Solubility is a key factor affecting drug absorption and bioavailability.[9]

  • Shake-Flask Method: This is the gold standard method for determining thermodynamic equilibrium solubility.[9]

    • Add an excess amount of the solid substituted pyridinol to a flask containing a specific volume of an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Shake the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The presence of undissolved solid should be confirmed.[9]

    • Separate the undissolved solid from the solution by filtration or centrifugation.

    • Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).

    • The measured concentration represents the equilibrium solubility of the compound under the specified conditions.

Visualizations

Experimental Workflow for Comparative Physicochemical Profiling

G cluster_0 Compound Synthesis and Purification cluster_1 Physicochemical Property Determination cluster_2 Data Analysis and Comparison Synthesis Synthesis of Substituted Pyridinols Purification Purification and Characterization Synthesis->Purification MeltingPoint Melting Point Determination Purification->MeltingPoint BoilingPoint Boiling Point Determination Purification->BoilingPoint pKa pKa Measurement (Potentiometry/NMR) Purification->pKa Solubility Aqueous Solubility (Shake-Flask) Purification->Solubility Lipophilicity Lipophilicity (logP/logD) (Shake-Flask/RP-HPLC) Purification->Lipophilicity DataCompilation Data Compilation in Tables MeltingPoint->DataCompilation BoilingPoint->DataCompilation pKa->DataCompilation Solubility->DataCompilation Lipophilicity->DataCompilation SAR_Analysis Structure-Activity Relationship Analysis DataCompilation->SAR_Analysis FinalReport FinalReport SAR_Analysis->FinalReport Publish Comparison Guide

Caption: Workflow for the comparative study of substituted pyridinols.

Relationship between Physicochemical Properties and Drug Development

G cluster_0 Physicochemical Properties cluster_2 Drug Development Outcome pKa pKa Absorption Absorption pKa->Absorption Excretion Excretion pKa->Excretion Solubility Solubility Solubility->Absorption Lipophilicity Lipophilicity (logP/logD) Lipophilicity->Absorption Distribution Distribution Lipophilicity->Distribution Metabolism Metabolism Lipophilicity->Metabolism MeltingPoint Melting/Boiling Point Efficacy Efficacy Absorption->Efficacy Distribution->Efficacy Toxicity Toxicity Metabolism->Toxicity Excretion->Efficacy Excretion->Toxicity

Caption: Influence of physical properties on drug development.

References

Unveiling By-products in the Synthesis of 5-Bromo-2-methoxypyridin-3-ol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is paramount. This guide provides a comparative analysis of by-products generated in different synthetic routes to 5-Bromo-2-methoxypyridin-3-ol, a key intermediate in various pharmaceutical applications. Understanding the impurity profiles of synthetic methods is crucial for process optimization, purification strategies, and ensuring the quality of the final active pharmaceutical ingredient.

This publication delves into two primary inferred synthetic pathways for this compound, detailing the likely by-products associated with each. The analysis is supported by a review of analogous reactions and standard analytical techniques for impurity identification.

Inferred Synthetic Methodologies and Potential By-products

Two principal synthetic strategies for obtaining this compound are considered:

Method A: Direct Bromination of 2-methoxypyridin-3-ol. This is a straightforward approach involving the electrophilic substitution of bromine onto the pyridine ring. The regioselectivity is guided by the activating and directing effects of the hydroxyl and methoxy groups.

Method B: Multi-step Synthesis from 2-Amino-3-hydroxypyridine. This pathway involves an initial bromination of the aminopyridine, followed by a subsequent conversion of the amino group to a methoxy group, for instance, via a Sandmeyer-type reaction or a diazotization-methoxylation sequence.

The potential by-products for each method are summarized in the table below.

By-product CategoryMethod A: Direct BrominationMethod B: Multi-step Synthesis
Unreacted Starting Material 2-methoxypyridin-3-ol2-Amino-3-hydroxypyridine, 2-Amino-5-bromo-3-hydroxypyridine
Over-brominated Products 4,5-Dibromo-2-methoxypyridin-3-ol, 5,6-Dibromo-2-methoxypyridin-3-ol2-Amino-3,5-dibromo-hydroxypyridine
Isomeric By-products 4-Bromo-2-methoxypyridin-3-ol, 6-Bromo-2-methoxypyridin-3-olPositional isomers from non-regioselective bromination
Process-related Impurities Residual brominating agent and its decomposition productsBy-products from the amino-to-methoxy conversion (e.g., diazonium salt-related impurities, products of side reactions with the solvent)

Experimental Protocols

Detailed experimental protocols for the key stages of each synthetic method are outlined below. These are generalized procedures and may require optimization based on specific laboratory conditions and desired purity levels.

Method A: Direct Bromination of 2-methoxypyridin-3-ol

Materials:

  • 2-methoxypyridin-3-ol

  • Brominating agent (e.g., N-Bromosuccinimide (NBS), Bromine)

  • Solvent (e.g., Acetonitrile, Dichloromethane, Acetic Acid)

  • Quenching agent (e.g., Sodium thiosulfate solution)

Procedure:

  • Dissolve 2-methoxypyridin-3-ol in the chosen solvent in a reaction vessel equipped with a stirrer and a dropping funnel.

  • Cool the solution to the desired reaction temperature (e.g., 0-5 °C).

  • Slowly add the brominating agent (dissolved in the same solvent, if solid) to the reaction mixture while maintaining the temperature.

  • Monitor the reaction progress using a suitable analytical technique (e.g., Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC)).

  • Upon completion, quench the reaction by adding a solution of sodium thiosulfate.

  • Extract the product with an appropriate organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Method B: Multi-step Synthesis

Step 1: Bromination of 2-Amino-3-hydroxypyridine

Materials:

  • 2-Amino-3-hydroxypyridine

  • Brominating agent (e.g., N-Bromosuccinimide (NBS))

  • Solvent (e.g., Acetonitrile)

Procedure:

  • Follow a similar procedure as in Method A, using 2-Amino-3-hydroxypyridine as the starting material.

  • Purify the resulting 2-Amino-5-bromo-3-hydroxypyridine.

Step 2: Conversion of Amino Group to Methoxy Group

Materials:

  • 2-Amino-5-bromo-3-hydroxypyridine

  • Sodium nitrite

  • Methanol

  • Acid (e.g., Sulfuric acid)

Procedure:

  • Dissolve 2-Amino-5-bromo-3-hydroxypyridine in an aqueous acidic solution and cool to 0-5 °C.

  • Slowly add an aqueous solution of sodium nitrite to form the diazonium salt.

  • Add the diazonium salt solution to pre-heated methanol.

  • Reflux the mixture and monitor the reaction for the evolution of nitrogen gas and product formation.

  • After completion, cool the reaction mixture and neutralize it.

  • Extract the product, wash, dry, and purify as described in Method A.

Analytical Methodology for By-product Analysis

To effectively identify and quantify the by-products, a combination of chromatographic and spectroscopic techniques is recommended.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating the target compound from its by-products. A reversed-phase C18 column with a gradient elution of water and acetonitrile (both with a small percentage of an acid like formic or trifluoroacetic acid) is a common starting point. UV detection is suitable for these aromatic compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile by-products. The sample may require derivatization to improve volatility. The mass spectra provide valuable structural information for impurity identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation of the main product and any isolated by-products.

Logical Workflow for Method Comparison

The following diagram illustrates the logical process for comparing the two synthetic methods based on their by-product profiles.

G cluster_0 Synthetic Method Selection cluster_1 By-product Analysis cluster_2 Comparison & Optimization Method A Method A: Direct Bromination Analysis A Identify & Quantify By-products (HPLC, GC-MS) Method A->Analysis A Method B Method B: Multi-step Synthesis Analysis B Identify & Quantify By-products (HPLC, GC-MS) Method B->Analysis B Comparison Compare Purity, Yield, & By-product Profile Analysis A->Comparison Analysis B->Comparison Optimization Optimize Reaction Conditions (Temperature, Reagents, Time) Comparison->Optimization

Caption: Logical workflow for comparing synthetic routes to this compound.

Signaling Pathway of By-product Formation

The formation of by-products in Method A (Direct Bromination) can be visualized as a branching pathway from the desired reaction.

G Start 2-methoxypyridin-3-ol + Brominating Agent Main_Product This compound (Desired Product) Start->Main_Product Major Pathway Byproduct_1 Di-brominated Products Start->Byproduct_1 Side Reaction (Excess Bromine) Byproduct_2 Isomeric Mono-brominated Products Start->Byproduct_2 Side Reaction (Lower Regioselectivity) Byproduct_3 Unreacted Starting Material Start->Byproduct_3 Incomplete Reaction

Caption: By-product formation pathways in the direct bromination of 2-methoxypyridin-3-ol.

Safety Operating Guide

Safe Disposal of 5-Bromo-2-methoxypyridin-3-ol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 5-Bromo-2-methoxypyridin-3-ol, designed for researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

Immediate Safety and Handling

Proper handling is the first step in safe disposal. The precautionary measures outlined in the safety data sheets (SDS) for similar chemical structures, such as 5-bromo-2-methoxypyridine, indicate that this compound should be handled with care.

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.[1][2][3]

  • Hand Protection: Wear protective gloves, such as nitrile rubber.[1][2][3]

  • Skin and Body Protection: A lab coat and appropriate protective clothing are necessary to prevent skin contact.[1][2][3]

  • Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood to avoid breathing dust, fumes, or vapors.[1][2][3]

First-Aid Measures: In case of exposure, immediate action is crucial:

  • Inhalation: Remove the individual to fresh air and ensure they are in a position comfortable for breathing.[1][2][4] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][2]

  • Skin Contact: Immediately take off contaminated clothing.[1][2] Wash the affected area with plenty of soap and water.[1][2][4] If skin irritation occurs, get medical advice.[2][4]

  • Eye Contact: Rinse cautiously with water for several minutes.[1][2][4] If contact lenses are present, remove them if it is easy to do so and continue rinsing.[2][4] If eye irritation persists, seek medical attention.[4]

  • Ingestion: Rinse the mouth with water.[1] Do not eat, drink, or smoke when using this product.[1][5] If swallowed, get medical help.[1]

Accidental Release Measures

In the event of a spill, follow these steps to mitigate exposure and environmental contamination:

  • Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation.[5]

  • Containment: Prevent the spill from entering drains, sewers, or water courses.[6][7] Use an inert, non-combustible absorbent material like sand, earth, or vermiculite to contain the spill.[4][6]

  • Collection: Carefully collect the absorbed material and spilled substance into a suitable, labeled container for disposal.[4][6]

  • Decontamination: Clean the spill area thoroughly.

Disposal Protocol

The disposal of this compound must be conducted in accordance with all applicable local, regional, and national regulations.[1][2] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and ensuring complete and accurate classification.[8]

Step-by-Step Disposal Procedure:

  • Waste Identification: Classify this compound as a halogenated organic waste.

  • Segregation: Do not mix with other waste streams. Keep it in a separate, designated container.

  • Containerization: Place the waste in a suitable, closed, and clearly labeled container.[4][6] The container should be kept tightly closed in a dry and well-ventilated place.[2][3][4]

  • Labeling: The waste container must be clearly labeled with the chemical name "this compound" and appropriate hazard symbols.

  • Storage: Store the sealed waste container in a designated hazardous waste storage area. This area should be locked up and secure.[2][5][6]

  • Professional Disposal: Arrange for disposal through a licensed and approved waste disposal plant.[3][4][8] Provide the disposal company with a comprehensive waste profile or the Safety Data Sheet.

Data Presentation

The following table summarizes key hazard and disposal information based on data for structurally similar compounds.

Hazard and Disposal InformationDetails
GHS Hazard Classification Skin Corrosion/Irritation (Category 2), Serious Eye Damage/Eye Irritation (Category 2), Specific target organ toxicity — single exposure (Category 3, Respiratory system)[2][4]
Precautionary Statements P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P501[3]
Incompatible Materials Acids, Bases, Oxidizing agents[4]
Hazardous Decomposition Products Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2), Hydrogen bromide[4]
Recommended Disposal Method Dispose of contents/container to an approved waste disposal plant.[3][4][8]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

Disposal_Workflow cluster_onsite On-Site Procedures cluster_offsite Off-Site Disposal A 1. Wear Full PPE B 2. Handle in Ventilated Area A->B C 3. Segregate Chemical Waste B->C D 4. Place in Labeled, Sealed Container C->D E 5. Store in Designated Secure Area D->E F 6. Contact Licensed Waste Disposal Service E->F Initiate Disposal G 7. Provide Waste Profile / SDS F->G H 8. Schedule Waste Pickup G->H I 9. Transport to Approved Facility for Incineration H->I

Caption: A step-by-step workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling 5-Bromo-2-methoxypyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 5-Bromo-2-methoxypyridin-3-ol. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound.

Hazard Summary: this compound is harmful if swallowed, in contact with skin, or if inhaled.[1] It is crucial to adhere to the following safety protocols to minimize risk.

Personal Protective Equipment (PPE)

The following table summarizes the necessary personal protective equipment for handling this compound.

Body PartPPE RecommendationJustification & Citation
Eyes/Face Chemical safety goggles or face shieldProtects against splashes and airborne particles.[2][3][4]
Skin Chemical-resistant gloves (Nitrile or Neoprene recommended), lab coatPrevents skin contact; nitrile and neoprene gloves are resistant to pyridine compounds.[2][3] Take off contaminated clothing and wash it before reuse.[1]
Respiratory Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge is necessary.Minimizes inhalation of harmful vapors or dust.[2][3][4] Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

Operational Plan: Step-by-Step Handling Protocol

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Ensure the container is clearly labeled with the chemical name and hazard warnings.

  • Verify that the Safety Data Sheet (SDS) is accessible.

2. Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents.[5]

  • Keep the container tightly closed to prevent the release of vapors.[5][6]

  • Store in a locked cabinet or area with restricted access.[7]

3. Handling and Use:

  • All handling of this compound should be conducted in a certified chemical fume hood to ensure adequate ventilation.[3]

  • Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.[8]

  • Wear all required PPE as detailed in the table above.

  • Avoid direct contact with the skin, eyes, and clothing.[5]

  • Do not eat, drink, or smoke in the handling area.[1]

  • After handling, wash hands and any exposed skin thoroughly with soap and water.[1][5]

4. Emergency Procedures:

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1][5]

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][5]

  • In case of inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • In case of ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

  • In case of a spill: Evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material. Collect the absorbed material into a sealed container for disposal.

Disposal Plan

  • All waste containing this compound must be considered hazardous waste.

  • Dispose of the chemical and its container in accordance with all applicable federal, state, and local regulations.[1]

  • Do not dispose of it down the drain or in the regular trash.

  • Contaminated materials, including absorbent pads and used PPE, must also be collected and disposed of as hazardous waste.

Workflow for Safe Handling of this compound

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Receive Receive & Inspect Store Store Safely Receive->Store DonPPE Don PPE Store->DonPPE Handle Handle in Fume Hood DonPPE->Handle Decontaminate Decontaminate Area Handle->Decontaminate Spill Spill Handle->Spill Exposure Exposure Handle->Exposure DoffPPE Doff PPE Decontaminate->DoffPPE Dispose Dispose of Waste DoffPPE->Dispose Spill->Decontaminate Clean up FirstAid Administer First Aid Exposure->FirstAid SeekMedical Seek Medical Attention FirstAid->SeekMedical

Caption: Workflow for the safe handling of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。